molecular formula C7H4BrClN2 B2383910 7-Bromo-6-chloro-1H-indazole CAS No. 1427361-92-9

7-Bromo-6-chloro-1H-indazole

Cat. No.: B2383910
CAS No.: 1427361-92-9
M. Wt: 231.48
InChI Key: CEFVPAPRHAPOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-chloro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-6-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFVPAPRHAPOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 7-Bromo-6-chloro-1H-indazole for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Profile for Medicinal Chemistry and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, a testament to their recurring presence in molecules with diverse and potent pharmacological activities.[1][2] These nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrazole ring, serve as the core structural motif for numerous drugs and clinical candidates.[2][3] Their therapeutic applications are vast, spanning anti-inflammatory, anti-tumor, anti-HIV, and analgesic properties.[1][2]

The specific substitution pattern of 7-Bromo-6-chloro-1H-indazole offers medicinal chemists a versatile and strategically functionalized building block. The presence of two distinct halogen atoms—bromine and chlorine—at defined positions on the benzene ring allows for selective, stepwise chemical modifications. This dual-handle approach is invaluable for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates. The bromine at the 7-position and chlorine at the 6-position provide orthogonal reactivity, particularly in modern cross-coupling reactions, enabling the precise introduction of various substituents to fine-tune the biological activity of the final compound.

Physicochemical and Structural Properties

A thorough understanding of the fundamental physical and chemical properties of this compound is essential for its effective use in a laboratory setting. These properties dictate everything from appropriate storage conditions to reaction parameters and purification strategies.

Below is a summary of the key physicochemical data for this compound. Note that some properties for the exact 7-bromo-6-chloro isomer are not widely published and are often inferred from closely related isomers like 4-bromo-6-chloro-1H-indazole.

Table 1: Physicochemical Properties of Halogenated Indazoles

PropertyValueSource
Molecular Formula C₇H₄BrClN₂[4][5]
Molecular Weight 231.48 g/mol [4][5]
Appearance Off-white to yellow solid/powder[4]
Melting Point 219-221 °C (for 4-bromo-6-chloro isomer)[4]
Boiling Point (Predicted) 364.1 ± 22.0 °C[4]
InChI Key KCDKINCUTSIQAF-UHFFFAOYSA-N[6][7]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon)[4][6]

The structural arrangement of the molecule, with its fused aromatic system and N-H group, provides both hydrogen bond donating and accepting capabilities, which are critical for molecular interactions with biological targets.

Synthesis and Chemical Reactivity

The synthesis of substituted indazoles can be achieved through various classical and modern organic chemistry methods. A common conceptual approach involves the cyclization of an appropriately substituted aniline or benzaldehyde derivative.

Conceptual Synthetic Workflow

A logical retrosynthetic analysis points towards a multi-step pathway often starting from a substituted aniline. The general strategy involves the formation of the pyrazole ring onto the pre-functionalized benzene ring.

// Nodes Start [label="Substituted\n2-Methylaniline Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Halogenation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Di-halogenated\nAniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Diazotization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Diazonium Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Intramolecular\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="7-Bromo-6-chloro-\n1H-indazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [arrowhead=vee, color="#5F6368"]; Step1 -> Intermediate1 [arrowhead=vee, color="#5F6368"]; Intermediate1 -> Step2 [arrowhead=vee, color="#5F6368"]; Step2 -> Intermediate2 [arrowhead=vee, color="#5F6368"]; Intermediate2 -> Step3 [arrowhead=vee, color="#5F6368"]; Step3 -> Product [arrowhead=vee, color="#5F6368"]; } dot Caption: Conceptual workflow for indazole synthesis.

Reactivity and Derivatization Potential

The true utility of this compound lies in its potential for selective functionalization. The different reactivities of the C-Br and C-Cl bonds, along with the N-H group, allow for a tiered chemical strategy.

  • N-Functionalization: The indazole nitrogen (N1) can be readily alkylated or arylated using standard conditions (e.g., an alkyl halide with a base like sodium hydride). This is often the first step to protect the N-H group or to introduce a substituent that modulates solubility or targets a specific pocket in a protein.[4]

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at position 7 is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference is the cornerstone of its utility, enabling chemists to first introduce a substituent at the 7-position while leaving the 6-chloro position intact for a subsequent, different coupling reaction under more forcing conditions. This sequential approach provides access to a vast chemical space from a single starting material.[4]

// Nodes Indazole [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Alkylation [label="N-Alkylated Product", fillcolor="#FBBC05", fontcolor="#202124"]; Suzuki [label="7-Aryl Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sonogashira [label="7-Alkynyl Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Buchwald [label="7-Amino Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Indazole -> N_Alkyl_React [label="R-X, Base", color="#5F6368"]; N_Alkyl_React [shape=ellipse, label="N-Alkylation/\nN-Arylation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Alkyl_React -> N_Alkylation [color="#5F6368"];

Indazole -> Cross_Coupling [label="Pd Catalyst,\nLigand, Base", color="#5F6368"]; Cross_Coupling [shape=diamond, label="Cross-Coupling\n(at C7-Br)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cross_Coupling -> Suzuki [label="R-B(OH)₂", color="#5F6368"]; Cross_Coupling -> Sonogashira [label="R-C≡CH", color="#5F6368"]; Cross_Coupling -> Buchwald [label="R₂NH", color="#5F6368"]; } dot Caption: Key reaction pathways for derivatization.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.

Standard Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals in the aromatic region for the protons on the benzene ring, as well as a characteristic broad signal for the N-H proton. The chemical shifts and coupling constants (J-values) will be indicative of the substitution pattern.

    • ¹³C NMR : The carbon spectrum will show the expected number of signals for the seven carbon atoms in the molecule, with chemical shifts influenced by the attached halogens and nitrogen atoms.

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight.[8] The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing definitive confirmation of the elemental composition.[8]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for determining the purity of the compound.[8] A well-developed HPLC method can separate the main compound from starting materials, byproducts, and other impurities, allowing for accurate quantification of purity (e.g., >98%).[6][8]

Applications in Drug Discovery and Development

Halogenated indazoles are crucial intermediates in the synthesis of numerous targeted therapies, particularly kinase inhibitors. For example, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate for Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.[9] This highlights the role of such scaffolds in constructing complex, biologically active molecules. The specific 7-bromo-6-chloro isomer serves as a valuable building block for creating libraries of novel compounds to be screened against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure personnel safety and maintain compound integrity.

  • Hazard Identification : This compound is classified as hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation.[6][10]

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area, preferably a fume hood.[11][12] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling Precautions : Avoid generating dust.[13] Do not get in eyes, on skin, or on clothing.[10] Wash hands thoroughly after handling.[10]

  • Storage : To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, preferably at 2-8°C under an inert atmosphere of nitrogen or argon.[4][6]

  • Spill and Disposal : In case of a spill, sweep up the solid material carefully, avoiding dust creation, and place it in a suitable, labeled container for disposal.[13] Dispose of the chemical waste in accordance with local, state, and federal regulations.[10]

References

7-Bromo-6-chloro-1H-indazole: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Bromo-6-chloro-1H-indazole in Modern Medicinal Chemistry

This compound is a halogenated heterocyclic compound that has emerged as a pivotal building block in contemporary drug discovery and development. Its unique structural architecture, characterized by the fusion of a pyrazole and a benzene ring with distinct bromine and chlorine substituents, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular entities with significant therapeutic potential. The indazole core is a well-established privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. The strategic placement of the bromo and chloro groups on the 7- and 6-positions, respectively, allows for regioselective functionalization, enabling the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth overview of the core attributes of this compound, including its physicochemical properties, synthesis, and applications, with a focus on empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1427361-92-9[1]
Molecular Formula C₇H₄BrClN₂[2][3]
Molecular Weight 231.48 g/mol Calculated
Appearance Off-white to yellow solid[2]
Melting Point 219-221°C (for the isomer 4-Bromo-6-chloro-1H-indazole)[2]
Solubility Soluble in organic solvents like DMSO and DMFGeneral knowledge for similar compounds
SMILES Clc1ccc2c(c1Br)[nH]nc2[1]

Synthesis of this compound: A Strategic Approach

A common and effective strategy for the synthesis of indazoles is the Jacobson indazole synthesis, which involves the cyclization of an appropriately substituted o-toluidine derivative. A retrosynthetic analysis suggests that 2-amino-4-bromo-5-chlorotoluene could be a suitable precursor.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Bromination of 3-Chloro-4-methylaniline

  • Dissolve 3-chloro-4-methylaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 2-bromo-5-chloro-4-methylaniline.

Step 2: Diazotization of 2-Bromo-5-chloro-4-methylaniline

  • Suspend 2-bromo-5-chloro-4-methylaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 3: Reductive Cyclization to this compound

  • In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride, in concentrated hydrochloric acid.

  • Cool the reducing agent solution to 0-5°C.

  • Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution.

  • A precipitate should form. Allow the reaction to stir for a few hours at room temperature.

  • Filter the precipitate, wash with a small amount of cold water, and then suspend it in water.

  • Neutralize the suspension with a base (e.g., ammonium hydroxide) to precipitate the free indazole.

  • Filter the product, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Note: This is a proposed synthesis. Researchers should conduct small-scale trials and optimize the reaction conditions for the best results.

Applications in Drug Discovery: A Versatile Scaffold for Targeted Therapies

The unique substitution pattern of this compound makes it a highly valuable intermediate for the synthesis of a diverse range of biologically active molecules. The differential reactivity of the bromine and chlorine atoms allows for selective cross-coupling reactions, enabling the introduction of various functional groups at specific positions.

Kinase Inhibitors

The indazole scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the kinase active site. The 7-bromo and 6-chloro substituents can be utilized as handles for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to introduce moieties that can target specific pockets within the kinase domain, thereby enhancing potency and selectivity.

Kinase_Inhibition cluster_pathway Signaling Pathway cluster_inhibition Mechanism of Action A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B binds to C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C activates D Cell Proliferation, Survival, Angiogenesis C->D leads to E This compound Derivative (Kinase Inhibitor) E->B inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a this compound-based inhibitor.

Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond oncology. Its derivatives have been explored for a range of other therapeutic applications, including:

  • Neurodegenerative Diseases: As building blocks for compounds targeting enzymes implicated in neuroinflammation and protein aggregation.[4]

  • Infectious Diseases: As a starting material for the synthesis of novel antibacterial and antiviral agents.

  • Inflammatory Disorders: For the development of anti-inflammatory drugs.[4]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Respiratory Protection: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. If significant dust is generated, a respirator may be necessary.[6]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.[5][6]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Researchers should always consult the most up-to-date safety information and perform a thorough risk assessment before handling this compound.

Conclusion

This compound represents a powerful tool in the arsenal of medicinal chemists. Its unique structural features and synthetic versatility provide a solid foundation for the design and synthesis of novel therapeutic agents across a spectrum of diseases. This guide has provided a comprehensive overview of its key characteristics, a plausible synthetic route, its diverse applications, and essential safety information. As research continues to uncover the full potential of this remarkable scaffold, it is poised to play an increasingly significant role in the future of drug discovery.

References

  • MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ([Link]).

  • PubChem. 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. ([Link]).

  • ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ([Link]).

  • PubMed. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ([Link]).

  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ([Link]).

  • PubChem. 7-Bromo-5-chloro-1H-indazole. ([Link]).

  • Taylor & Francis Online. Indazole – Knowledge and References. ([Link]).

Sources

Introduction: The Strategic Importance of 7-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Characterization of 7-Bromo-6-chloro-1H-indazole

In the landscape of modern medicinal chemistry and drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2] Among the vast library of indazole derivatives, this compound (CAS No. 1427361-92-9) emerges as a particularly valuable and versatile building block. Its di-halogenated nature provides chemists with orthogonal synthetic handles, enabling sequential and site-specific functionalization through a variety of cross-coupling reactions.[3][4] This strategic positioning of bromine and chlorine atoms allows for the systematic and efficient construction of complex molecular architectures, making it an indispensable intermediate in the development of targeted therapeutics, particularly in oncology and neurodegenerative diseases.[3][5]

This guide offers an in-depth exploration of the structural and analytical characterization of this compound. We will delve into its molecular properties, the causality behind the selection of analytical techniques, and the interpretation of the resulting data. The protocols and insights presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the confident identification and quality assessment of this critical synthetic intermediate.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure and inherent properties. This compound is a bicyclic heteroaromatic compound, comprising a benzene ring fused to a pyrazole ring.

The indazole ring system exhibits annular tautomerism, existing as 1H- and 2H-tautomers. For most substituted indazoles, the 1H-indazole form is thermodynamically more stable and is therefore the predominant tautomer observed.[1][6][7] All characterization data discussed in this guide corresponds to the 1H-tautomer.

Logical Framework for Characterization

The following diagram outlines the logical workflow for the comprehensive characterization of this compound, ensuring unambiguous identification and purity assessment.

G cluster_0 Initial Synthesis & Purification cluster_1 Structural Elucidation & Verification cluster_2 Definitive Structure & Purity cluster_3 Final Assessment Start Synthesized Crude Product Purify Purification (e.g., Recrystallization, Chromatography) Start->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) Purify->MS IR IR Spectroscopy (Functional Groups) Purify->IR XRay X-ray Crystallography (Absolute Structure) NMR->XRay HPLC HPLC Analysis (Purity Assessment) MS->HPLC IR->HPLC Decision Meets Specifications? XRay->Decision HPLC->Decision Decision->Purify No Final Qualified Material for R&D Decision->Final Yes

Caption: Workflow for the characterization of this compound.

Table 1: Physicochemical Properties of this compound

PropertySpecificationSource
CAS Number 1427361-92-9[3]
Molecular Formula C₇H₄BrClN₂[3]
Molecular Weight 231.48 g/mol [8]
Appearance White crystalline solid[3]
Melting Point ~168-171 °C[3]
Solubility Limited solubility in common organic solvents; soluble in hot DMSO[3]
Storage Store below 25°C in a sealed container under inert gas[3]

Spectroscopic Characterization: A Multi-Technique Approach

No single technique can fully characterize a molecule. A synergistic approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for building a self-validating dataset that confirms the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for full structural assignment.

Expertise in Action: Why NMR is Foundational The precise substitution pattern on the indazole ring creates a unique electronic environment for each proton and carbon. NMR can detect these subtle differences, providing definitive proof of the isomeric structure. The chemical shifts and coupling constants act as a "fingerprint," allowing us to distinguish it from other isomers like 4-bromo-6-chloro-1H-indazole.[8]

¹H NMR Spectroscopy (Expected Spectrum in DMSO-d₆)

  • N-H Proton: A broad singlet is expected at a downfield chemical shift (typically >13 ppm), characteristic of an acidic indazole proton.[9]

  • Aromatic Protons: The benzene portion of the molecule contains two protons.

    • H-4: This proton is ortho to the bromine at position 7 and meta to the chlorine at position 6. It is expected to appear as a doublet.

    • H-5: This proton is ortho to the chlorine at position 6. It will also appear as a doublet, coupled to H-4. The electron-withdrawing effects of the halogens will shift these protons downfield compared to unsubstituted indazole.

¹³C NMR Spectroscopy (Expected Spectrum in DMSO-d₆)

  • Seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

  • C-Br and C-Cl Bonds: The carbons directly attached to the bromine (C-7) and chlorine (C-6) will have their chemical shifts significantly influenced by the halogen's electronegativity and heavy atom effect.

  • The other five carbon signals will correspond to the remaining carbons of the bicyclic system, with their chemical shifts providing further confirmation of the substitution pattern.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition, serving as a crucial validation of the molecular formula.

Expertise in Action: The Isotopic Signature is Key The presence of both bromine and chlorine provides an unmistakable isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This combination results in a highly characteristic cluster of peaks for the molecular ion (M⁺), M⁺+2, and M⁺+4, whose relative intensities are predictable and provide definitive evidence for the presence of one bromine and one chlorine atom. This is a self-validating feature of the analysis.

Expected Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): A complex cluster of peaks around m/z 230, 232, and 234, corresponding to the different isotopic combinations of Br and Cl. The most abundant peak in this cluster will be from the species containing ⁷⁹Br and ³⁵Cl.

  • Fragmentation: Potential fragmentation patterns could involve the loss of Br, Cl, or HCN from the pyrazole ring, giving rise to characteristic daughter ions.

Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, direct insertion probe with electron ionization (EI) is a suitable method. Alternatively, electrospray ionization (ESI) can be used by first dissolving the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300). For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements.

  • Data Analysis:

    • Identify the molecular ion cluster.

    • Compare the observed isotopic pattern with the theoretically calculated pattern for C₇H₄BrClN₂.

    • For HRMS data, calculate the elemental composition from the exact mass of the molecular ion and compare it to the theoretical value.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expertise in Action: Confirming the N-H Bond While NMR confirms the proton's environment, IR spectroscopy directly probes the vibrational frequency of the N-H bond. Its presence and position in the spectrum provide complementary and confirmatory evidence for the 1H-indazole tautomer.

Expected IR Spectrum

  • N-H Stretch: A characteristic absorption band between 3100-3300 cm⁻¹, often appearing somewhat broad due to hydrogen bonding.[9]

  • Aromatic C-H Stretch: Absorption bands typically appear just above 3000 cm⁻¹.

  • C=C and C=N Stretches: A series of absorptions in the 1400-1620 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.[9]

  • C-Cl and C-Br Stretches: These absorptions appear in the fingerprint region (<1000 cm⁻¹) and can be difficult to assign definitively but contribute to the unique fingerprint of the molecule.

Protocol: IR Spectroscopy Analysis (ATR Method)

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

  • Data Analysis: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups of this compound.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide powerful evidence for the molecular structure, single-crystal X-ray crystallography provides unambiguous, three-dimensional proof of the atomic connectivity, bond lengths, bond angles, and stereochemistry.[10][11]

Expertise in Action: Beyond Connectivity A crystal structure provides the ultimate validation of the proposed structure, confirming not only the correct isomer but also the predominant tautomer in the solid state.[8] Furthermore, it reveals crucial information about intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the pyrazole nitrogen of a neighboring molecule.[8] These interactions govern the crystal packing and can influence the material's physical properties, such as melting point and solubility. While a specific crystal structure for this compound is not publicly available as of this writing, the methodology to obtain it is standard.

Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of suitable quality. This is often the most challenging step and typically involves slow evaporation of a solvent from a saturated solution, or vapor diffusion techniques. A variety of solvents should be screened.

  • Crystal Mounting: Select a well-formed single crystal and mount it on the goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.[12][13]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding an initial electron density map. This map is then refined to determine the precise positions of all atoms.

  • Data Interpretation: The final refined structure provides a detailed 3D model of the molecule, confirming the atomic connectivity and providing precise bond lengths and angles. Intermolecular interactions are analyzed to understand the crystal packing.

Applications in Drug Discovery and Chemical Biology

The utility of this compound lies in its capacity for controlled, sequential modification. The differential reactivity of the C-Br and C-Cl bonds under various palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) allows for the selective introduction of different substituents at the 7- and 6-positions.[4] This makes it an ideal scaffold for building libraries of compounds in fragment-based lead discovery and for the synthesis of complex, multi-target-directed ligands.[3] Its derivatives are frequently explored as kinase inhibitors in oncology and as modulators of other key biological targets.[3]

References

An In-Depth Technical Guide to the Solubility of 7-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 7-bromo-6-chloro-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Given the nascent stage of research on this specific molecule, this document focuses on its predicted physicochemical properties based on structural analogs and provides detailed, field-proven experimental protocols for researchers to determine its solubility profile accurately.

Introduction: The Significance of Substituted Indazoles

Indazoles are a class of bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2][3] Consequently, indazole derivatives have been successfully developed into therapeutics for various diseases, including cancer, inflammation, and neurological disorders.[1][2][3][4] The specific biological activity of an indazole derivative is heavily influenced by the nature and position of its substituents.[1][4]

This compound, with its distinct di-halogenation pattern on the benzene ring, represents a valuable building block for the synthesis of novel therapeutic agents. The bromine and chlorine atoms provide reactive handles for further chemical modifications, such as cross-coupling reactions, enabling the construction of diverse molecular libraries for drug screening programs.

A critical physicochemical parameter that dictates the utility of a compound in both synthetic and biological contexts is its solubility. Poor solubility can hinder reaction kinetics, complicate purification, and lead to poor bioavailability in drug candidates.[5][6] Therefore, a thorough understanding and accurate determination of the solubility of this compound are paramount for its effective application.

Physicochemical Properties and Predicted Solubility Profile

PropertyPredicted Value/CharacteristicRationale & Comparative Analysis
Molecular Formula C₇H₄BrClN₂Based on chemical structure.
Molecular Weight 231.48 g/mol Calculated from the molecular formula.
Polarity Moderately polarThe indazole core contains two nitrogen atoms capable of hydrogen bonding, contributing to its polarity. The presence of two halogen atoms also introduces polar C-X bonds.
Aqueous Solubility LowThe aromatic rings and halogen atoms are hydrophobic, which is expected to limit solubility in water. Similar di-halogenated indazoles exhibit low aqueous solubility.
Organic Solvent Solubility Moderate to HighExpected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols like methanol and ethanol, which can engage in hydrogen bonding.[7] A related compound, 6-bromo-1H-indazole, is noted to be soluble in such organic solvents.[8]
LogP (Octanol-Water Partition Coefficient) High (Predicted > 3)The presence of two halogens and a bicyclic aromatic system suggests a lipophilic character. For comparison, the calculated XLogP3 for the isomer 7-bromo-5-chloro-1H-indazole is 3.3.[9] A high LogP value indicates a preference for non-polar environments and predicts low aqueous solubility.

Experimental Determination of Solubility: A Methodological Deep Dive

The absence of published data necessitates a robust experimental approach to determine the solubility of this compound. The following sections provide detailed protocols for both thermodynamic and kinetic solubility, which serve different but complementary purposes in research and development.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature. The shake-flask method is the gold standard for this determination due to its accuracy and reliability.[6][10]

  • Excess Solid: Adding an excess of the compound ensures that the solution reaches saturation and that an equilibrium is established between the dissolved and solid states.

  • Equilibration Time (24-72 hours): Many complex organic molecules require a significant amount of time to reach true thermodynamic equilibrium. A shorter time may result in an underestimation of solubility.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

  • Filtration: It is critical to remove all undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility. A 0.22 µm filter is typically used for this purpose.

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, acetonitrile).

  • Equilibration: Seal the vials securely and place them in a temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate the vials for 24 to 72 hours to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) without disturbing the solid material at the bottom.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid microparticles.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound that remains in solution after a stock solution (typically in DMSO) is diluted into an aqueous buffer. It is a measure of how readily a compound precipitates out of solution and is often used in early drug discovery for high-throughput screening.[5][10][11]

  • DMSO Stock Solution: Many drug-like molecules have poor aqueous solubility but are readily soluble in DMSO. This allows for the preparation of a concentrated stock solution.

  • Controlled DMSO Concentration: The final concentration of DMSO in the aqueous buffer is typically kept low (e.g., 1-5%) because higher concentrations can significantly increase the apparent solubility of the compound.

  • Incubation Time: A defined incubation period allows for the observation of precipitation over time.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Dilution: In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to reach a desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

  • Incubation: Cover the plate and incubate at room temperature with gentle shaking for a defined period, typically between 2 and 24 hours.

  • Precipitation Assessment: After incubation, visually inspect the wells for any signs of precipitation.

  • Quantification: Determine the concentration of the compound remaining in solution. This can be done by various methods, such as nephelometry (which measures light scattering from precipitated particles) or by analyzing the supernatant after centrifugation/filtration using HPLC-UV or LC-MS/MS.[10]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the thermodynamic solubility determination using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep Add excess this compound to solvent in a vial equil Agitate in a temperature-controlled shaker for 24-72 hours prep->equil settle Allow solid to settle equil->settle sample Withdraw supernatant settle->sample filter Filter through 0.22 µm syringe filter sample->filter quant Quantify concentration using HPLC-UV filter->quant

Sources

A Technical Guide to the Biological Activity of 7-Bromo-6-chloro-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indazole scaffold has firmly established itself as a "privileged structure" in modern medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] This guide focuses on a specific, halogenated subset: 7-bromo-6-chloro-1H-indazole analogs. The strategic placement of bromine and chlorine atoms on the benzene ring provides a unique combination of steric and electronic properties while offering versatile chemical handles for synthetic diversification. We will explore the synthesis, multifaceted biological activities—with a primary focus on anti-cancer applications—and the underlying mechanisms of action of these compounds. This document synthesizes current knowledge, presents key quantitative data, details essential experimental protocols, and provides visual diagrams of critical pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

The indazole, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, is a recurring motif in a wide range of pharmacologically active molecules.[2] Its structural rigidity, ability to participate in hydrogen bonding as both a donor and acceptor, and capacity for substitution at multiple positions make it an ideal scaffold for targeting various biological macromolecules. The clinical success of indazole-based drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, which are used in cancer therapy, underscores the therapeutic potential of this heterocyclic core.[1][3] The 7-bromo-6-chloro substitution pattern, in particular, offers a platform for developing analogs with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles, driven by the distinct reactivity of the two halogen atoms.[4]

Synthetic Strategies for Analog Diversification

The therapeutic potential of any chemical scaffold is intrinsically linked to its synthetic accessibility and the ease with which analogs can be generated. The this compound core is a versatile intermediate amenable to a variety of synthetic manipulations.

Core Synthesis

The formation of the indazole ring itself can be achieved through several established methods. A common approach involves the cyclization of appropriately substituted precursors. For instance, a practical synthesis of a related analog, 7-bromo-4-chloro-1H-indazol-3-amine, starts from the inexpensive 2,6-dichlorobenzonitrile.[5][6][7] This precursor undergoes a regioselective bromination followed by a crucial cyclization step with hydrazine to form the desired indazole ring system.[5][6][7]

Analog Derivatization via Cross-Coupling

The true synthetic power of the this compound scaffold lies in the differential reactivity of its halogen substituents. This allows for selective, site-specific functionalization through metal-catalyzed cross-coupling reactions, making it an invaluable intermediate for building targeted molecular libraries.[4]

  • Suzuki Coupling: To form new carbon-carbon bonds, introducing aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, allowing for the introduction of various amine-containing moieties.[4]

  • Sonogashira Coupling: To install alkynyl groups, which can serve as handles for further chemistry or as key pharmacophoric elements.[4]

This synthetic versatility enables a systematic exploration of the structure-activity relationship (SAR) by modifying various positions of the indazole core.

G cluster_0 Core Synthesis cluster_1 Analog Diversification (Cross-Coupling) Start 2,6-Dichlorobenzonitrile Bromination Bromination Start->Bromination Core This compound Core Suzuki Suzuki (Aryl groups) Core->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd Catalyst Sonogashira Sonogashira (Alkynyl groups) Core->Sonogashira Pd/Cu Catalysts Cyclization (Hydrazine) Cyclization (Hydrazine) Bromination->Cyclization (Hydrazine) Cyclization (Hydrazine)->Core Diverse_Analogs Library of Diverse Analogs Suzuki->Diverse_Analogs C-C bond Buchwald->Diverse_Analogs C-N bond Sonogashira->Diverse_Analogs C-C bond

Caption: Synthetic diversification of the indazole core.

Key Biological Activities and Mechanisms of Action

Substituted indazoles exhibit a broad spectrum of biological activities. Analogs of the this compound scaffold are primarily investigated for their potent anti-cancer effects, though they hold promise in other therapeutic areas as well.

Potent Anti-Cancer Activity

Indazole derivatives have demonstrated powerful anti-cancer properties through multiple mechanisms, including the inhibition of critical signaling pathways, induction of programmed cell death (apoptosis), and halting the cell division cycle.[1][8]

One of the most significant anti-cancer mechanisms for indazole analogs is the inhibition of protein kinases.[9] Many cancers are driven by aberrant kinase signaling that promotes uncontrolled cell growth, proliferation, and survival. Indazole-based compounds can act as ATP-competitive inhibitors, binding to the ATP pocket of kinases and blocking their downstream signaling. Key targets include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Crucial for angiogenesis (the formation of new blood vessels), which tumors require to grow and metastasize.[9]

  • PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and angiogenesis.[10]

  • FGFR (Fibroblast Growth Factor Receptor): Its dysregulation is implicated in various cancers.[3]

  • c-KIT and Flt-3: Other tyrosine kinases involved in various hematological and solid tumors.[10]

By simultaneously targeting multiple kinases, these compounds can disrupt several oncogenic pathways, offering a more robust therapeutic effect.[11]

G cluster_kinase Kinase Domain Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->Receptor Binds ADP ADP Receptor->ADP Pathway Downstream Signaling (RAS/RAF/MEK/ERK) Receptor->Pathway Activates Indazole This compound Analog Indazole->Receptor Blocks ATP Binding Site ATP ATP ATP->Receptor Binds & Phosphorylates Response Cell Proliferation, Angiogenesis, Survival Pathway->Response

Caption: Mechanism of kinase inhibition by indazole analogs.

Beyond kinase inhibition, these analogs can directly trigger cancer cell death. Studies on related indazole derivatives have shown they can:

  • Induce Apoptosis: This is achieved by modulating key proteins in the mitochondrial apoptotic pathway. Analogs can increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like cleaved caspase-3.[8][12]

  • Increase Reactive Oxygen Species (ROS): Elevated ROS levels can cause significant oxidative stress and damage to cellular components, pushing the cell towards apoptosis.[8][12]

  • Cause Cell Cycle Arrest: Some derivatives have been shown to cause an arrest of cells in the G2/M phase of the cell cycle, preventing them from dividing and proliferating.[13]

Metastasis is a major cause of cancer mortality. Some indazole compounds can inhibit the migration and invasion of cancer cells.[8] This effect is partly mediated by reducing the expression of matrix metalloproteinase-9 (MMP9), an enzyme that degrades the extracellular matrix, and increasing the expression of its natural inhibitor, TIMP2.[8]

Antimicrobial and Antiparasitic Activity

The indazole scaffold also shows promise against infectious diseases. Specifically, bromo-indazole analogs and related derivatives are being investigated for their antileishmanial potential.[14] Leishmaniasis is a parasitic disease with limited treatment options. The proposed mechanism for these compounds is the inhibition of trypanothione reductase (TryR), an enzyme unique to the parasite and essential for its survival, making it a highly selective target.[14]

Quantitative Data and Structure-Activity Relationship (SAR)

The biological activity of indazole analogs is highly dependent on the nature and position of substituents. SAR studies are critical for optimizing potency and selectivity.[4] The table below summarizes the in vitro anti-proliferative activity of a series of related indazole derivatives against various human cancer cell lines, illustrating the impact of structural modifications.

Compound IDR1 SubstituentR2 Substituent4T1 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)HCT116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
2f 6-(4-methylpiperazin-1-yl)pyridin-3-yl3,5-dimethoxystyryl0.231.150.800.430.34
2g 6-(piperazin-1-yl)pyridin-3-yl3,5-dimethoxystyryl>10>10>10>10>10
2h 6-(4-isopropylpiperazin-1-yl)pyridin-3-yl3,5-dimethoxystyryl6.88>108.867.959.87
2j 6-aminopyridin-3-yl3,5-dimethoxystyryl9.110.88>10>10>10
2o 6-(4-methylpiperazin-1-yl)pyridin-3-yl2-chloro-3,5-dimethoxystyryl2.103.310.595.160.79
Doxorubicin (Control)(Control)6.500.190.980.620.75
Data synthesized from a study on indazole derivatives. The IC₅₀ value represents the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.[8]

From this data, several SAR insights can be drawn:

  • Piperazine Substitution: A methyl group at the N4 position of the piperazine ring (compound 2f ) is optimal for potent activity. Unsubstituted (2g ) or bulky isopropyl-substituted (2h ) analogs show dramatically reduced potency.[8]

  • Role of Halogens: Adding a chlorine atom to the styryl moiety (compound 2o vs. 2f ) led to a general reduction in potency against most cell lines, except for HepG2, indicating that halogenation must be carefully considered for target-specific activity.[8]

  • Amine Substitution: Replacing the piperazinylpyridine group with a simple aminopyridine (2j ) significantly decreased activity, suggesting the extended piperazine structure is crucial for binding.[8]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following are step-by-step methodologies for core assays used to evaluate the biological activity of these analogs.

In Vitro Antiproliferative (MTT) Assay

This protocol determines the concentration of an analog that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add the compounds to the wells in triplicate and include vehicle-only (e.g., DMSO) and positive controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals formed by viable cells.[14]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.

General Kinase Inhibition Assay (Biochemical)

This protocol measures the direct inhibitory effect of an analog on a specific kinase's activity.

  • Reaction Setup: In a 96-well plate, combine a reaction buffer, a specific peptide substrate for the kinase of interest, and the purified recombinant kinase enzyme.

  • Inhibitor Addition: Add the indazole analogs at various concentrations to the wells. Include a no-inhibitor control.

  • Initiation: Start the kinase reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or coupled to a fluorescence-based detection system).

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Detection: Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves measuring radioactivity. For fluorescence assays, this involves measuring the signal change.

  • IC₅₀ Determination: Calculate the percentage of kinase inhibition at each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.

G cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Evaluation Synthesis Synthesize Analogs MTT Antiproliferative Assay (MTT) Determine IC₅₀ vs. Cancer Cells Synthesis->MTT Kinase Biochemical Kinase Assay Determine IC₅₀ vs. Target Kinase MTT->Kinase Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Kinase->Mechanism Lead Lead Compound Identified Mechanism->Lead PK Pharmacokinetics (PK) (ADME) Lead->PK Xenograft In Vivo Efficacy (Tumor Xenograft Model) PK->Xenograft Tox Toxicology Studies Xenograft->Tox Candidate Drug Candidate Tox->Candidate

Caption: Workflow for preclinical drug discovery.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics, particularly in oncology. The synthetic tractability afforded by the distinct halogen substituents allows for extensive chemical exploration to optimize potency, selectivity, and drug-like properties. Future work should focus on:

  • Improving Kinase Selectivity: While multi-kinase inhibition can be beneficial, developing analogs with higher selectivity for specific kinase targets could reduce off-target effects and toxicity.

  • In Vivo Evaluation: Promising in vitro candidates must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[8]

  • Exploring New Therapeutic Areas: While oncology is a primary focus, the demonstrated antiparasitic activity warrants further investigation into this and other potential therapeutic applications, such as anti-inflammatory or antiviral agents.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. (n.d.). BenchChem.
  • 4-Bromo-6-chloro-1H-indazole|885519-03-9. (n.d.). BenchChem.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). Molecules.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing.
  • Synthesis and antitumor activity of some substituted indazole derivatives. (2014). Archiv der Pharmazie.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules.
  • 7-Bromo-1H-indazole synthesis. (n.d.). ChemicalBook.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry.
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv.
  • A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo. (n.d.). BenchChem.
  • 5-Bromo-3-chloro-1H-indazole: A Versatile Heterocyclic Building Block for Chemical Synthesis and Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry.
  • Assessing the Antileishmanial Potential of 6-Bromo-1H-indazole Analogs: A Comparative Guide. (n.d.). BenchChem.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences.
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2022). Journal of Applied Pharmaceutical Science.
  • Indazole – Knowledge and References. (n.d.). Taylor & Francis.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). (2012). Journal of Medicinal Chemistry.
  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters.

Sources

A Technical Guide to the Therapeutic Applications of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings, represents a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid conformational framework allow it to serve as a versatile template for designing potent and selective ligands for a diverse array of biological targets. This technical guide provides an in-depth exploration of the therapeutic landscape of indazole derivatives, moving beyond a mere catalog of applications to deliver a field-proven perspective on their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their development. We will dissect cornerstone examples in oncology, such as the kinase inhibitor Axitinib and the PARP inhibitor Niraparib, and explore emerging applications in inflammation and neurodegeneration. This document is structured to serve as a practical resource, offering detailed protocols, quantitative data, and logical frameworks to empower researchers in the rational design and evaluation of novel indazole-based therapeutics.

Chapter 1: The Indazole Core in Oncology: Precision Targeting of Kinase Signaling

The dysregulation of protein kinase activity is a hallmark of many cancers, making kinases a prime target for therapeutic intervention. The indazole nucleus has proven to be an exceptional scaffold for developing potent kinase inhibitors, primarily by acting as a hinge-binding motif that mimics the natural adenine base of ATP.

Mechanism of Action: Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are pivotal regulators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Indazole derivatives have been successfully designed to compete with ATP for the binding site in the catalytic domain of VEGFR kinases, thereby inhibiting the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.

A prime example of this strategy is Axitinib (Inlyta®) , an indazole-based inhibitor approved for the treatment of advanced renal cell carcinoma. Its core structure forms critical hydrogen bonds with the hinge region of the VEGFR kinase domain, while substituents on the indazole ring are optimized to occupy adjacent hydrophobic pockets, conferring both high potency and selectivity against VEGFRs 1, 2, and 3.

Case Study: Axitinib - A Deep Dive

Axitinib potently inhibits VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and the Stem Cell Factor Receptor (c-KIT), all of which are implicated in tumor angiogenesis and growth.

Structure-Activity Relationship (SAR) Insights: The development of Axitinib provides a masterclass in medicinal chemistry. The N-methylindazole core was selected for its optimal interaction with the hinge region of the kinase. The vinyl substituent was found to be non-critical, but the arylsulfonamide side chain proved essential for potency and selectivity, with the specific substitution pattern fine-tuned to maximize interactions within the active site.

Quantitative Data: Kinase Inhibition Profile of Axitinib

Target KinaseIC₅₀ (nM)Reference
VEGFR-10.1
VEGFR-20.2
VEGFR-30.1-0.3
PDGFRβ1.6
c-KIT1.7

Signaling Pathway Diagram: VEGFR Inhibition by Axitinib The following diagram illustrates the mechanism by which Axitinib blocks the pro-angiogenic signaling cascade.

VEGFR_Inhibition cluster_receptor Cell Membrane VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Binds & Dimerizes P_site ATP Binding Site (Kinase Domain) VEGFR->P_site Activates Axitinib Axitinib Axitinib->P_site Blocks PLCg PLCγ P_site->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Caption: Axitinib competitively inhibits ATP binding to the VEGFR kinase domain.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a robust method for determining the inhibitory constant (Ki) of a compound against a specific kinase.

Principle: This is a fluorescence resonance energy transfer (FRET) assay that measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase active site by the test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, serving as the FRET donor.

Methodology:

  • Reagent Preparation:

    • Prepare a 10X stock of the target kinase (e.g., VEGFR-2) and Eu-anti-tag antibody in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 10X stock of the Alexa Fluor™ 647-tracer.

    • Serially dilute the test indazole compound (e.g., Axitinib) in DMSO, then dilute into the kinase buffer to create 2X final concentrations.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the 2X test compound dilution or vehicle control (DMSO in buffer) to the appropriate wells.

    • Add 5 µL of the 10X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 10X Tracer solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

    • Measure emission at 665 nm (tracer) and 615 nm (Europium).

    • Calculate the Emission Ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the Emission Ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Tracer]/Kd), where Kd is the dissociation constant of the tracer.

Chapter 2: Exploiting DNA Repair Pathways with Indazole Inhibitors

A more recent and highly successful application of the indazole scaffold is in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1, are critical for sensing single-strand DNA breaks (SSBs) and recruiting the necessary repair machinery. When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In normal cells, these DSBs are efficiently repaired by the HRR pathway. However, in cancer cells with a defective HRR pathway (e.g., BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and cell death. This concept, where a deficiency in either of two genes is tolerable but a simultaneous deficiency is lethal, is known as synthetic lethality .

Niraparib (Zejula®) is a potent indazole-based PARP inhibitor. Its indazole core interacts with key residues in the nicotinamide-binding pocket of the PARP active site, effectively blocking its catalytic activity and "trapping" the PARP enzyme on the DNA, which further enhances its cytotoxic effect.

Case Study: Niraparib - A Deep Dive

Niraparib is approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer, particularly in patients with BRCA mutations or other HRR deficiencies.

Quantitative Data: Inhibitory Profile of Niraparib

Target EnzymeIC₅₀ (nM)Reference
PARP-13.8
PARP-22.1
Experimental Workflow: Assessing DNA Damage via γH2AX Staining

This workflow details a standard immunofluorescence method to visualize DSBs, a key downstream consequence of PARP inhibition in HRR-deficient cells.

DNA_Damage_Workflow Start Seed BRCA-deficient and Wild-Type Cells Treat Treat with Niraparib (Dose-Response) Start->Treat Incubate Incubate (24-48h) Treat->Incubate Fix Fix Cells (e.g., 4% Paraformaldehyde) Incubate->Fix Perm Permeabilize (e.g., 0.25% Triton X-100) Fix->Perm Block Block (e.g., 5% BSA) Perm->Block PrimaryAb Incubate with Primary Ab (anti-γH2AX) Block->PrimaryAb Wash1 Wash (3x with PBS) PrimaryAb->Wash1 SecondaryAb Incubate with Secondary Ab (Alexa Fluor-conjugated) Wash1->SecondaryAb Wash2 Wash (3x with PBS) SecondaryAb->Wash2 Mount Mount with DAPI (to stain nuclei) Wash2->Mount Image Acquire Images (Fluorescence Microscopy) Mount->Image Analyze Quantify γH2AX Foci per Nucleus Image->Analyze

Caption: Workflow for quantifying DNA double-strand breaks using γH2AX foci formation.

Chapter 3: Emerging Therapeutic Frontiers for Indazole Derivatives

While oncology remains the most prominent field, the versatility of the indazole scaffold has led to its exploration in numerous other therapeutic areas.

  • Anti-inflammatory Agents: Certain indazole derivatives have been shown to inhibit key inflammatory mediators. For instance, Benzydamine , an early indazole drug, exhibits anti-inflammatory and analgesic properties, thought to be mediated through the inhibition of prostaglandin synthesis. More recent research has focused on developing selective inhibitors of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and p38 MAP kinase.

  • Neurodegenerative Diseases: The indazole core is being investigated for its ability to target kinases implicated in neurodegeneration, such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), which are involved in the hyperphosphorylation of tau protein in Alzheimer's disease.

  • Antimicrobial and Antiviral Agents: Various indazole derivatives have demonstrated activity against a range of pathogens, although this area is less developed compared to oncology.

References

  • Title: The role of VEGF in cancer Source: British Journal of Cancer URL: [Link]

  • Title: Axitinib: a potent and selective inhibitor of vascular endothelial growth factor receptor subtypes 1, 2, and 3. Source: Clinical Cancer Research URL: [Link]

  • Title: PARP inhibitors in oncology Source: Nature Reviews Cancer URL: [Link]

  • Title: The concept of synthetic lethality in the context of anticancer therapy Source: Nature Reviews Cancer URL: [Link]

  • Title: Niraparib: A New PARP Inhibitor for the Treatment of Ovarian Cancer Source: Clinical Cancer Research URL: [Link]

The Strategic Deployment of 7-Bromo-6-chloro-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold and the Strategic Importance of Halogenation

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, anti-HIV, and notably, antitumor properties.[1][2] Several successful kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its significance in oncology drug discovery.[3]

The strategic functionalization of the indazole ring is paramount for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Halogenation, in particular, is a powerful tool in this regard. The introduction of halogen atoms, such as bromine and chlorine, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions with its biological target. This guide focuses on a specific, yet highly valuable building block: 7-Bromo-6-chloro-1H-indazole (CAS No. 1427361-92-9).[4][5] This di-halogenated indazole offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures through sequential and regioselective functionalization.

This technical guide will provide an in-depth analysis of the synthesis, properties, and strategic applications of this compound as a building block in medicinal chemistry, with a focus on the underlying principles that govern its reactivity and utility.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1427361-92-9[4][5]
Molecular Formula C₇H₄BrClN₂[5][6]
Molecular Weight 231.48 g/mol [7][8]
Appearance White crystalline solid (predicted)[6]
Purity Typically ≥97%[4]
SMILES Clc1ccc2c(c1Br)[nH]nc2[4]

The presence of both a bromine and a chlorine atom on the benzene portion of the indazole core is the most significant structural feature of this molecule. These two halogens exhibit differential reactivity, which can be exploited for selective chemical transformations. The bromine atom at the 7-position and the chlorine atom at the 6-position create a unique electronic and steric environment that influences the reactivity of the entire indazole system, including the N-H of the pyrazole ring.

Synthesis of this compound: A Discussion on Regioselectivity

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in the public literature, a plausible synthetic strategy can be inferred from established methods for the synthesis of related halogenated indazoles. The primary challenge in the synthesis of such molecules is achieving the desired regioselectivity of halogenation.

Direct halogenation of a pre-formed 6-chloro-1H-indazole would likely be unselective. For instance, attempts to directly brominate 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) to produce the 7-bromo isomer were reported to be unsuccessful, yielding an undesired regioisomer as the major product.[1][2] This highlights that the inherent reactivity of the indazole ring can often override the directing effects of existing substituents.

A more plausible and controllable approach involves the synthesis of a suitably substituted aniline precursor, followed by cyclization to form the indazole ring. This strategy offers better control over the final substitution pattern.

Proposed Synthetic Pathway:

A logical retrosynthetic analysis suggests a pathway starting from a commercially available, appropriately substituted aniline.

G Target This compound Precursor1 Substituted o-aminobenzonitrile or similar precursor Target->Precursor1 Indazole formation (e.g., diazotization and cyclization) Precursor2 2-Amino-3-bromo-4-chlorotoluene or derivative Precursor1->Precursor2 Functional group interconversion StartingMaterial Commercially available substituted aniline Precursor2->StartingMaterial Regioselective halogenation G cluster_0 Sequential Cross-Coupling Strategy Start This compound Intermediate 7-Aryl-6-chloro-1H-indazole Start->Intermediate Suzuki Coupling 1 (Selective at C7-Br) Product 7-Aryl-6-Aryl'-1H-indazole Intermediate->Product Suzuki Coupling 2 (at C6-Cl)

Caption: Sequential Suzuki-Miyaura cross-coupling workflow.

This stepwise approach is invaluable for building complex, unsymmetrically substituted indazole derivatives, which is often a requirement for optimizing ligand-target interactions in drug design.

2. N-H Functionalization:

The pyrazole N-H of the indazole ring can be readily alkylated or arylated to further expand the chemical space. This functionalization can be crucial for modulating solubility, cell permeability, and metabolic stability, as well as for introducing additional binding motifs. Copper-catalyzed cross-coupling reactions are often employed for the N-alkylation of indazoles. [3] 3. Application in Kinase Inhibitor Synthesis:

Given the prevalence of the indazole scaffold in kinase inhibitors, this compound is an attractive starting material for the synthesis of novel compounds targeting this important class of enzymes. [3]Many kinase inhibitors bind to the ATP-binding pocket of the enzyme, and the indazole core often serves as a hinge-binding motif. The substituents at the 6- and 7-positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

For example, the 7-aryl group introduced via a Suzuki coupling could be designed to interact with a specific sub-pocket of a target kinase, while the group at the 6-position could be used to fine-tune the overall physicochemical properties of the molecule.

Experimental Protocols: A Generalized Approach to Suzuki-Miyaura Coupling

While a specific protocol for this compound is not available, a general, well-established protocol for the Suzuki-Miyaura coupling of a bromo-indazole can be adapted. The following is a representative procedure based on similar transformations. [9][10] Objective: To synthesize a 7-aryl-6-chloro-1H-indazole via selective Suzuki-Miyaura coupling at the C7 position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Dioxane/Water or DME)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-6-chloro-1H-indazole.

Self-Validation and Causality:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Degassed Solvents: Degassing the solvents removes dissolved oxygen, which can also degrade the catalyst.

  • Choice of Base and Catalyst: The choice of base and palladium catalyst/ligand system is critical for the efficiency of the reaction and may need to be optimized for specific substrates. Cesium carbonate is often a good choice for challenging couplings. [9]* Monitoring: Careful monitoring of the reaction is necessary to determine the optimal reaction time and to prevent the formation of byproducts.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry that offers a versatile platform for the synthesis of complex, biologically active molecules. Its di-halogenated nature allows for selective, sequential functionalization, enabling the systematic exploration of chemical space around the privileged indazole scaffold. While the direct literature on this specific isomer is limited, its synthetic accessibility and reactivity can be reliably inferred from the extensive body of work on related halogenated indazoles.

As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will undoubtedly increase. Future work in this area will likely focus on the development of more efficient and regioselective synthetic routes to this and other multi-halogenated indazoles, as well as the exploration of their utility in the synthesis of next-generation therapeutic agents.

References

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(9), 1935-1939. [Link]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Institutes of Health. [Link]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publishing. [Link]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. ResearchGate. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 100 mg. CP Lab Safety. [Link]

  • Ivy Fine Chemicals. (n.d.). This compound [CAS: 1427361-92-9]. Ivy Fine Chemicals. [Link]

  • Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]

  • Ruiu, E., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Vitale, P., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Wang, D., et al. (2022). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). 7-Bromo-5-chloro-1H-indazole. PubChem. [Link]

  • PubChem. (n.d.). 4-Bromo-6-chloro-1H-indazole. PubChem. [Link]

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted 1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole core, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent chemical versatility and the capacity for diverse substitution patterns have propelled the development of a multitude of derivatives endowed with significant and varied biological activities.[1][2] From potent anti-cancer agents to anti-inflammatory and antimicrobial compounds, the indazole scaffold has proven to be a fertile ground for the discovery of novel therapeutics.[1][3] This technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted 1H-indazoles, with a deep dive into the core synthetic methodologies that have enabled their widespread application in drug discovery and development. We will traverse from the seminal classical syntheses to the cutting-edge, highly regioselective modern techniques, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for new chemical entities.

A Historical Perspective: The Genesis of the Indazole Ring

The journey of the indazole scaffold began in the late 19th century, a period of foundational discoveries in heterocyclic chemistry. The first synthesis of an indazole derivative was reported by the eminent German chemist Emil Fischer in 1883.[4] His work involved the heating of ortho-hydrazine benzoic acid to yield indazolone.[4] This early work, while not a direct synthesis of the parent 1H-indazole, laid the crucial groundwork for understanding the fundamental reactivity and cyclization pathways to this important heterocyclic system. It is important to distinguish this from the more widely known Fischer indole synthesis, also discovered by Emil Fischer in 1883, which produces indoles from arylhydrazines and carbonyl compounds under acidic conditions.[5][6][7][8][9] While both are monumental discoveries in heterocyclic chemistry, they lead to distinct five-membered nitrogen-containing heterocyclic rings fused to a benzene ring.

Over the subsequent decades, various classical methods for the synthesis of indazoles were developed, often characterized by harsh reaction conditions and limited substrate scope. These early methods, while historically significant, have largely been superseded by more efficient and versatile modern techniques.

Classical Synthetic Methodologies

While modern methods offer greater efficiency and scope, an understanding of classical indazole syntheses provides a valuable context for the evolution of synthetic strategy. These early methods often relied on intramolecular cyclization reactions of appropriately substituted benzene derivatives.

One of the foundational approaches involves the diazotization of o-toluidine derivatives followed by cyclization.[4] For instance, reacting o-toluidine with sodium nitrite can lead to an N-nitroso intermediate, which upon refluxing in a suitable solvent like benzene, cyclizes to form 1H-indazole.[4] Another classical route involves the reaction of anthranilic acid with sodium nitrite to form a diazonium salt, which can then be reduced and cyclized to yield 1H-indazole.[4]

These methods, while historically important, often suffer from drawbacks such as the use of harsh reagents, low yields, and a lack of regiocontrol when dealing with substituted precursors.

Modern Synthetic Methodologies: Precision and Versatility

The advent of modern synthetic organic chemistry has revolutionized the construction of the 1H-indazole core, offering a plethora of mild, efficient, and highly regioselective methods. These contemporary approaches can be broadly categorized into metal-catalyzed and metal-free strategies.

The Davis-Beirut Reaction

A significant advancement in the synthesis of 2H-indazoles, which can be precursors to 1H-indazoles, is the Davis-Beirut reaction.[10][11][12][13] This robust, redox-neutral method involves the N,N-bond forming heterocyclization of o-nitrobenzyl amines or related substrates under either basic or acidic conditions.[10][11][12] The reaction is named after the respective universities of its key developers, Mark Kurth (University of California, Davis) and Makhluf Haddadin (American University of Beirut).[12] A key intermediate in this reaction is a highly reactive nitroso imine or nitroso benzaldehyde species.[10]

Mechanism of the Davis-Beirut Reaction (Base-Catalyzed)

The base-catalyzed Davis-Beirut reaction is proposed to proceed through the formation of a carbanion intermediate.[12]

Davis_Beirut_Mechanism cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Product o-nitrobenzylamine o-Nitrobenzylamine Carbanion Carbanion o-nitrobenzylamine->Carbanion Base (e.g., KOH) Nitroso_Imine Nitroso Imine Intermediate Carbanion->Nitroso_Imine Intramolecular Oxygen Transfer 2H_Indazole 2H-Indazole Nitroso_Imine->2H_Indazole N-N Bond Formation & Cyclization

Caption: Proposed mechanism of the base-catalyzed Davis-Beirut reaction.

Experimental Protocol: Synthesis of a 2H-Indazole Derivative via the Davis-Beirut Reaction [11]

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted o-nitrobenzylamine (1.0 eq) in a suitable alcohol solvent (e.g., n-propanol).

  • Base Addition: Add a solution of potassium hydroxide (KOH) in water to the reaction mixture. The addition of a specific amount of water has been shown to dramatically increase the yield in some cases.[10]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the regioselective synthesis of substituted 1H-indazoles. These methods often involve C-H activation, C-N bond formation, and N-N bond formation, providing access to a wide range of functionalized indazoles.

Rhodium/Copper-Catalyzed C-H Activation and C-N/N-N Coupling

A notable example is the Rh(III)/Cu(II)-co-catalyzed synthesis of 1H-indazoles from arylimidates and organoazides.[4] This method is environmentally friendly, scalable, and utilizes readily available starting materials.[4]

Copper-Catalyzed Intramolecular N-Arylation

Copper-catalyzed intramolecular N-arylation of ortho-haloarylhydrazones provides a convenient route to N-substituted 1H-indazoles.[14] While ortho-bromo derivatives often give better yields, the use of more readily available and less expensive ortho-chloroarylhydrazones is also feasible.[14] Another copper-catalyzed approach involves the N-N bond formation from o-aminoaryl N-H ketimines using oxygen as the terminal oxidant.[15]

Experimental Protocol: Copper-Catalyzed Synthesis of 1H-Indazoles from o-Aminobenzonitriles [15]

  • Ketimine Formation: React the o-aminobenzonitrile (1.0 eq) with an organometallic reagent (e.g., a Grignard reagent or organolithium reagent) in an appropriate solvent like THF to form the corresponding o-aminoaryl N-H ketimine in situ.

  • Catalyst Addition: To the solution of the ketimine, add copper(II) acetate (Cu(OAc)₂, 5-10 mol %).

  • Reaction Conditions: Stir the reaction mixture in a solvent such as DMSO under an oxygen atmosphere at 85 °C for several hours.

  • Work-up and Purification: After the reaction is complete, quench with an aqueous solution of ammonium chloride and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Copper_Catalyzed_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_cyclization Cyclization o-Aminobenzonitrile o-Aminobenzonitrile Ketimine o-Aminoaryl N-H Ketimine o-Aminobenzonitrile->Ketimine Organometallic_Reagent Organometallic Reagent Organometallic_Reagent->Ketimine 1H-Indazole 1H-Indazole Ketimine->1H-Indazole Cu(OAc)₂, O₂

Caption: Workflow for the copper-catalyzed synthesis of 1H-indazoles.

Metal-Free Synthetic Approaches

In line with the principles of green chemistry, several metal-free methods for the synthesis of 1H-indazoles have been developed. These reactions often utilize readily available and environmentally benign reagents.

One such method involves the reaction of N-tosylhydrazones with nitroaromatic compounds.[4] This transformation proceeds under transition-metal-free conditions and offers a practical and green alternative to metal-catalyzed approaches.[4] Another metal-free synthesis of substituted 1H-indazoles proceeds from readily available aminobenzoximes under mild conditions using methanesulfonyl chloride and triethylamine.[4][16]

[3+2] Annulation of Arynes and Hydrazones

The construction of the 1H-indazole skeleton can also be achieved through a [3+2] annulation approach involving arynes and hydrazones.[17][18] This method allows for the synthesis of a variety of 3-substituted and 1,3-disubstituted indazoles under mild reaction conditions.[17][18]

Summary of Synthetic Methodologies

MethodKey FeaturesAdvantagesLimitations
Classical Methods Diazotization and cyclization of substituted anilines.Historically significant.Harsh conditions, low yields, limited scope.
Davis-Beirut Reaction Redox-neutral N-N bond forming heterocyclization.Inexpensive starting materials, metal-free.[12]Primarily for 2H-indazoles, can require optimization.
Metal-Catalyzed Reactions C-H activation, C-N/N-N coupling.High efficiency, regioselectivity, broad substrate scope.[4][19]Use of potentially toxic and expensive metals.
Metal-Free Reactions Use of non-metallic reagents and catalysts.Environmentally friendly, avoids metal contamination.[4][20]May have a more limited substrate scope compared to some metal-catalyzed methods.
[3+2] Annulation Reaction of arynes with hydrazones.Mild conditions, access to diverse substitution patterns.[17][18]Generation of arynes can require specific precursors.

Substituted 1H-Indazoles in Drug Discovery: A Focus on Kinase Inhibition

The 1H-indazole scaffold is a prominent feature in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][19] A particularly successful application of the indazole core has been in the development of protein kinase inhibitors.[21][22][23]

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[21] The indazole ring system serves as an excellent scaffold for designing molecules that can bind to the ATP-binding pocket of kinases, thereby inhibiting their activity.

Niraparib: A Case Study

A prime example of a successful indazole-based kinase inhibitor is Niraparib (MK-4827), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[24][25][26] Niraparib is approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancer.[2][24][27] The discovery of Niraparib involved the design and synthesis of a series of 2-phenyl-2H-indazole-7-carboxamides that were optimized for enzyme and cellular activity.[26]

The synthesis of Niraparib has been the subject of significant process development to enable large-scale production.[26] Modern synthetic routes often employ a late-stage, regioselective copper-catalyzed N-arylation of an indazole derivative as a key step.[26]

Conclusion

The journey of substituted 1H-indazoles from their initial discovery to their current status as a cornerstone of modern medicinal chemistry is a testament to the power of synthetic innovation. The evolution from classical, often harsh, synthetic methods to the elegant and efficient metal-catalyzed and metal-free strategies of today has unlocked the full potential of this remarkable scaffold. For researchers, scientists, and drug development professionals, a deep understanding of these synthetic methodologies is paramount for the design and creation of the next generation of indazole-based therapeutics. The continued exploration of novel synthetic routes and the application of the indazole core to new biological targets promise a bright future for this enduring and versatile heterocyclic system.

References

  • Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2897-2902.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019). Accounts of Chemical Research, 52(8), 2296-2307.
  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. (2009). The Journal of Organic Chemistry, 74(15), 5459-5466.
  • Fischer indole synthesis. In chemeurope.com. Retrieved from [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (2010). The Journal of Organic Chemistry, 75(21), 7224-7233.
  • Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. (2020). The Journal of Organic Chemistry, 85(15), 9814-9824.
  • Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. (2025). BenchChem.
  • Davis–Beirut reaction. In Wikipedia. Retrieved from [Link]

  • Fischer indole synthesis in the absence of a solvent. (2002). Arkivoc, 2002(10), 20-24.
  • Effect of catalyst on the synthesis of 1H-indazoles. (2019). European Chemical Bulletin, 8(12), 405-409.
  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. (2021). Organic Chemistry Frontiers, 8(12), 3125-3146.
  • The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019). eScholarship, University of California.
  • Fischer Indole Synthesis. In Merck Index. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry, 15(1), 25-54.
  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023). Letters in Drug Design & Discovery, 20(5), 581-588.
  • A Synthesis of 1H-Indazoles via a Cu(OAc)2-Catalyzed N–N Bond Formation. (2016). Organic Letters, 18(6), 1346-1349.
  • Synthesis of Niraparib, a cancer drug candid
  • Synthesis of Azaindoles. (2007). Tetrahedron, 63(40), 9905-9924.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2019). Beilstein Journal of Organic Chemistry, 15, 240-247.
  • Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. (2021). European Journal of Medicinal Chemistry, 222, 113580.
  • SYNTHESIS OF 1H-INDAZOLES USING LEMON PEEL POWDER AS A NATURAL, GREEN AND EFFICIENT CATALYST UNDER ULTRASOUND IRRADIATION. (2019). European Chemical Bulletin, 8(12), 405-409.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. (2022). Organic & Biomolecular Chemistry, 20(11), 2269-2273.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). Future Medicinal Chemistry, 13(20), 1787-1811.
  • Selected examples of biologically active substituted indazoles. (2019). New Journal of Chemistry, 43(44), 17215-17224.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(10), 2633.
  • Synthesis of substituted 1H-indazoles from arynes and hydrazones. (2012). The Journal of Organic Chemistry, 77(7), 3149-3158.
  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. (2012). The Journal of Organic Chemistry, 77(7), 3149-3158.
  • Synthesis of Azaindoles. (2007). Tetrahedron, 63(40), 9905-9924.
  • Synthesis of N‐substituted 1H‐indazole derivatives. (2023). Journal of Heterocyclic Chemistry, 60(11), 1945-1965.
  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. (2015). Journal of Medicinal Chemistry, 58(6), 2495-2509.
  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. (2013).
  • Assessing the Reproducibility of Kinase Inhibition Experiments Using Indazole Derivatives: A Compar
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Synthesis of indazoles. In Organic Chemistry Portal. Retrieved from [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7670-7678.
  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. (2015). Journal of Medicinal Chemistry, 58(6), 2495-2509.
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). Journal of Medicinal Chemistry, 65(11), 7831-7846.
  • Synthesis of 1H-indazole-derived biologically active compounds. (2020). Results in Chemistry, 2, 100055.
  • Niraparib; MK 4827. In New Drug Approvals. Retrieved from [Link]

  • A Practical, Metal-Free Synthesis of 1H-Indazoles. (2009). Organic Letters, 11(18), 4164-4167.
  • Synthesis of 1H‐indazole derivatives. (2023). Journal of Heterocyclic Chemistry, 60(11), 1945-1965.
  • An efficient synthesis of 1- H indazoles. (2011). Der Pharma Chemica, 3(6), 490-501.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 7-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The heterobicyclic scaffold of indazole and its halogenated derivatives represents a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 7-Bromo-6-chloro-1H-indazole is a key building block, valued for its specific substitution pattern that allows for targeted synthetic modifications. However, the very reactivity that makes this compound synthetically useful also necessitates a rigorous and informed approach to its safety, handling, and storage. This guide provides an in-depth, experience-driven framework for laboratory professionals to manage this reagent effectively and safely.

Hazard Identification and Risk Assessment: Understanding the Reactivity Profile

Based on data from structurally analogous compounds, this compound is classified as a hazardous substance. The primary risks are associated with its irritant properties and potential toxicity upon exposure. A thorough risk assessment is the foundational step before any laboratory work commences.

GHS Hazard Classification Summary (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1][2][3]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[2]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][2][5]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects (based on related compounds).[6]

Signal Word: Warning [4][5]

The causality behind these classifications lies in the chemical nature of halogenated aromatic heterocycles. The bromine and chlorine atoms are electron-withdrawing, influencing the molecule's reactivity and its interaction with biological macromolecules. Skin and eye irritation are common for such compounds, arising from their ability to disrupt cell membranes and proteins. The potential for respiratory irritation stems from the compound's physical form as a fine solid, which can be easily aerosolized and inhaled.[2][7]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative procedures, and appropriate PPE. The goal is to create a self-validating system where each layer of protection reinforces the others.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound must be conducted in a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains airborne particles, preventing inhalation, which is a primary exposure route.[9] For weighing operations, a ventilated balance enclosure or a dedicated weighing station within the fume hood should be used to minimize the generation and dispersal of dust.[2]

Personal Protective Equipment (PPE): The Researcher's Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory to protect against splashes and airborne particles.[9] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transfers or reaction quenching.

  • Skin Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice, but it is crucial to check the manufacturer's glove compatibility data for halogenated aromatic compounds. Gloves must be inspected before use and changed immediately if contaminated.[9] A flame-resistant lab coat should be worn and kept fully fastened.[9]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, if engineering controls are not sufficient or during spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P1) is necessary.[2]

The following diagram illustrates the logical workflow for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Respirator (if required) D1->D2 D3 3. Goggles/ Face Shield D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves F2 2. Goggles/ Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Respirator (if used) F3->F4 Wash Wash Hands Thoroughly F4->Wash caption Figure 1. PPE Donning and Doffing Workflow.

Figure 1. PPE Donning and Doffing Workflow.

Safe Handling and Experimental Protocols

Adherence to standard operating procedures (SOPs) is paramount for safe handling.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing: Weigh the solid compound in a tared, sealed container within a ventilated enclosure or fume hood. Avoid creating dust by handling the material gently.[2]

  • Transfer: Use a spatula or powder funnel for transfers. If dissolving, add the solvent to the solid slowly to prevent splashing.

  • Reaction Setup: All reactions should be conducted in a fume hood. Ensure reaction vessels are properly clamped and that any potential exotherms are anticipated and controlled.

  • Post-Handling: After handling, decontaminate the spatula and any other equipment. Wipe down the work surface in the fume hood.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][2]

Emergency Procedures: Preparedness and Response

Even with meticulous planning, accidents can occur. A well-defined emergency response plan is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][10] An eyewash station must be readily accessible.[10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][4][10] Seek medical attention if irritation persists.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][9][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]

Spill Response Protocol

The response to a spill depends on its scale. For minor spills (a few grams) within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Ensure the fume hood sash is lowered.

  • Cleanup: Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid generating dust.[2] Carefully sweep the material into a labeled, sealable container for hazardous waste.[1][2][10]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Disposal: Dispose of all contaminated materials as halogenated organic waste.[8]

For major spills, evacuate the laboratory, restrict access, and contact the institution's environmental health and safety (EHS) department.

Spill_Response Spill Spill Occurs Assess Minor Spill (Inside Fume Hood)? Spill->Assess Alert Alert Nearby Personnel Assess->Alert Yes Evacuate Evacuate Area & Restrict Access Assess->Evacuate No (Major Spill) PPE Don Appropriate PPE Alert->PPE Contain Cover with Absorbent PPE->Contain Collect Sweep into Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose ContactEHS Contact EHS/ Emergency Services Evacuate->ContactEHS caption Figure 2. Spill Response Decision Tree.

Figure 2. Spill Response Decision Tree.

Storage and Waste Management: Ensuring Long-Term Stability and Compliance

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

Storage Conditions:

  • Container: Keep the compound in its original, tightly sealed container.[7][10]

  • Location: Store in a cool, dry, and well-ventilated area.[10] A dedicated cabinet for toxic or reactive chemicals is recommended.[12] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[5][13]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[10][14] Do not store with flammable materials.[15] Halogenated compounds should be segregated from non-halogenated chemicals to prevent accidental mixing and to streamline waste disposal.[8][14]

  • Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[15]

Waste Disposal:

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[4] It should be collected in a designated, properly labeled container for halogenated organic waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Fisher Scientific.
  • PubChem.7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine.
  • Aaronchem.
  • Apollo Scientific.
  • Sigma-Aldrich.4-Bromo-6-chloro-1H-indazole.
  • AK Scientific, Inc.
  • BLD Pharm.3-Bromo-7-chloro-1H-indazole.
  • ECHEMI.4-Bromo-7-chloro-1H-indole SDS.
  • Matrix Scientific.
  • PubChem.6-Bromo-3-chloro-1H-indazole.
  • Enamine.
  • ChemScene.5-Bromo-7-chloro-1H-indazole.
  • Health and Safety Authority.
  • University of California, Santa Barbara.Safe Storage.
  • BenchChem.Personal protective equipment for handling 3-Bromo-6-chloro-4-nitro-1H-indazole. (2025).
  • BenchChem.
  • ChemicalBook.
  • Towson University.

Sources

Spectroscopic Data of 7-Bromo-6-chloro-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 7-Bromo-6-chloro-1H-indazole (CAS No. 1427361-92-9), a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Due to the limited availability of public experimental spectra for this specific isomer, this guide synthesizes predicted data based on established principles of spectroscopy and comparative analysis with structurally related indazole derivatives. The methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed, offering researchers a robust framework for the characterization of this and similar molecules.

Introduction: The Significance of this compound

Indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific substitution pattern of halogens, such as in this compound, offers unique opportunities for synthetic diversification through cross-coupling reactions, making it a valuable building block in the synthesis of complex molecular architectures. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of such intermediates, ensuring the integrity of subsequent synthetic steps and the final drug candidates.

This guide addresses the critical need for a detailed spectroscopic profile of this compound. By providing predicted data and in-depth interpretation, we aim to equip researchers with the necessary tools to confidently identify and utilize this compound in their research endeavors.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with its distinct substitution on the benzene ring, gives rise to a unique spectroscopic fingerprint. The following sections will delve into the predicted data for ¹H NMR, ¹³C NMR, IR, and MS, providing a foundational understanding of its expected spectral characteristics.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following subsections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
N-H13.0 - 14.0br s-
H-3~8.2s-
H-4~7.8d~8.0
H-5~7.4d~8.0

Interpretation and Rationale:

  • The N-H proton is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 13.0-14.0 ppm) due to its acidic nature and potential for hydrogen bonding.

  • The H-3 proton is predicted to be a singlet around δ 8.2 ppm. Its chemical shift is influenced by the adjacent nitrogen atoms of the pyrazole ring.

  • The H-4 and H-5 protons on the benzene ring will form an AX spin system, appearing as two doublets. The electron-withdrawing effects of the adjacent bromine and chlorine atoms will deshield these protons, leading to their downfield chemical shifts. The coupling constant of approximately 8.0 Hz is characteristic of ortho-coupling in an aromatic system.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the deuterated solvent.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C-3~135
C-3a~120
C-4~125
C-5~128
C-6~130
C-7~115
C-7a~140

Interpretation and Rationale:

  • The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and their position within the heterocyclic ring system.

  • C-7 and C-6 , directly bonded to the electronegative bromine and chlorine atoms, respectively, are expected to have their chemical shifts significantly influenced. The carbon bearing the bromine (C-7) is anticipated to be at a higher field (more shielded) compared to the carbon with chlorine (C-6) due to the "heavy atom effect" of bromine.

  • C-7a and C-3a are the bridgehead carbons, and their chemical shifts are characteristic of the indazole ring system.

  • The remaining aromatic carbons (C-4 and C-5 ) will have chemical shifts in the typical aromatic region, influenced by the overall electronic environment of the substituted benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration
3300 - 3100N-H stretch
3100 - 3000Aromatic C-H stretch
1620 - 1580C=C and C=N stretching
1500 - 1400Aromatic ring stretching
800 - 700C-Cl stretch
700 - 600C-Br stretch

Interpretation and Rationale:

  • A broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration , indicative of the indazole ring.

  • Absorptions in the 3100-3000 cm⁻¹ range are due to the C-H stretching vibrations of the aromatic ring.

  • The C=C and C=N stretching vibrations within the aromatic and heterocyclic rings are expected to appear in the 1620-1400 cm⁻¹ region.

  • The presence of the carbon-halogen bonds will give rise to characteristic absorptions in the fingerprint region, with the C-Cl stretch typically appearing at a higher wavenumber than the C-Br stretch .

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and observe the characteristic isotopic pattern.

Predicted Mass Spectrometry Data:

IonPredicted m/z
[M]⁺230/232/234
[M+H]⁺231/233/235

Interpretation and Rationale:

  • The molecular weight of this compound is approximately 231.48 g/mol .

  • A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), and chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

  • This will result in a characteristic cluster of peaks for the molecular ion. The most abundant peak will be for the species containing ⁷⁹Br and ³⁵Cl. The relative intensities of the M, M+2, and M+4 peaks will be a definitive indicator of the presence of one bromine and one chlorine atom.

MS_Fragmentation M [M]⁺˙ m/z 230/232/234 M_minus_Br [M-Br]⁺ m/z 151/153 M->M_minus_Br - Br• M_minus_Cl [M-Cl]⁺ m/z 195/197 M->M_minus_Cl - Cl• M_minus_HCN [M-HCN]⁺˙ M->M_minus_HCN

Sources

Methodological & Application

Application Note & Protocols: Regioselective Synthesis of 7-Bromo-6-chloro-1H-indazole from Aniline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. This document provides a comprehensive, in-depth guide for the synthesis of 7-bromo-6-chloro-1H-indazole, a key building block for advanced drug development. The described methodology is based on a multi-step sequence commencing from a commercially available substituted aniline. The protocol emphasizes regiochemical control through the strategic use of a protecting group, followed by a classical diazotization and intramolecular cyclization cascade. This guide is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the transformation.

Introduction and Synthetic Strategy

Substituted indazoles are of significant interest due to their prevalence in pharmacologically active molecules. The precise placement of substituents on the indazole ring is critical for modulating biological activity. The synthesis of this compound presents a challenge in regioselectivity. A robust and logical approach involves the construction of a specifically substituted aniline precursor, which can then be induced to form the desired bicyclic indazole core.

Our synthetic strategy is a three-stage process designed for maximal control and yield:

  • Amine Protection: The synthesis begins with the protection of the highly activating amino group of the starting material, 5-chloro-2-methylaniline, as an acetanilide. This step is crucial for moderating the reactivity of the aromatic ring and ensuring the desired regiochemical outcome in the subsequent halogenation step.[1]

  • Regioselective Bromination: The protected aniline undergoes electrophilic aromatic substitution. The acetylamino group directs the incoming bromine atom specifically to the vacant ortho position, yielding the key precursor with the required 1,2,4,5-substitution pattern.

  • Deprotection, Diazotization, and Cyclization: The precursor is deprotected to reveal the primary amine. This amine is then converted to a diazonium salt under cold, acidic conditions.[2] The unstable diazonium intermediate is not isolated but is gently warmed to initiate a spontaneous intramolecular electrophilic cyclization involving the adjacent methyl group, thereby constructing the final this compound product.[3]

This entire workflow is depicted below.

Overall Synthetic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Indazole Formation cluster_2 Validation A 5-Chloro-2-methylaniline (Starting Material) B Step 1: Acetylation (Amine Protection) A->B C N-(5-chloro-2-methylphenyl)acetamide B->C D Step 2: Regioselective Bromination C->D E N-(6-bromo-5-chloro-2-methylphenyl)acetamide D->E F Step 3: Amide Hydrolysis (Deprotection) E->F G 6-Bromo-5-chloro-2-methylaniline F->G H Step 4: Diazotization & Cyclization G->H I This compound (Final Product) H->I J Purification & Characterization I->J

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the Key Precursor (6-Bromo-5-chloro-2-methylaniline)

This section details the preparation of the crucial aniline intermediate through a two-step protection-bromination sequence.

Step 1: Protection of 5-chloro-2-methylaniline

Principle & Rationale: The amino group of an aniline is a powerful activating group for electrophilic aromatic substitution, which can lead to multiple substitutions and oxidative side reactions. By converting the amine to an amide (acetanilide) using acetic anhydride, its activating effect is attenuated.[1] This moderation prevents over-bromination and ensures a clean, regioselective reaction in the subsequent step. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it less available to activate the aromatic ring.

ReagentM.W. ( g/mol )AmountMoles (mmol)Role
5-chloro-2-methylaniline141.5910.0 g70.6Starting Material
Acetic Anhydride102.098.0 mL (8.65 g)84.7Acetylating Agent
Glacial Acetic Acid60.0550 mL-Solvent
Water18.02500 mL-Quenching/Precipitation
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-2-methylaniline (10.0 g, 70.6 mmol) and glacial acetic acid (50 mL).

  • Stir the mixture at room temperature until the aniline is fully dissolved.

  • Slowly add acetic anhydride (8.0 mL, 84.7 mmol) to the solution. An exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux (approx. 118 °C) for 1 hour.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The product spot should have a lower Rf than the starting aniline.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously.

  • A white precipitate of N-(5-chloro-2-methylphenyl)acetamide will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight. The product is typically of high purity and can be used in the next step without further purification.

  • Expected Outcome: A white to off-white solid with an expected yield of 90-95%.

Step 2: Regioselective Bromination

Principle & Rationale: With the amine protected, the acetylamino group becomes the primary director for electrophilic substitution. As an ortho, para-director, it guides the incoming electrophile (Br+). The para position is blocked by the existing chlorine atom. Of the two ortho positions, one is sterically hindered by the adjacent methyl group. Therefore, bromination occurs predictably at the unhindered ortho position (C6), leading to the desired N-(6-bromo-5-chloro-2-methylphenyl)acetamide.

ReagentM.W. ( g/mol )AmountMoles (mmol)Role
N-(5-chloro-2-methylphenyl)acetamide183.6311.5 g62.6Substrate
Glacial Acetic Acid60.05100 mL-Solvent
Bromine (Br₂)159.813.4 mL (10.5 g)65.7Brominating Agent
Sodium Bisulfite (NaHSO₃)104.06As needed-Quenching Agent
  • CAUTION: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate PPE, including heavy-duty gloves and safety goggles.

  • In a 250 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve N-(5-chloro-2-methylphenyl)acetamide (11.5 g, 62.6 mmol) in glacial acetic acid (100 mL).

  • Cool the solution to 10-15 °C in an ice-water bath.

  • In the dropping funnel, prepare a solution of bromine (3.4 mL, 65.7 mmol) in 20 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the cooled acetanilide solution over 30-45 minutes, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, pour the reaction mixture into 600 mL of cold water.

  • To quench any unreacted bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the orange/red color disappears.

  • Collect the resulting precipitate by vacuum filtration, washing thoroughly with cold water.

  • Recrystallize the crude product from ethanol/water to afford pure N-(6-bromo-5-chloro-2-methylphenyl)acetamide.

  • Dry the purified product under vacuum.

  • Expected Outcome: A crystalline white solid with an expected yield of 80-88%.

Part 2: Synthesis of this compound

This final stage involves deprotection of the amine followed by the key diazotization and cyclization steps.

Step 3: Amide Hydrolysis (Deprotection)

Principle & Rationale: To perform the diazotization, the free primary amine must be regenerated. This is achieved by acid-catalyzed hydrolysis of the acetamide protecting group. Refluxing in aqueous hydrochloric acid efficiently cleaves the amide bond, yielding the hydrochloride salt of the desired aniline precursor, 6-bromo-5-chloro-2-methylaniline.

ReagentM.W. ( g/mol )AmountMoles (mmol)Role
N-(6-bromo-5-chloro-2-methylphenyl)acetamide263.5313.2 g50.0Substrate
Concentrated HCl (~37%)36.4650 mL~600Acid Catalyst
Ethanol46.0750 mL-Co-solvent
Sodium Hydroxide (NaOH)40.00As needed-Neutralizing Base
  • Combine N-(6-bromo-5-chloro-2-methylphenyl)acetamide (13.2 g, 50.0 mmol), ethanol (50 mL), and concentrated hydrochloric acid (50 mL) in a 250 mL round-bottom flask.

  • Heat the mixture to reflux (approx. 90-100 °C) for 4-6 hours, until TLC analysis indicates complete consumption of the starting amide.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly and carefully neutralize the acid by adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is ~8-9. Perform this in the ice bath as the neutralization is highly exothermic.

  • The free aniline, 6-bromo-5-chloro-2-methylaniline, will precipitate as a solid.

  • Extract the product into ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude aniline, which can be used directly in the next step.

  • Expected Outcome: A light brown or tan solid with an expected yield of 90-97%.

Step 4: Diazotization and Intramolecular Cyclization

Principle & Rationale: This is the key ring-forming step. The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a highly reactive arenediazonium salt.[4] Due to their instability and explosive nature when dry, these salts are never isolated. Upon gentle warming, the diazonium group undergoes an intramolecular electrophilic attack on the nearby methyl group. A subsequent proton loss leads to the formation of the stable, aromatic indazole ring system.

Mechanism of Indazole Formation

G cluster_diazotization Diazotization cluster_cyclization Cyclization Aniline Aniline Precursor (Ar-NH2) HNO2 NaNO2 + H+ -> HONO Aniline->HNO2 Attack Diazonium Arenediazonium Salt (Ar-N2+) HNO2->Diazonium Dehydration Intermediate Intramolecular Electrophilic Attack Diazonium->Intermediate Ring Closure Deprotonation Proton Loss (-H+) Intermediate->Deprotonation Indazole 7-Bromo-6-chloro- 1H-indazole Deprotonation->Indazole

Caption: Key mechanistic stages: diazotization followed by cyclization.

ReagentM.W. ( g/mol )AmountMoles (mmol)Role
6-bromo-5-chloro-2-methylaniline221.4810.0 g45.1Substrate
Glacial Acetic Acid60.0580 mL-Solvent
Concentrated H₂SO₄98.0810 mL~180Acid Catalyst
Sodium Nitrite (NaNO₂)69.003.43 g49.7Diazotizing Agent
Water18.0215 mL-Solvent for NaNO₂
  • SAFETY WARNING: Diazonium salts can be explosive. Maintain low temperatures throughout the diazotization process and never allow the reaction mixture to dry out until the diazonium salt has been fully converted.

  • In a 500 mL three-neck flask, dissolve 6-bromo-5-chloro-2-methylaniline (10.0 g, 45.1 mmol) in glacial acetic acid (80 mL).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add concentrated sulfuric acid (10 mL) dropwise, keeping the temperature below 10 °C.

  • In a separate beaker, dissolve sodium nitrite (3.43 g, 49.7 mmol) in cold water (15 mL).

  • Add the sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the internal temperature is strictly maintained between 0 and 5 °C. A dark, thick mixture may form.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature. Then, heat the mixture gently to 50-60 °C for 1 hour. Vigorous evolution of nitrogen gas will be observed as the cyclization proceeds.

  • Once gas evolution ceases, cool the reaction to room temperature and pour it onto 500 g of crushed ice.

  • Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until pH 8 is reached.

  • The crude product will precipitate. Filter the solid, wash with cold water, and air dry.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., toluene or ethanol/water) or by column chromatography on silica gel to yield the final product.

  • Expected Outcome: A pale yellow or beige solid with an expected yield of 65-75%.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated chemical fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care using appropriate gloves (e.g., butyl rubber or laminate) and face shield. Have a bromine quenching agent (e.g., sodium thiosulfate solution) readily available.

  • Acids/Bases: Concentrated acids (H₂SO₄, HCl, Acetic Acid) and bases (NaOH) are highly corrosive. Handle with care to avoid skin and eye contact. Neutralizations are exothermic and should be performed with cooling.

  • Diazonium Salts: Potentially explosive, especially when dry. Always keep the reaction mixture cold during formation and do not attempt to isolate the diazonium salt intermediate.

References

  • LibreTexts. (2024). 24.8: Reactions of Arylamines. Chemistry LibreTexts. [Link]

  • ResearchGate. (2015). The diazotization process. [Link]

  • Jadhav, A. M., et al. (2013). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]

Sources

Application Notes and Protocols for the Regioselective Synthesis of Polysubstituted 1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the regioselective synthesis of polysubstituted 1H-indazoles, a critical heterocyclic scaffold in medicinal chemistry. The following sections offer a comprehensive overview of modern synthetic strategies, complete with detailed experimental protocols, mechanistic insights, and data presentation to aid in the efficient and controlled synthesis of these valuable compounds.

Introduction: The Significance of the 1H-Indazole Scaffold

The 1H-indazole core is a privileged structure in drug discovery, present in numerous pharmacologically active compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The precise control of substituent placement on the indazole ring is paramount for modulating a compound's therapeutic efficacy and pharmacokinetic profile. This guide focuses on robust and regioselective methods for the synthesis of polysubstituted 1H-indazoles, providing researchers with the tools to access this important heterocyclic system with a high degree of control.

Method 1: Transition-Metal-Catalyzed Intramolecular C-H Amination

Transition-metal-catalyzed C-H amination has emerged as a powerful and atom-economical strategy for the synthesis of N-heterocycles.[3][4] This approach allows for the direct formation of a C-N bond, often with high regioselectivity, by activating a typically inert C-H bond.

Silver(I)-Mediated Intramolecular Oxidative C-H Amination for 3-Substituted 1H-Indazoles

This method provides an efficient pathway to a variety of 3-substituted 1H-indazoles through a silver(I)-mediated intramolecular oxidative C-H amination of readily accessible arylhydrazones.[5] The reaction is notable for its operational simplicity and tolerance of a diverse range of functional groups, which can be challenging to synthesize using other C-H amination techniques.[2][5]

cluster_prep Starting Material Preparation cluster_reaction C-H Amination Reaction cluster_workup Work-up and Purification cluster_product Final Product A Arylhydrazone Synthesis B Silver(I)-Mediated Oxidative Cyclization A->B Arylhydrazone C Reaction Quenching and Extraction B->C Crude Reaction Mixture D Column Chromatography C->D Extracted Product E 3-Substituted 1H-Indazole D->E Purified Product cluster_reagents Starting Materials cluster_reaction Catalytic Cycle cluster_workup Work-up and Purification cluster_product Final Product A Imidate C Rh(III)/Cu(II)-Catalyzed C-H Activation and Annulation A->C B Nitrosobenzene B->C D Filtration and Solvent Evaporation C->D Crude Product E Column Chromatography D->E Concentrated Crude F 1H-Indazole Derivative E->F Purified 1H-Indazole cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation A 1H-Indazole C Indazole Anion (Tight Ion Pair with Na+) A->C + NaH E N1-Alkylated Indazole C->E + R-X

Sources

Application Note & Protocols: Chemoselective Suzuki Cross-Coupling of 7-Bromo-6-chloro-1H-indazole for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The di-halogenated building block, 7-Bromo-6-chloro-1H-indazole, offers a unique opportunity for sequential and site-selective functionalization, enabling the rapid generation of diverse molecular libraries for drug discovery. This guide provides a comprehensive overview and detailed protocols for the strategic use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We focus on leveraging the inherent reactivity differences between the C-Br and C-Cl bonds to achieve chemoselective arylation at the C7 position. This document details the underlying mechanistic principles, provides a robust experimental protocol, offers guidance on reaction optimization, and includes troubleshooting strategies to ensure reliable and reproducible outcomes for researchers in organic synthesis and pharmaceutical development.

Reagent Profile: this compound

This compound is a versatile heterocyclic intermediate whose synthetic value lies in the differential reactivity of its two halogen substituents.

Physicochemical Properties:

PropertyValue
CAS Number 1427361-92-9[4]
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol [5]
Appearance Off-white to yellow solid[5]
Storage Store under inert atmosphere (Nitrogen or Argon) at 2-8°C

Reactivity Insights: The Basis for Chemoselectivity

The cornerstone of using this reagent effectively is understanding the difference in reactivity between the bromine and chlorine substituents in palladium-catalyzed cross-coupling reactions. The generally accepted trend for halide reactivity in Suzuki-Miyaura coupling is I > Br > Cl > F.[6] This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energies and the corresponding ease of the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[6][7]

  • C7-Br Bond: The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition by a Palladium(0) catalyst. This allows for selective functionalization at the C7 position under relatively mild reaction conditions.

  • C6-Cl Bond: The C-Cl bond is stronger and less reactive. It typically requires more forcing conditions—such as higher temperatures, stronger bases, or more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands)—to undergo oxidative addition.[7]

This reactivity differential allows for a stepwise approach: a first Suzuki coupling targets the C7-Br bond, leaving the C6-Cl bond intact for a potential subsequent transformation.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds.[8] The process is driven by a palladium catalyst and involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a critical role by activating the boronic acid, which facilitates the transmetalation step.[9][10]

Suzuki_Cycle cluster_caption The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar' caption Diagram of the key steps in the Suzuki reaction.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For this compound, the "Ar-X" in the oxidative addition step is preferentially the indazole C7-Br bond, leading to the formation of a 7-arylated-6-chloro-1H-indazole product.

Protocol: Chemoselective C7-Arylation of this compound

This protocol provides a reliable starting point for the selective Suzuki-Miyaura coupling at the C7-bromo position.

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Dimethoxyethane (DME)/Water

  • Anhydrous, degassed solvents are required.

  • Inert gas (Argon or Nitrogen)

Workflow cluster_caption Experimental Workflow arrow arrow start Start: Assemble Reagents reagents 1. To a flame-dried flask, add: - this compound - Arylboronic acid - Pd(dppf)Cl₂ - K₂CO₃ start->reagents inert 2. Seal flask and purge with Inert Gas (Ar or N₂) for 10-15 min. reagents->inert solvent 3. Add degassed Dioxane/Water (4:1) via syringe. inert->solvent reaction 4. Heat to 80-100 °C. Monitor by TLC or LC-MS. solvent->reaction workup 5. Cool to RT. Dilute with EtOAc. Wash with water and brine. reaction->workup purify 6. Dry over Na₂SO₄, filter, concentrate. Purify via column chromatography. workup->purify end End: Characterize Product purify->end caption Step-by-step workflow for the C7-selective Suzuki coupling.

Caption: A visual guide to the experimental protocol for C7-arylation.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, to achieve a substrate concentration of ~0.1 M) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting bromo-indazole is consumed (typically 2-12 hours).[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure 7-aryl-6-chloro-1H-indazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS analysis.

Reaction Optimization: A Guide to Parameter Screening

Achieving high yield and selectivity often requires optimization. The choice of catalyst, ligand, base, and solvent are all critical variables.[11][12]

Table 1: Influence of Reaction Parameters on Suzuki Coupling of Bromoindazoles

ParameterConditionRationale & Expected OutcomeReference
Palladium Catalyst Pd(dppf)Cl₂Often the best choice for bromoindazoles, providing high yields in relatively short times.[1][13][1][13]
Pd(PPh₃)₄A classic, effective catalyst, though may require longer reaction times or higher temperatures.[11][14]
Pd(OAc)₂ + LigandRequires an external phosphine ligand (e.g., SPhos, XPhos) but allows for fine-tuning of reactivity, especially for challenging substrates.[9][9][10]
Base K₂CO₃A common, effective, and moderately strong base soluble in aqueous/organic mixtures.[1][8][1][8]
Cs₂CO₃More soluble and often more effective than K₂CO₃, can accelerate the reaction but is more expensive.[14][14]
K₃PO₄A strong base that can be effective but may increase the risk of side reactions like protodeboronation.[15][15]
Solvent Dioxane/H₂OStandard solvent system, good for dissolving both organic and inorganic reagents.[16]
DME/H₂ODimethoxyethane can sometimes offer better results and is a good alternative to dioxane.[1][1]
Toluene/H₂OUseful for higher temperature reactions if needed.[15]

Troubleshooting Common Issues

Even robust protocols can encounter issues. Below is a guide to addressing common problems.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvents (oxygen deactivates Pd(0)). 3. Poor quality boronic acid (degraded). 4. Insufficient temperature.1. Use a fresh batch of catalyst or a more active pre-catalyst (e.g., a Buchwald G3 precatalyst). 2. Ensure thorough degassing of solvents via sparging with inert gas or freeze-pump-thaw cycles. 3. Use fresh, high-purity boronic acid or convert it to a more stable pinacol ester.[9] 4. Increase the reaction temperature in 10 °C increments.
Protodeboronation 1. The C-B bond of the boronic acid is cleaved by water/protons before transmetalation. 2. Base is too strong or reaction time is too long.1. Use a milder base (e.g., switch from K₃PO₄ to K₂CO₃). 2. Use a boronic acid pinacol ester instead of the free acid.[9] 3. Minimize water in the reaction or switch to anhydrous conditions with a base like KF.[9]
Boronic Acid Homocoupling 1. Oxygen contamination. 2. Catalyst system promotes this side reaction.1. Rigorously exclude oxygen from the reaction.[15] 2. Screen different palladium catalysts and ligands.[15] 3. Use a slight excess of the boronic acid (1.2 equiv) rather than a large excess.
Loss of Selectivity (Reaction at C-Cl) 1. Reaction conditions are too harsh (high temperature, overly active catalyst).1. Reduce the reaction temperature. 2. Switch to a less active catalyst system (e.g., if using a bulky ligand with Pd(OAc)₂, try Pd(dppf)Cl₂ instead). 3. Stop the reaction as soon as the starting material is consumed to avoid over-reaction.

Advanced Applications: Sequential Functionalization

The primary product of the initial reaction, a 7-aryl-6-chloro-1H-indazole , is itself a valuable intermediate. The remaining C6-Cl bond can be functionalized in a subsequent cross-coupling reaction under more forcing conditions. This allows for the controlled, stepwise synthesis of di-substituted indazoles with distinct groups at the C6 and C7 positions, a powerful strategy for building molecular complexity. For the second coupling, one might explore:

  • Higher Temperatures: Increasing the temperature to >120 °C.

  • More Active Catalysts: Using palladium catalysts with bulky, electron-rich ligands like SPhos or XPhos, which are known to activate aryl chlorides.[17]

  • Alternative Couplings: The C-Cl bond can also be a handle for other transformations like Buchwald-Hartwig amination.[18]

This sequential approach maximizes the utility of this compound as a scaffold for creating diverse and complex molecules.

References

  • Current time information in Pasuruan, ID. Google Search. Retrieved January 2, 2026.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Retrieved January 2, 2026, from [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Retrieved January 2, 2026, from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Retrieved January 2, 2026, from [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Retrieved January 2, 2026, from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Retrieved January 2, 2026, from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. ACS Publications. Retrieved January 2, 2026, from [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 2, 2026, from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing. Retrieved January 2, 2026, from [Link]

  • Optimization of Suzuki-Miyaura Reaction Conditions (Heating System,... ResearchGate. Retrieved January 2, 2026, from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved January 2, 2026, from [Link]

  • Optimization of reaction conditions for Suzuki coupling 1. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Retrieved January 2, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Retrieved January 2, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved January 2, 2026, from [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved January 2, 2026, from [Link]

  • 7-Bromo-6-fluoro-1H-indazole. AOBChem. Retrieved January 2, 2026, from [Link]

  • 7-Bromo-1H-indazole: A Key Intermediate for Advanced Chemical Synthesis. LinkedIn. Retrieved January 2, 2026, from [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Retrieved January 2, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved January 2, 2026, from [Link]

  • 7-Bromo-5-chloro-1H-indazole. PubChem. Retrieved January 2, 2026, from [Link]

  • 4-Bromo-6-chloro-1H-indazole. PubChem. Retrieved January 2, 2026, from [Link]

Sources

Application Note & Protocols: 7-Bromo-6-chloro-1H-indazole as a Kinase Inhibitor Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important target classes in modern drug discovery.[2][3] The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of several approved kinase inhibitors due to its unique structural and electronic properties that facilitate potent and selective binding.[4][5][6] This document provides a comprehensive guide for the initial characterization of 7-Bromo-6-chloro-1H-indazole, a novel halogenated indazole derivative, as a potential kinase inhibitor. We present a logical workflow, from initial biochemical screening to cell-based validation, explaining the causality behind experimental choices. Detailed, field-proven protocols for key assays are provided to enable researchers to assess the compound's inhibitory activity and cellular efficacy, establishing a foundation for its potential development in a drug discovery program.

Introduction: The Rationale for Targeting Kinases with Indazole Scaffolds

Protein kinases orchestrate a vast array of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism for controlling cell growth, differentiation, and survival.[1] The human genome contains over 500 kinases, and aberrant kinase activity is frequently implicated in the pathogenesis of cancer, inflammatory disorders, and cardiovascular diseases.[2] Consequently, small molecule kinase inhibitors have become a cornerstone of targeted therapy.[7]

The indazole ring system is a bioisostere of indole and is considered a "privileged" structure in drug design.[5][8] Its unique hydrogen bonding capabilities and rigid bicyclic structure allow it to effectively mimic the purine core of ATP, enabling competitive binding within the highly conserved kinase ATP pocket.[9] The strategic placement of substituents on the indazole core is a key strategy for modulating potency and achieving selectivity against specific kinases.[10]

This compound represents a compelling starting point for a kinase inhibitor discovery program. The presence and position of two distinct halogen atoms (bromine and chlorine) can significantly influence the molecule's properties:

  • Binding Affinity: Halogen atoms can form halogen bonds with backbone carbonyls in the kinase hinge region, a critical interaction for many potent inhibitors.[10]

  • Lipophilicity & Permeability: Halogenation impacts the molecule's solubility and ability to cross cell membranes, which is crucial for cellular activity.

  • Metabolic Stability: The C-Br and C-Cl bonds can block sites of metabolic degradation, potentially improving the compound's pharmacokinetic profile.

This guide outlines the essential experimental framework required to validate this compound as a viable hit compound and advance it toward lead optimization.

Hypothetical Mechanism: Targeting the MAPK/ERK Signaling Pathway

To illustrate the application of this compound, we will hypothesize its activity against a well-defined and therapeutically relevant pathway: the Ras-Raf-MEK-ERK (MAPK) pathway. This pathway is frequently hyperactivated in various cancers, driving uncontrolled cell proliferation. A novel inhibitor could potentially target a kinase within this cascade, such as MEK1/2 or ERK1/2, to block downstream signaling.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Tyrosine Kinase (RTK) Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 (Potential Target) Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates Inhibitor 7-Bromo-6-chloro -1H-indazole Inhibitor->MEK Inhibits Proliferation Gene Expression (Cell Proliferation, Survival) Transcription_Factors->Proliferation Workflow node_start Compound Synthesis This compound node_biochem Step 1: Biochemical Assay (e.g., ADP-Glo™) node_start->node_biochem node_data1 Determine Potency (IC50) & Kinase Selectivity node_biochem->node_data1 node_cell Step 2: Cell-Based Assays node_data1->node_cell If potent & selective node_cell_target Target Engagement (Phosphorylation Assay) node_cell->node_cell_target node_cell_func Functional Outcome (Proliferation Assay) node_cell->node_cell_func node_data2 Determine Cellular Efficacy (EC50) & Confirm Mechanism node_cell_target->node_data2 node_cell_func->node_data2 node_end Advance to Lead Optimization (ADME/Tox, In Vivo) node_data2->node_end If active in cells

Sources

Protocol for N-Functionalization of the 7-Bromo-6-chloro-1H-indazole Ring: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for indole have led to its incorporation in drugs targeting a wide array of diseases, including cancer and inflammatory conditions.[4] The strategic functionalization of the indazole core, particularly at the nitrogen atoms, is a critical step in modulating the pharmacological profile of these molecules. This guide provides a comprehensive overview and detailed protocols for the N-functionalization of a specifically challenging substrate: 7-bromo-6-chloro-1H-indazole.

The presence of halogens at the 6 and 7-positions introduces significant electronic and steric factors that influence the regioselectivity of N-functionalization, often leading to a mixture of N1 and N2 isomers.[1][2] Understanding and controlling this selectivity is paramount for the efficient synthesis of desired bioactive compounds. This document will delve into the mechanistic underpinnings of N-alkylation and N-arylation reactions, offering field-proven protocols to guide researchers in this complex area.

Understanding N1 vs. N2 Regioselectivity

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential for forming two distinct regioisomers upon functionalization. The distribution of these isomers is governed by a delicate interplay of steric hindrance, electronic effects of substituents on the indazole ring, and the nature of the electrophile and reaction conditions.[5][6]

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1] However, the kinetic and thermodynamic control of the reaction can be manipulated to favor one isomer over the other. For instance, bulky substituents at the C7 position can sterically hinder the N1 position, thereby favoring N2 alkylation.[5] Conversely, electron-withdrawing groups on the benzene ring can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms.

Diagram: Factors Influencing N1/N2 Regioselectivity

G cluster_factors Key Factors cluster_outcomes Regioselective Outcomes Steric_Hindrance Steric Hindrance (e.g., C7-substituent) N2_Product N2-Functionalization (Kinetic Product) Steric_Hindrance->N2_Product Favors N2 Electronic_Effects Electronic Effects (Substituent Nature) N1_Product N1-Functionalization (Thermodynamic Product) Electronic_Effects->N1_Product Electronic_Effects->N2_Product Reaction_Conditions Reaction Conditions (Base, Solvent, Temp.) Reaction_Conditions->N1_Product Reaction_Conditions->N2_Product

Caption: Interplay of steric, electronic, and conditional factors in determining N1/N2 regioselectivity.

Protocols for N-Functionalization

The following protocols provide detailed methodologies for the N-alkylation and N-arylation of this compound. These protocols are designed to be self-validating, with clear steps and explanations for the choices made.

Protocol 1: Regioselective N1-Alkylation under Thermodynamic Control

This protocol aims to achieve N1-selectivity by employing conditions that favor the formation of the thermodynamically more stable isomer. The use of sodium hydride in a non-polar aprotic solvent like tetrahydrofuran (THF) has been shown to be effective for achieving high N1-selectivity, particularly with electron-deficient indazoles.[1][2]

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes. The formation of the sodium salt of the indazole will be observed.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N1-alkylated product.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the indazole, forming the indazolide anion.

  • Tetrahydrofuran (THF): A relatively non-polar aprotic solvent that favors the formation of the thermodynamically stable N1-anion.

  • Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with moisture and oxygen.

Protocol 2: N2-Selective Alkylation

Achieving high N2 selectivity can be challenging. However, certain conditions can favor the kinetic product. For indazoles with substituents at the C7 position, N2-alkylation can be favored due to steric hindrance at the N1 position.[1][7] Additionally, employing a weaker base in a polar aprotic solvent can sometimes favor N2 functionalization.

Materials:

  • This compound

  • Alkyl halide or tosylate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide or tosylate (1.2 equivalents) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. The N2-isomer is often more polar than the N1-isomer.

Causality Behind Experimental Choices:

  • Potassium Carbonate (K₂CO₃): A milder base compared to NaH, which can lead to a different regiochemical outcome.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can influence the reactivity of the indazolide anion.

Protocol 3: Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a powerful method for forming C-N bonds. Ligand-free copper(I) iodide (CuI) has been shown to be an effective catalyst for the N-arylation of indazoles with aryl bromides.[8][9]

Materials:

  • This compound

  • Aryl bromide

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, combine this compound (1.0 equivalent), aryl bromide (1.5 equivalents), CuI (0.1 equivalents), and K₃PO₄ (2.0 equivalents).

  • Add anhydrous DMF to the vial.

  • Seal the vial and stir the mixture at 120-130 °C for 18-24 hours.

  • Cool the reaction to room temperature and dilute with DCM.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Iodide (CuI): A common and effective copper catalyst for C-N cross-coupling reactions.

  • Potassium Phosphate (K₃PO₄): A base that facilitates the deprotonation of the indazole and the catalytic cycle.

  • High Temperature: Often required to drive the Ullmann-type coupling to completion.

Diagram: General Workflow for N-Functionalization

G Start Start: This compound Deprotonation Deprotonation (Base, Solvent) Start->Deprotonation Nucleophilic_Attack Nucleophilic Attack (Electrophile Addition) Deprotonation->Nucleophilic_Attack Workup Reaction Workup & Quenching Nucleophilic_Attack->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Functionalized Product (N1 or N2 isomer) Purification->Product

Caption: A simplified workflow for the N-functionalization of the indazole ring.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the N-functionalization of substituted indazoles, which can be extrapolated to the this compound substrate. Actual yields may vary depending on the specific electrophile used.

Functionalization TypeProtocolKey ReagentsSolventTemperaturePredominant IsomerExpected Yield Range
N-Alkylation 1NaH, Alkyl halideTHF0 °C to RTN1Good to Excellent
N-Alkylation 2K₂CO₃, Alkyl halideDMF60-80 °CN2 (substrate dependent)Moderate to Good
N-Arylation 3CuI, K₃PO₄, Aryl bromideDMF120-130 °CN1 (typically)Good

Concluding Remarks

The N-functionalization of the this compound ring presents a formidable challenge in synthetic chemistry, yet it is a critical step in the development of novel therapeutics. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical tools to navigate the complexities of regioselectivity and achieve their synthetic goals. Careful consideration of the interplay between substrate electronics, steric factors, and reaction conditions is essential for success. The methodologies outlined herein, grounded in established chemical principles, provide a robust starting point for the exploration of this important chemical space.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Bai, D.-X., Lim, R. S.-E., Ng, H.-F., & Teo, Y.-C. (2021). A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Synthetic Communications, 51(9), 1413-1422. [Link]

  • Bhat, V., Martis, G. J., Chikkanna, D., & Gaonkar, S. L. (2021). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. Journal of Chemistry, 2021, 9002020. [Link]

  • de Oliveira, V. G., Echeverria, V., & Bonacorso, H. G. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 14, 245-252. [Link]

  • Keating, M. J., & El-Alame, M. D. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1948. [Link]

  • Kobus, M., & Friedrich, T. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 66(15), 10245–10271. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Ren, F., et al. (2017). Access to 2-Substituted-2H-Indazoles via a Copper-Catalyzed Regioselective Cross-Coupling Reaction. Organic & Biomolecular Chemistry, 16(11), 1816-1822. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 1000-1007. [Link]

  • Yadav, M., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165-1183. [Link]

  • Zhang, Y., et al. (2020). Direct C-3-Arylations of 1H-Indazoles. European Journal of Organic Chemistry, 2020(36), 5899-5906. [Link]

Sources

Application Notes & Protocols: Strategic Use of 7-Bromo-6-chloro-1H-indazole in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Design (FBDD) has solidified its position as a powerful engine for hit identification and lead generation, prized for its efficient exploration of chemical space. Within the FBDD paradigm, the selection of high-quality fragments is paramount. This document provides a detailed technical guide on the strategic application of 7-Bromo-6-chloro-1H-indazole , a halogenated heterocyclic fragment, in a typical FBDD campaign. We will explore the rationale behind its selection, its key physicochemical properties, and provide detailed, field-proven protocols for its use in primary screening, hit validation, and structural characterization.

Introduction: The Rationale for a Halogenated Indazole Fragment

Fragment-based screening begins with small, low molecular weight compounds (<300 Da) that, due to their simplicity, have a higher probability of forming efficient, high-quality interactions with a protein target.[1][2] The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly kinase inhibitors.[3][4] This precedence makes indazole-containing fragments highly valuable starting points for drug discovery campaigns.

The specific fragment, This compound , offers distinct advantages rooted in its dual halogenation:

  • Halogen Bonding Potential: The bromine and chlorine atoms can act as halogen bond donors, forming specific, directional interactions with electron-rich pockets (e.g., backbone carbonyls or aromatic residues) on the protein surface. This provides an additional vector for achieving binding affinity and selectivity that is often underexplored by more conventional fragments.[5]

  • Orthogonal Synthetic Vectors: The differential reactivity of the C-Br and C-Cl bonds allows for regioselective, stepwise chemical elaboration. The bromo moiety is typically more reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), providing a primary handle for fragment growth. The less reactive chloro group can be functionalized in a subsequent step, enabling a highly controlled exploration of the structure-activity relationship (SAR).[6]

  • Scaffold Rigidity and Vectorality: The rigid bicyclic core of the indazole presents its substituents in well-defined vectors, making it an ideal anchor for structure-based design. Understanding its binding mode allows for the rational design of chemical modifications to engage nearby pockets and rapidly build potency.

This guide will walk researchers through a validated workflow to effectively screen, validate, and leverage this fragment to initiate a successful drug discovery program.

Physicochemical Profile of this compound

A fragment's success is intimately tied to its physicochemical properties, which influence its solubility, binding characteristics, and eventual evolution into a drug-like lead. This compound is compliant with the widely accepted "Rule of Three" for fragment design.

PropertyValueSourceJustification for FBDD
CAS Number 1427361-92-9[5]Unique identifier for sourcing and data tracking.
Molecular Formula C₇H₄BrClN₂[7]Simple formula, low atom count.
Molecular Weight 231.48 g/mol [7]Well within the typical fragment MW limit of <300 Da.
XLogP3 (calc.) 2.9 - 3.3[7][8]Acceptable lipophilicity, balancing solubility and binding potential.
Hydrogen Bond Donors 1[7]Low number of donors, avoiding excessive polarity.
Hydrogen Bond Acceptors 2[7]Provides opportunities for directed H-bond interactions.
Rotatable Bonds 0[7]Low conformational entropy; binding is less entropically penalized.

The FBDD Experimental Workflow: A Roadmap

The journey from a fragment library to a validated, structurally characterized hit follows a multi-stage, hierarchical process designed to efficiently filter and focus resources on the most promising compounds. Each stage employs techniques of increasing resolution and decreasing throughput.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Screen Primary Screen (SPR, NMR, TSA) ~1000 Fragments | High Conc. (µM-mM) Triage Hit Triage (Dose-response, Orthogonal Test) Screen->Triage ~5-10% Hit Rate Validate Biophysical Validation (NMR, ITC) Binding Affinity (Kd) & Stoichiometry Triage->Validate Confirmed Hits Structure Structural Biology (X-ray, Cryo-EM) Binding Mode Determination Validate->Structure Structurally Tractable Hits Evolve Fragment Evolution (Structure-Guided Chemistry) Structure->Evolve Design Cycle Start SAR SAR Generation (Potency & Property Optimization) Evolve->SAR SAR->Evolve Iterate Fragment_Evolution cluster_0 Vector 1: C7-Bromo Position cluster_1 Vector 2: C6-Chloro Position Fragment This compound MW: 231 Kd: ~500 µM Suzuki Suzuki Coupling (Boronic Acids) Fragment->Suzuki Explore Pocket A Buchwald Buchwald-Hartwig (Amines, Alcohols) Fragment->Buchwald Explore Pocket B Lead {Optimized Lead Compound | {MW: <500 | IC₅₀: <100 nM}} Suzuki->Lead Sonogashira Sonogashira Coupling (Alkynes) Sonogashira->Lead Buchwald->Lead Nucleophilic SₙAr (Thiols) Nucleophilic->Lead

Sources

Experimental Protocol for the Synthesis and Derivatization of 7-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] This application note provides a detailed, field-proven experimental protocol for the synthesis of the versatile 7-Bromo-6-chloro-1H-indazole intermediate and its subsequent derivatization. We present a robust two-step approach starting from 2-bromo-3-chloro-6-nitrotoluene, followed by protocols for regioselective N-alkylation and C-7 arylation via Suzuki-Miyaura cross-coupling. The causality behind critical experimental choices, safety protocols, and characterization data are thoroughly discussed to ensure reproducibility and scalability for drug discovery and development applications.

Introduction: The Significance of the Indazole Scaffold

Indazoles, or benzopyrazoles, are bicyclic heteroaromatic compounds that have garnered significant attention from the pharmaceutical industry.[4] Their structural rigidity and ability to act as bioisosteres for other key structures, like indoles, make them ideal pharmacophores.[5] The substitution pattern on the indazole ring system allows for the fine-tuning of physicochemical properties and biological activity. Specifically, halogenated indazoles such as this compound serve as powerful intermediates. The bromine atom at the C-7 position acts as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, while the N-H bond of the pyrazole ring allows for further functionalization to explore structure-activity relationships (SAR).[6][7]

Overall Synthetic Strategy

The proposed synthesis follows a logical and efficient pathway, beginning with a commercially available or readily synthesized starting material. The core indazole ring is formed via a reductive cyclization of an ortho-nitrotoluene derivative. This core scaffold is then functionalized at the N-1/N-2 and C-7 positions to generate a library of derivatives.

G A 2-Bromo-3-chloro-6-nitrotoluene B Reductive Cyclization A->B e.g., SnCl2, HCl or Base-mediated C This compound (Core Scaffold) B->C D N-Alkylation C->D E Suzuki Cross-Coupling C->E F N-Alkyl Derivatives D->F G C-7 Aryl Derivatives E->G

Figure 1: Overall workflow for the synthesis and derivatization of this compound.

Part I: Synthesis of the this compound Core

The formation of the indazole ring from an ortho-substituted nitrotoluene is a classic and reliable method.[8] The key transformation involves the reduction of the nitro group and subsequent intramolecular cyclization.

Principle and Mechanism

The reaction proceeds via the reduction of the nitro group on 2-bromo-3-chloro-6-nitrotoluene to an intermediate species, such as a nitroso or hydroxylamine group. This is followed by an intramolecular condensation and dehydration, or a related cyclization pathway, to form the pyrazole ring fused to the benzene ring. While various reagents can effect this transformation, stannous chloride (SnCl₂) in an acidic medium is a common and effective choice for this type of reductive cyclization.[9]

Experimental Protocol

Materials:

  • 2-Bromo-3-chloro-6-nitrotoluene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-3-chloro-6-nitrotoluene (1.0 eq).

  • Reagent Addition: Suspend the starting material in ethanol (approx. 10 mL per 1 g of starting material). To this suspension, add stannous chloride dihydrate (4.0-5.0 eq) in one portion.

  • Reaction Initiation: Carefully add concentrated hydrochloric acid (5.0-6.0 eq) dropwise to the mixture. The reaction is exothermic and may require an ice bath to maintain control.

  • Heating: After the initial exotherm subsides, heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by the careful addition of a saturated solution of sodium bicarbonate until the pH is ~7-8. Caution: This neutralization is highly exothermic and will generate gas (CO₂).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol used).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.

Characterization

The final product should be characterized to confirm its structure and purity using standard analytical techniques:

  • ¹H NMR: Expect characteristic aromatic proton signals and a broad singlet for the N-H proton.

  • ¹³C NMR: Expect signals corresponding to the seven carbon atoms of the bicyclic system.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass (C₇H₄BrClN₂ ≈ 231.4 g/mol ), including the characteristic isotopic pattern for bromine and chlorine.[10]

Part II: Derivatization of the Indazole Scaffold

N-Alkylation: Exploring Regioselectivity

Alkylation of the indazole N-H can occur at either the N-1 or N-2 position, leading to two different regioisomers. The ratio of these isomers is highly dependent on the reaction conditions, particularly the base and solvent used, as well as the steric and electronic nature of substituents on the indazole ring.[5][11]

G cluster_0 Reaction Conditions Indazole This compound + R-X Base_Solvent Base / Solvent Indazole->Base_Solvent N1_Product N-1 Alkylated Product (Thermodynamic) Base_Solvent->N1_Product e.g., NaH in THF (Favors N-1) N2_Product N-2 Alkylated Product (Kinetic) Base_Solvent->N2_Product e.g., Cs2CO3 in DMF (Can favor N-2)

Figure 2: Factors influencing the regioselectivity of indazole N-alkylation.

Protocol for N-1 Selective Alkylation: Studies have shown that using sodium hydride (NaH) as the base in a non-polar aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N-1 alkylated product.[11][12]

  • Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dry THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (e.g., iodomethane, benzyl bromide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution at 0 °C.

  • Work-up & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to separate the regioisomers.

BaseSolventTypical OutcomeRationale
NaH THFN-1 Selective Favors formation of the thermodynamically stable N-1 anion.[11][12]
K₂CO₃ / Cs₂CO₃ DMF / AcetonitrileMixture of N-1 and N-2More polar solvents can stabilize the N-2 anion, leading to competitive kinetic alkylation.
Mitsunobu PPh₃, DIAD/DEADN-2 Selective The reaction mechanism often favors attack at the more nucleophilic N-2 position.[11]

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity.

C-7 Arylation via Suzuki-Miyaura Cross-Coupling

The C-7 bromine provides an excellent handle for introducing aryl and heteroaryl moieties using the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry due to its reliability and broad functional group tolerance.[6][13]

Protocol for Suzuki Coupling:

  • Setup: In a microwave vial or Schlenk tube, combine this compound (or its N-alkylated derivative, 1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vessel and heat the mixture, either conventionally at 80-100 °C or under microwave irradiation at 100-140 °C, for the required time (30 min to 12 h).[13][14] Monitor by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Boronic Acid PartnerExpected ProductNotes
Phenylboronic acid6-Chloro-7-phenyl-1H-indazoleStandard coupling partner.
4-Methoxyphenylboronic acid6-Chloro-7-(4-methoxyphenyl)-1H-indazoleElectron-donating groups are well-tolerated.
Pyridine-3-boronic acid6-Chloro-7-(pyridin-3-yl)-1H-indazoleHeteroaryl boronic acids can be used to introduce key pharmacophoric features.

Table 2: Representative Suzuki-Miyaura Coupling Reactions.

Safety and Handling

  • Precursors: Substituted nitrotoluenes can be toxic and irritants. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[15]

  • Reagents: Concentrated acids are corrosive. Sodium hydride is a flammable solid that reacts violently with water.[12] Handle with extreme care under an inert atmosphere.

  • Solvents: Organic solvents are flammable and should be handled in a fume hood away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste, including heavy metal catalyst residues, in accordance with institutional and local regulations.[16][17]

Conclusion

This application note details a comprehensive and adaptable synthetic strategy for producing this compound and its derivatives. By providing clear, step-by-step protocols grounded in established chemical principles, we offer researchers a reliable pathway to access a wide range of novel indazole-based compounds. The outlined methods for N-alkylation and C-7 Suzuki coupling enable extensive SAR studies, facilitating the discovery and development of new therapeutic agents.

References

  • Benchchem. The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals.
  • Pellegrin, V., Fruchier, A., & Elguero, J. Synthesis of indazole-1-15N, indazole-2-15N and of their N-methyl derivatives. J. Labelled Compd. Radiopharm., 18(7), 999-1008, 1981.
  • Zhang, Y., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018.
  • ResearchGate. Pharmacological Properties of Indazole Derivatives: Recent Developments.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-5-nitrotoluene.
  • Organic Syntheses. Indazole Procedure.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-6-chloro-4-nitroaniline.
  • Terholsen, H., et al. Nitroreductase-triggered indazole formation. ChemRxiv, 2022.
  • ChemicalBook. 7-Bromo-1H-indazole synthesis.
  • Google Patents. Process for the preparation of substituted indazoles.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • PubMed Central. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.
  • Sigma-Aldrich. SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene.
  • O'Dell, D.K., & Nicholas, K.M. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Semantic Scholar, 2003.
  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Cole-Parmer. Material Safety Data Sheet - 2-Chloro-6-Nitrotoluene, 99%.
  • Amazon S3. Material Safety Data Sheet.
  • Asad, N., et al. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 2024.
  • MDPI. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity.
  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • ResearchGate. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
  • ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
  • ResearchGate. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • National Institutes of Health. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • MDPI. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • PubMed. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • PubChem. 7-Bromo-5-chloro-1H-indazole.
  • Sigma-Aldrich. 4-Bromo-6-chloro-1H-indazole.
  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

Sources

Application Note: A Multi-faceted Approach to the Purity Assessment of 7-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for assessing the purity of 7-Bromo-6-chloro-1H-indazole, a key heterocyclic building block in medicinal chemistry and pharmaceutical synthesis.[1][2] Ensuring the purity of this intermediate is paramount for the integrity of downstream applications, including the synthesis of active pharmaceutical ingredients (APIs). We present an integrated analytical workflow, detailing protocols for chromatographic and spectroscopic methods, and explain the scientific rationale behind the selection of each technique. This guide is designed to be a practical resource for establishing robust quality control systems.

Introduction: The Critical Role of Purity

This compound is a halogenated indazole derivative increasingly utilized as a scaffold in the development of therapeutic agents, such as multi-target-directed ligands for neurodegenerative diseases and covalent inhibitors for protein kinases.[1] The precise arrangement of its substituents allows for specific molecular interactions and provides synthetic handles for further chemical modifications.[1]

The presence of impurities, which can arise from starting materials, synthetic byproducts, or degradation, can have significant consequences.[3] Potential impurities include regioisomers, over-halogenated species, residual starting materials, and solvents.[3][4] These can lead to undesired side reactions, altered biological activity, and potential toxicity in the final product. Therefore, a multi-technique approach is essential for the comprehensive characterization and purity verification of this compound.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing analytical methods.

PropertyValue / DescriptionSource
Molecular Formula C₇H₄BrClN₂[1]
Molecular Weight 231.48 g/mol [6][7]
Appearance White to off-white crystalline solid[1]
Melting Point Approx. 168-171 °C[1]
Solubility Limited solubility in common organic solvents; soluble in hot Dimethyl Sulfoxide (DMSO).[1]
Calculated Log P 2.9 (for isomer 4-Bromo-6-chloro-1H-indazole)[7]
Storage Conditions Store at 2-8°C in an inert atmosphere, protected from light.[8]

Note: The Log P value suggests moderate lipophilicity, making reversed-phase chromatography a suitable separation technique.

Integrated Analytical Workflow

A robust purity assessment relies on the synergy of orthogonal analytical techniques. Spectroscopic methods provide structural confirmation, while chromatographic methods excel at separating and quantifying the target compound from its impurities.

Analytical_Workflow cluster_0 Sample Receipt cluster_1 Structural Confirmation & Identity cluster_2 Purity & Impurity Profiling cluster_3 Final Assessment Sample This compound Batch NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Identification MS Mass Spectrometry (MS) Sample->MS Identification IR FTIR Spectroscopy Sample->IR Identification HPLC Primary Assay: RP-HPLC (UV Detection) Sample->HPLC Quantification GCMS Volatile Impurities: GC-MS Sample->GCMS EA Elemental Composition: Elemental Analysis (CHN) Sample->EA Report Certificate of Analysis (Purity >98%) NMR->Report MS->Report HPLC->Report GCMS->Report EA->Report

Caption: Integrated workflow for purity assessment.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structural integrity of the molecule before quantitative purity analysis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of organic molecules.[9][10] Both ¹H and ¹³C NMR should be performed to confirm the exact substitution pattern on the indazole ring.

  • Expertise & Experience: The aromatic region of the ¹H NMR spectrum is particularly diagnostic. The chemical shifts and coupling constants of the protons on the benzene ring will definitively distinguish this compound from its potential regioisomers (e.g., 4-Bromo-6-chloro-1H-indazole or 5-Bromo-6-chloro-1H-indazole).[11] The presence of a single broad signal for the N-H proton is also characteristic. ¹³C NMR will confirm the presence of seven distinct carbon atoms.[12]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to the compound's good solubility in this solvent.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and measure the coupling constants.

    • Compare the observed chemical shifts, coupling patterns, and integrations with the expected structure. The data should be consistent with published data for structurally similar indazoles.[12]

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the compound.[13]

  • Expertise & Experience: For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental formula by providing a highly accurate mass measurement.[14]

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Data Acquisition: Infuse the sample directly or via LC/GC inlet. Acquire the spectrum in positive ion mode.

  • Data Analysis: Compare the measured exact mass of the molecular ion with the theoretical calculated mass. The difference should be less than 5 ppm.

Chromatographic Techniques for Purity Quantification

Chromatographic methods are the gold standard for separating the main compound from impurities and accurately determining its purity.[5][15]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the primary method for purity assessment of non-volatile organic compounds like this compound.[16][17]

  • Expertise & Experience: The choice of a C18 column is based on the compound's moderate hydrophobicity.[17] A gradient elution is often preferred over isocratic elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like di-bromo species) are effectively separated and detected within a reasonable runtime.[18] The addition of a small amount of acid (e.g., formic acid) to the mobile phase helps to ensure sharp, symmetrical peaks by suppressing the ionization of silanol groups on the stationary phase.[17]

  • Sample Preparation:

    • Prepare a diluent, typically a mixture of the mobile phase components (e.g., 50:50 Acetonitrile:Water).

    • Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for moderately polar to non-polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for improved peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 30% B to 95% B over 15 minEnsures separation of a wide polarity range of impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity and peak shape.
Detection UV at 254 nmAromatic compounds typically absorb well at this wavelength.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as a percentage of the main peak area relative to the total area of all peaks (Area % method).

    • The purity should typically be ≥98% for use as a synthetic intermediate.

HPLC_Protocol cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep_Sample 1. Prepare Sample (0.5 mg/mL in Diluent) Equilibrate 3. Equilibrate HPLC with C18 Column Prep_Sample->Equilibrate Prep_Mobile 2. Prepare Mobile Phase (A: H₂O+FA, B: ACN+FA) Prep_Mobile->Equilibrate Inject 4. Inject Sample (10 µL) Equilibrate->Inject Run_Grad 5. Run Gradient (15 min) Inject->Run_Grad Detect 6. Detect at 254 nm Run_Grad->Detect Integrate 7. Integrate Peaks Detect->Integrate Calculate 8. Calculate Area % Purity Integrate->Calculate

Caption: Step-by-step HPLC analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent complementary technique for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents from the synthesis.[5][13] It is also suitable for thermally stable halogenated compounds.[19]

  • Expertise & Experience: A key consideration is the thermal stability of the indazole. The inlet temperature must be high enough to ensure efficient vaporization without causing on-column degradation. A standard non-polar column (e.g., DB-5ms or equivalent) is generally effective for separating a wide range of organic compounds.

  • Sample Preparation: Accurately weigh ~20 mg of the sample into a 10 mL headspace vial. Add 1 mL of a high-boiling solvent like DMSO or DMF.

  • GC-MS Conditions:

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program 40°C (5 min), ramp to 250°C at 10°C/min
Inlet Temp. 250 °C
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 35-400 amu
  • Data Analysis: Identify any peaks corresponding to common synthesis solvents by comparing their retention times and mass spectra to a reference library (e.g., NIST). Quantify against a standard if necessary.

Elemental Analysis (CHN)

Elemental analysis is a classical, robust technique that provides fundamental confirmation of a compound's purity by determining the mass fractions of carbon, hydrogen, and nitrogen.[20][21]

  • Trustworthiness: For a pure sample of this compound (C₇H₄BrClN₂), the experimentally determined percentages of C, H, and N must align closely with the theoretical values. According to guidelines from many scientific journals, the found values should be within ±0.4% of the calculated values to confirm purity.[14]

ElementTheoretical %
Carbon (C)36.31%
Hydrogen (H)1.74%
Nitrogen (N)12.10%

A significant deviation from these values suggests the presence of impurities, such as residual solvents or inorganic salts.[14]

Conclusion

The purity assessment of this compound demands a scientifically sound, multi-technique approach. The workflow and protocols detailed in this application note, combining spectroscopic identification (NMR, MS) with orthogonal chromatographic separation (HPLC, GC-MS) and elemental analysis, provide a self-validating system for quality control. By implementing these methods, researchers and drug development professionals can ensure the identity, purity, and quality of this critical synthetic intermediate, thereby safeguarding the integrity of their research and development programs.

References

  • Time information in Pasuruan, ID. (n.d.). Google.
  • Elemental analysis. (n.d.). Wikipedia.
  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.
  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
  • This compound; CAS No. (n.d.). ChemShuttle.
  • Thermophysical Properties of 7-Bromo-1H-indazole. (n.d.). Chemcasts.
  • A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives. (n.d.). Benchchem.
  • What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? (2024, March 8).
  • 4-Bromo-6-chloro-1H-indazole | 885519-03-9. (n.d.). Sigma-Aldrich.
  • Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. (n.d.). Benchchem.
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025, September 10). The Journal of Organic Chemistry - ACS Publications.
  • 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621. (n.d.). PubChem.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (n.d.). Benchchem.
  • Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole. (n.d.). Benchchem.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, June 1).
  • High Purity Indazole Derivatives for Custom Synthesis Projects. (2025, October 10).
  • 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100. (n.d.). PubChem.
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024, April 30). ChemRxiv | Cambridge Open Engage.
  • 4-BROMO-6-CHLORO-1H-INDAZOLE | 885519-03-9. (2025, September 25). ChemicalBook.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024, June 7). MDPI.
  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (n.d.).
  • Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS | Request PDF. (n.d.). ResearchGate.
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.
  • Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. (2023, October 25). PubMed.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). NIH.
  • Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. (2021, August 25). PubMed.
  • Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS | Request PDF. (n.d.). ResearchGate.
  • Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole. (n.d.). Benchchem.
  • 885519-03-9|4-Bromo-6-chloro-1H-indazole|BLD Pharm. (n.d.).
  • NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. (n.d.).
  • Certificate of Analysis. (n.d.).

Sources

The Strategic Utility of 7-Bromo-6-chloro-1H-indazole in Agrochemical Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the indazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2][3][4] This document provides an in-depth technical guide on the strategic applications of a specific, highly functionalized indazole, 7-Bromo-6-chloro-1H-indazole , in the discovery and development of next-generation crop protection agents.

The unique substitution pattern of this molecule—a bromine atom at the 7-position and a chlorine atom at the 6-position—offers a versatile platform for synthetic elaboration. These halogens serve as key chemical handles for introducing diverse functionalities through various cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of biological activity. This guide will detail the synthetic utility of this building block, provide exemplary protocols for its derivatization, and outline methodologies for the biological evaluation of the resulting compounds.

Part 1: The Synthetic Versatility of this compound

The presence of two distinct halogen atoms on the benzene ring of the indazole core is of significant synthetic interest. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective, stepwise functionalization. Typically, the C-Br bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This allows for a hierarchical approach to molecular diversification.

Key Synthetic Transformations:
  • Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl moieties at the 7-position. This is particularly useful for accessing analogues of known agrochemicals where a biaryl structure is crucial for activity.

  • Sonogashira Coupling: Installation of alkyne functionalities, which can serve as precursors for further transformations or as key pharmacophoric elements.

  • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce a wide array of amines, a common feature in many bioactive molecules.

  • N-Alkylation/Arylation: The indazole nitrogen can be readily functionalized to further expand the chemical diversity of the synthesized library.

The following diagram illustrates the potential synthetic pathways originating from this compound.

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling ArB(OH)2, Pd catalyst Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Alkyne, Pd/Cu catalyst Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Amine, Pd catalyst N-Alkylation/Arylation N-Alkylation/Arylation This compound->N-Alkylation/Arylation R-X, Base 7-Aryl/Heteroaryl Derivative 7-Aryl/Heteroaryl Derivative Suzuki Coupling->7-Aryl/Heteroaryl Derivative 7-Alkynyl Derivative 7-Alkynyl Derivative Sonogashira Coupling->7-Alkynyl Derivative 7-Amino Derivative 7-Amino Derivative Buchwald-Hartwig Amination->7-Amino Derivative 1-Substituted Derivative 1-Substituted Derivative N-Alkylation/Arylation->1-Substituted Derivative

Caption: Synthetic pathways from this compound.

Part 2: Protocols for Agrochemical Candidate Synthesis

The following protocols are exemplary and should be optimized based on the specific substrates and desired outcomes.

Protocol 2.1: Synthesis of a 7-Aryl-6-chloro-1H-indazole via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl indazole, a common motif in modern fungicides and herbicides.

Rationale: The introduction of a substituted phenyl ring can modulate the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with the target protein.

Materials:

  • This compound

  • Substituted Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), substituted phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane and water (4:1 v/v).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Synthesis of a 1-Alkyl-7-bromo-6-chloro-1H-indazole

Rationale: N-alkylation of the indazole core can significantly impact the molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for its bioavailability in plants and pests.

Materials:

  • This compound

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated Ammonium Chloride Solution

  • Diethyl Ether

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) in portions.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Biological Evaluation of Indazole Derivatives

Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to identify promising lead compounds.

Protocol 3.1: In Vitro Antifungal Assay

Rationale: Many indazole-containing compounds exhibit antifungal activity by inhibiting key enzymes in fungal cell wall or membrane biosynthesis.[3][5] This protocol outlines a primary screen against common phytopathogenic fungi.

Target Organisms:

  • Botrytis cinerea (Gray Mold)

  • Fusarium graminearum (Fusarium Head Blight)

  • Magnaporthe oryzae (Rice Blast)

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well microtiter plate, perform serial dilutions of the stock solutions in potato dextrose broth (PDB) to achieve a range of final concentrations.

  • Add a standardized spore suspension of the target fungus to each well.

  • Include a positive control (commercial fungicide) and a negative control (DMSO).

  • Incubate the plates at 25 °C for 48-72 hours.

  • Determine the minimum inhibitory concentration (MIC) by visual inspection of fungal growth or by measuring the optical density at 600 nm.

  • Calculate the EC₅₀ (half-maximal effective concentration) values for active compounds.

The following diagram outlines the workflow for the antifungal screening.

G A Synthesized Indazole Derivatives B Prepare Stock Solutions in DMSO A->B C Serial Dilution in 96-Well Plates B->C D Inoculate with Fungal Spore Suspension C->D E Incubate at 25°C D->E F Measure Fungal Growth (OD600) E->F G Determine MIC and EC50 Values F->G H Identify Lead Compounds G->H

Caption: Workflow for in vitro antifungal screening.

Protocol 3.2: Insecticidal Activity Screening

Rationale: Indazole-based insecticides have been developed, suggesting that this scaffold can interact with insect-specific targets.[2][6] A primary screen against a model insect pest is a crucial first step.

Target Organism:

  • Spodoptera frugiperda (Fall Armyworm) - Leaf Disk Assay

Procedure:

  • Prepare stock solutions of the test compounds in acetone.

  • Prepare serial dilutions in a solution containing a non-ionic surfactant.

  • Cut leaf disks from a suitable host plant (e.g., corn, cotton).

  • Dip the leaf disks in the test solutions for 10-15 seconds and allow them to air dry.

  • Place one treated leaf disk in each well of a multi-well plate.

  • Introduce one second-instar larva into each well.

  • Include a positive control (commercial insecticide) and a negative control (surfactant solution).

  • Incubate at 25-28 °C with a 16:8 light:dark photoperiod.

  • Assess larval mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the LC₅₀ (lethal concentration for 50% of the population) for active compounds.

Part 4: Data Summary and Interpretation

All quantitative data from the biological assays should be compiled into a structured table for easy comparison and structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Biological Activity Data for this compound Derivatives

Compound IDR¹ (at N-1)R⁷ (at C-7)B. cinerea EC₅₀ (µM)S. frugiperda LC₅₀ (µg/mL)
Parent HBr>100>100
IND-01 H4-Fluorophenyl15.2>100
IND-02 H2-Thienyl22.585.3
IND-03 CH₃Br78.4>100
IND-04 CH₃4-Fluorophenyl8.955.6

Interpretation: The hypothetical data in Table 1 suggests that the introduction of a 4-fluorophenyl group at the 7-position (IND-01) significantly improves antifungal activity compared to the parent compound. Further N-methylation (IND-04) enhances this activity and also introduces moderate insecticidal properties. This initial SAR provides a clear direction for further optimization, such as exploring different substitutions on the phenyl ring and varying the N-alkyl group.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel agrochemicals. Its distinct halogenation pattern allows for a strategic and controlled diversification of the indazole scaffold. By following systematic synthetic and screening protocols, researchers can effectively explore the chemical space around this core and identify new lead compounds with potent fungicidal, insecticidal, or herbicidal activities. The methodologies outlined in this guide provide a solid framework for initiating such a discovery program.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Borgers, M., et al. (1985).
  • Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Lahm, G. P., et al. (2002). Synthesis and Biological Activity of Indazole Insecticides. In ACS Symposium Series (Vol. 800, pp. 110-120). American Chemical Society.
  • KR20210032418A - Insecticide mixture containing indazole - Google Patents. (n.d.).
  • Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Various Authors. (n.d.). Indazole synthesis. Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Bałczewski, P., & Owsianik, K. (2017). Selected examples of biologically active substituted indazoles.
  • Singh, R., et al. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current Medicinal Chemistry, 29(24), 4166-4180. [Link]

  • WO1988007994A1 - Insecticidal substituted indazoles - Google Patents. (n.d.).
  • Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Parker, J. E., et al. (2017). understanding resistance mechanisms in agricultural fungal pathogens: Mode of action and resistance mechanisms to azole fungicides. Pest Management Science, 73(10), 2003-2011.
  • Kumar, A., et al. (2013). Discovery of novel indazole-linked triazoles as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4878-4882. [Link]

  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705.
  • 4-bromo-7-chloro-6-fluoro-1H-indazole, min 97%, 1 gram. (n.d.). Oakwood Chemical. Retrieved January 2, 2026, from [Link]

  • Various Authors. (2018). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives.
  • 4-Bromo-6-chloro-1H-indazole. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 7-Bromo-6-chloro-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-6-chloro-1H-indazole is a vital heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its di-halogenated structure allows for precise, sequential functionalization through metal-catalyzed cross-coupling reactions, making it a valuable intermediate in drug discovery programs. However, the synthesis of this specific isomer is fraught with challenges, primarily concerning yield, purity, and regioselectivity. The inherent electronic properties of the indazole ring system can lead to the formation of undesired isomers and side products, complicating purification and significantly reducing the overall efficiency of the synthesis.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis of this compound in a practical question-and-answer format. The causality behind each issue is explained to provide a deeper understanding of the reaction chemistry.

Q1: My final yield is consistently low. What are the most probable causes and how can I address them?

A1: Low yield is the most common issue and can stem from several factors throughout the synthetic sequence. A multi-step approach, typically starting with a substituted benzonitrile, is often preferred over direct halogenation of the indazole core to control regioselectivity.[1][2]

  • Cause 1: Inefficient Bromination of the Precursor: The most reliable routes involve the regioselective bromination of a precursor like 2,6-dichlorobenzonitrile before forming the indazole ring.[1][3] If this step is not efficient, the overall yield will suffer.

    • Solution: Use a robust brominating system. The use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid has been shown to be highly effective for achieving the desired regioselectivity on electron-deficient aromatic rings.[1][2] Ensure the reaction temperature is carefully controlled, as higher temperatures can lead to side products.

  • Cause 2: Incomplete Indazole Ring Formation (Cyclization): The reaction of the brominated precursor with hydrazine to form the indazole ring is a critical step.

    • Solution: Ensure the quality of the hydrazine hydrate. Use a slight excess of hydrazine (e.g., 4 equivalents) to drive the reaction to completion.[2] The choice of solvent is also important; 2-methyltetrahydrofuran (2-MeTHF) has been used effectively.[2] The reaction often requires elevated temperatures (e.g., 95°C) in a sealed reactor to proceed efficiently.[2]

  • Cause 3: Product Loss During Workup and Purification: The product may be partially lost during extraction or be difficult to separate from impurities.

    • Solution: After cyclization, a common workup involves quenching the reaction with water and collecting the precipitated product by filtration.[1][2] For purification, recrystallization is often superior to column chromatography for removing closely related impurities. A systematic solvent screening should be performed to find the ideal solvent system.[4]

Q2: My TLC and NMR analysis show multiple spots/peaks, suggesting a mixture of isomers. How can I improve regioselectivity?

A2: The formation of regioisomers is a significant challenge in substituted indazole synthesis. Direct bromination of 6-chloro-1H-indazole, for instance, is unlikely to be selective and will produce a mixture of products that are difficult to separate.

  • Mechanistic Insight: The indazole ring has multiple positions susceptible to electrophilic substitution. The directing effects of the existing chloro group and the pyrazole ring itself can lead to bromination at undesired positions (e.g., C3, C5). Attempts to directly brominate similar indazole systems have often resulted in the formation of undesired regioisomers as the major product.[1][5]

  • Primary Solution: Control the Order of Events: The most effective strategy is to install the bromine and chlorine atoms onto the benzene ring before forming the indazole heterocycle. A validated approach for a similar compound involves starting with 2,6-dichlorobenzonitrile, which is first regioselectively brominated and then cyclized with hydrazine.[1][2][6] This pre-functionalization strategy locks in the substitution pattern and prevents the formation of other isomers during the final ring-forming step.

Q3: The final product is off-color (yellow or brown) and appears impure even after initial purification. What are the likely impurities and how can I remove them?

A3: Off-color products typically indicate the presence of residual starting materials, reagents, or side-products from degradation or oxidation.

  • Potential Impurities:

    • Unreacted Brominated Precursor: The starting material for the cyclization step may not have been fully consumed.

    • Oxidation Products: Indazoles can be susceptible to oxidation, especially if exposed to air at high temperatures for extended periods.

    • Hydrazine-Related Side Products: Reactions involving hydrazines can sometimes form hydrazones or azines as side-products.[7]

  • Purification Strategy:

    • Thorough Washing: Ensure the crude product is washed thoroughly after filtration to remove inorganic salts and water-soluble reagents.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable hot solvent and treating it with a small amount of activated carbon can help remove colored impurities. Filter the hot solution through celite before crystallization.

    • Optimized Crystallization: This is the most powerful technique for obtaining high-purity material.[4] Experiment with different solvents like ethanol, isopropanol, or toluene/heptane mixtures to find a system where the product has high solubility at high temperatures and low solubility at room or cold temperatures, while impurities remain in the mother liquor.[4]

Problem Potential Cause Recommended Solution
Low Yield Inefficient precursor brominationUse NBS in H₂SO₄ for regioselective bromination.[1]
Incomplete cyclizationUse excess hydrazine hydrate at elevated temperatures (e.g., 95°C).[2]
Product loss during workupUse precipitation/filtration followed by optimized recrystallization.[4]
Mixture of Isomers Poor regioselectivity of direct brominationSynthesize via a pre-functionalized precursor (e.g., brominated 2,6-dichlorobenzonitrile).[2]
Impure/Off-Color Product Residual reagents or side-productsTreat with activated carbon in a hot solvent.
Develop a robust recrystallization protocol.[4]

Frequently Asked Questions (FAQs)

  • Q: What is the most reliable synthetic route to start with for this compound?

    • A: Based on analogous syntheses, a two-step sequence starting from a commercially available, appropriately substituted benzonitrile is highly recommended.[8] This involves (1) regioselective bromination of the benzonitrile precursor, followed by (2) cyclization with hydrazine to form the indazole ring. This approach offers superior control over the final substitution pattern compared to direct functionalization of an indazole core.

  • Q: How can I definitively confirm the structure and regiochemistry of my product?

    • A: A combination of analytical techniques is essential.

      • ¹H and ¹³C NMR: This is the most powerful tool. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substituent pattern. Distinguishing between N-1 and N-2 isomers can also be done using NMR, as the chemical shifts of the ring protons are affected by the substituent's position.[7]

      • 2D NMR (HMBC, NOESY): These techniques can provide definitive proof of the structure by showing correlations between protons and carbons, and through-space correlations between protons, respectively.[7]

      • Mass Spectrometry (MS): Confirms the molecular weight and provides the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.

      • HPLC: To assess purity and quantify any isomeric impurities.

  • Q: What are the critical safety precautions to take during this synthesis?

    • A:

      • Hydrazine: Hydrazine is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

      • Brominating Agents (NBS, Br₂): These are corrosive and strong oxidizers. Avoid inhalation and skin contact.

      • Strong Acids (H₂SO₄): Concentrated sulfuric acid is extremely corrosive. Add reagents slowly and ensure the reaction is cooled appropriately to control exotherms.

      • Pressurized Reactions: The cyclization step may be run at high temperatures in a sealed vessel, which can build pressure. Use a properly rated Parr reactor or similar pressure vessel and follow all safety guidelines for its operation.[2]

Visualizations and Diagrams

Reaction Scheme

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Indazole Formation A 2,6-Dichlorobenzonitrile B 2-Bromo-3,5-dichlorobenzonitrile A->B  NBS, H₂SO₄   C This compound-3-amine* B->C  Hydrazine Hydrate, 2-MeTHF, 95°C   D This compound C->D  Diazotization & Reduction (e.g., Sandmeyer-type)   caption *Note: Synthesis adapted from a similar precursor for 3-aminoindazole. [12] Final conversion to the title compound requires further steps. G start Start: Precursor step1 Step 1: Bromination (NBS in H₂SO₄) start->step1 step2 Workup 1: Quench on ice, filter step1->step2 step3 Step 2: Cyclization (Hydrazine, 2-MeTHF, 95°C) step2->step3 step4 Workup 2: Cool, filter crude product step3->step4 step5 Purification: Recrystallization step4->step5 step6 Analysis: NMR, MS, HPLC step5->step6 end Final Product step6->end

Caption: High-level experimental workflow for the synthesis.

Troubleshooting Decision Tree

G start Low Yield or Impure Product? tlc Check TLC of Crude Product start->tlc multi_spots Multiple Spots? tlc->multi_spots Yes pure Mainly One Spot tlc->pure No sm_present Unreacted Starting Material? multi_spots->sm_present Yes isomers Isomers Suspected multi_spots->isomers No sm_present->isomers No incomplete Incomplete Reaction sm_present->incomplete Yes sol_isomers Action: Re-evaluate synthetic route. Use pre-functionalized precursor. isomers->sol_isomers sol_incomplete Action: Increase reaction time/temp or reagent equivalents. incomplete->sol_incomplete sol_pure Action: Optimize purification. Focus on recrystallization. pure->sol_pure

Caption: Decision tree for troubleshooting common synthesis issues.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is adapted from procedures for the synthesis of structurally similar compounds and should be optimized for the specific target. [1][2]

Step 1: Synthesis of 2-Bromo-3,5-dichlorobenzonitrile (Precursor)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, carefully add concentrated sulfuric acid (5 volumes relative to the starting material).

  • Dissolution: Cool the acid to 0-5°C and slowly add 2,6-dichlorobenzonitrile (1.0 eq). Stir until the solid is completely dissolved.

  • Addition of Brominating Agent: While maintaining the internal temperature below 10°C, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 30-60 minutes.

  • Reaction: Allow the mixture to stir at room temperature for 18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. An isolated yield of 75-85% with >95% purity is expected. [2]

Step 2: Synthesis of 7-Bromo-6-chloro-1H-indazol-3-amine

(Note: This step yields the 3-aminoindazole, which is a common intermediate. Conversion to this compound would require subsequent steps like diazotization and reduction, not detailed here.)

  • Reaction Setup: To a Parr reactor or suitable pressure vessel, add the brominated precursor from Step 1 (1.0 eq), sodium acetate (1.2 eq), and 2-methyltetrahydrofuran (2-MeTHF) (5 volumes).

  • Addition of Hydrazine: Add hydrazine hydrate (4.0 eq) to the suspension.

  • Reaction: Seal the reactor and heat the mixture to an internal temperature of 95°C for 18 hours.

  • Workup: Cool the reactor to room temperature. Transfer the mixture to a flask and concentrate under reduced pressure to remove the solvent.

  • Isolation: Add water to the residue to precipitate the crude product. Collect the solid by vacuum filtration, wash with water, and dry. An isolated yield of 50-60% is expected for this step. [2]

References

  • Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis - Benchchem. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHke3kbzOC8s6g8E5OUXUBzDRnkk3n_QVhNbL8wNyrkic8T8hmtzI5-q_95sDFiNPIA0fQNZhL_Sq7nwwCEoJnnZVsioNiLZPrZaNz2KRaP0UDbcG0hrw34EHKg3JBn9WlszwOZbwExY9oBKFxfsU7OoapXAcGuHzAK7V8e7YyA1Ou8qCuz1a8AMU7xiHK-SO4BNosuifeP1MZ4zkiW1Rt7YBGgwbGZ9REEZw1LZ0YnwQ==]
  • Indazole synthesis - Organic Chemistry Portal. Organic-Chemistry.org. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indazoles.shtm]
  • Synthesis of substituted 1H-indazoles from arynes and hydrazones. Li, P., et al. (2012). Journal of Organic Chemistry, 77(7), 3149-58. [URL: https://pubmed.ncbi.nlm.nih.gov/22414117/]
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Asad, N., et al. (2024). Molecules, 29(12), 2705. [URL: https://www.mdpi.com/1420-3049/29/12/2705]
  • 4-Bromo-6-chloro-1H-indazole | 885519-03-9 - Benchchem. BenchChem. [URL: https://www.benchchem.com/product/b881185]
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. Asad, N., et al. (2024). ChemRxiv. [URL: https://www.researchgate.
  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. ChemicalBook. (2022). [URL: https://www.chemicalbook.com/article/indazole-synthesis-and-reactions-as-a-chemical-reagent.htm]
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH. Asad, N., et al. (2024). Molecules, 29(12), 2705. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11206173/]
  • Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed. Asad, N., et al. (2024). Molecules, 29(12), 2705. [URL: https://pubmed.ncbi.nlm.nih.gov/38930432/]
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir - ChemRxiv. Asad, N., et al. (2024). ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/663110967ac2d75e3cde686f]
  • Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization - Benchchem. BenchChem. [URL: https://www.benchchem.

Sources

Technical Support Center: Overcoming Regioselectivity Issues in Indazole Halogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indazole halogenation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the complex challenge of regioselectivity in indazole halogenation. Halogenated indazoles are crucial intermediates in the synthesis of a wide array of pharmaceuticals, making the control of halogenation patterns a critical aspect of synthetic chemistry.[1][2][3] This resource aims to equip you with the knowledge to navigate and resolve common experimental hurdles.

Troubleshooting Guide

This section addresses specific problems encountered during the halogenation of indazoles in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Question 1: My reaction is producing a mixture of C3, C5, and C7-halogenated isomers. How can I achieve selectivity for a single position?

Answer:

Achieving regioselectivity in indazole halogenation is a common challenge due to the multiple reactive C-H bonds on the indazole core. The outcome of the reaction is highly dependent on the electronic properties of the indazole ring, the nature of the halogenating agent, and the reaction conditions.

  • For C3-Halogenation: The C3 position is often favored under electrophilic conditions, especially when the nitrogen atoms are protected.[4]

    • Probable Cause: Unprotected indazoles can lead to complex reaction mixtures. Without a directing group or protecting group, the inherent reactivity of the different positions on the indazole ring can lead to a lack of selectivity.

    • Solution: Employing an N-protecting group is a robust strategy to direct halogenation to the C3 position. For instance, N1-protected indazoles can be selectively halogenated at C3.[4] A common approach involves the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile or dichloromethane.[4] Electrochemical methods have also been developed for the clean C3-halogenation of 2H-indazoles.[5]

  • For C5 and C7-Halogenation: Halogenation at the benzene ring portion of the indazole is influenced by the substituents present.

    • Probable Cause: The electronic nature of the indazole ring and the halogenating agent can favor substitution at multiple sites. Direct bromination of 2-phenyl-2H-indazole with Br2 has been reported to yield a mixture of 3,5-dibromo- and 3,7-dibromo-2H-indazoles with poor selectivity.[1][2][3]

    • Solution: Fine-tuning the reaction conditions is crucial. A metal-free method for the regioselective halogenation of 2H-indazoles has been developed where mono- and poly-halogenations can be controlled by adjusting the reaction conditions.[1][2] For instance, careful control of the stoichiometry of the halogenating agent (e.g., NBS) and the reaction temperature can favor mono-halogenation at a specific position.[1]

Question 2: I am attempting a C3-bromination using NBS, but I am getting low yield and observing the formation of di- and tri-brominated byproducts. What is going wrong?

Answer:

Over-halogenation is a frequent issue when the reaction conditions are not optimized. The mono-halogenated product can be more reactive than the starting material under certain conditions.

  • Probable Cause:

    • Excess Halogenating Agent: Using too much NBS can lead to the formation of poly-halogenated products.

    • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote further halogenation. A study on the metal-free halogenation of 2H-indazoles showed that increasing the equivalents of NBS led to the formation of disubstituted products.[1]

    • Reaction Mechanism: Some reactions may proceed through a radical pathway, which can sometimes be less selective.[1][2]

  • Solution:

    • Stoichiometry Control: Carefully control the stoichiometry of NBS, typically using 1.0 to 1.1 equivalents for mono-bromination.

    • Optimize Reaction Conditions: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the reaction temperature may also help to improve selectivity.

    • Consider a Different Method: If over-halogenation persists, consider alternative methods such as electrochemical halogenation, which can offer high selectivity under mild conditions.[5]

Question 3: I am trying to halogenate an indazole with an electron-withdrawing group, and the reaction is very sluggish. How can I improve the reaction rate?

Answer:

Electron-withdrawing groups (EWGs) deactivate the indazole ring towards electrophilic aromatic substitution, which is a common mechanism for halogenation.

  • Probable Cause: The presence of an EWG, such as a nitro or cyano group, reduces the electron density of the indazole ring, making it less nucleophilic and therefore less reactive towards electrophilic halogenating agents.

  • Solution:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can help to overcome the activation energy barrier.

    • Use a More Reactive Halogenating Agent: Switching to a more potent halogenating agent might be necessary. For instance, if NBS is not effective, Br2 in the presence of a Lewis acid could be considered, though this may also affect regioselectivity.

    • Catalysis: The use of an organocatalyst, such as gallocyanine, has been shown to enhance the electrophilic halogenation of indazoles with N-halosuccinimides.[6]

    • Metal-Catalyzed C-H Activation: Palladium-catalyzed ortho-halogenation using a directing group is a powerful method for halogenating deactivated systems.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that dictate the regioselectivity of indazole halogenation?

A1: The regioselectivity of indazole halogenation is a multifactorial issue. The key determinants are:

  • Electronic Effects: The inherent electron distribution in the indazole ring, which is influenced by substituents, directs the electrophilic attack.

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, thereby directing the halogen to less hindered sites.

  • N-Substitution/Protection: The presence and nature of a substituent on the nitrogen atoms (N1 or N2) is a powerful tool for directing halogenation, most commonly to the C3 position.[4]

  • Reaction Conditions: The choice of halogenating agent (e.g., NBS, Br2, I2), solvent, temperature, and the presence of catalysts can significantly alter the regiochemical outcome.[1][2]

Q2: How can I selectively introduce a halogen at the C3 position?

A2: Selective C3-halogenation is often achieved through a few key strategies:

  • N-Protection: Protecting the indazole at N1 or N2 is a very effective way to direct halogenation to C3.[4][8] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is one such protecting group that directs regioselective C3-lithiation followed by reaction with an electrophile.[8]

  • Direct Halogenation of 2H-Indazoles: Metal-free methods using N-halosuccinimides (NXS) have been developed for the efficient C-H direct halogenation of 2H-indazoles at the C3 position.[1][2]

  • Electrochemical Methods: An environmentally friendly electrochemical approach has been developed for the C3-halogenation of 2H-indazoles using inexpensive sodium halides.[5]

Q3: Is it possible to achieve selective halogenation on the benzo-ring (C4, C5, C6, C7) of the indazole?

A3: Yes, selective halogenation on the carbocyclic ring is possible, although it can be more challenging than C3-halogenation. The position of halogenation is primarily governed by the electronic effects of existing substituents on the ring.

  • Directing Groups: The use of a directing group can enable regioselective halogenation at a specific position on the benzene ring. For example, palladium-catalyzed ortho-halogenation can be achieved using a directing group.[7]

  • Substituent Effects: The position of existing electron-donating or electron-withdrawing groups on the indazole will influence the site of further electrophilic substitution.

Q4: What is the role of N-protection in controlling regioselectivity?

A4: N-protection serves two primary roles in controlling the regioselectivity of indazole halogenation:

  • Preventing N-Halogenation: It prevents the halogen from reacting with the nitrogen atoms.

  • Directing C3-Halogenation: By blocking the nitrogen atoms, the electronic properties of the ring are altered in a way that often makes the C3 position the most susceptible to electrophilic attack.[4] It can also enable C3-metalation followed by quenching with a halogen source.[4]

Experimental Protocols & Data

Table 1: Conditions for Regioselective Bromination of 2-Phenyl-2H-indazole
EntryHalogenating Agent (Equiv.)SolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
1NBS (1.0)MeCN2523-bromo-2-phenyl-2H-indazole88[2]
2NBS (1.0)MeCN5023-bromo-2-phenyl-2H-indazole98[2]
3NBS (1.3)H₂O9553-bromo-2-phenyl-2H-indazole96[1]
4NBS (2.5)EtOH10063,7-dibromo-2-phenyl-2H-indazole70[1]
Protocol: Selective C3-Bromination of 2-Phenyl-2H-indazole

This protocol is adapted from a reported metal-free method.[2]

  • To a solution of 2-phenyl-2H-indazole (0.3 mmol) in acetonitrile (3.0 mL), add N-bromosuccinimide (NBS) (1.0 equiv., 0.3 mmol).

  • Stir the reaction mixture at 50 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-2-phenyl-2H-indazole.

Visualizations

Decision-Making Workflow for Troubleshooting Poor Regioselectivity

Caption: Troubleshooting flowchart for poor regioselectivity.

Proposed Mechanism for Metal-Free C3-Bromination of 2H-Indazole

G cluster_0 Initiation cluster_1 Propagation NBS NBS Br_radical Br• NBS->Br_radical Heat Succinimide_radical Succinimide Radical NBS->Succinimide_radical Heat Indazole 2H-Indazole Br_radical->Indazole Intermediate_I Intermediate I Indazole->Intermediate_I + Br• Cationic_Intermediate_II Cationic Intermediate II Intermediate_I->Cationic_Intermediate_II + Succinimide Radical Product 3-Bromo-2H-Indazole Cationic_Intermediate_II->Product - H+

Caption: Radical pathway for C3-bromination of 2H-indazoles.

References

  • BenchChem. (2025). Overcoming regioselectivity issues in indazole synthesis. BenchChem Technical Support.
  • BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025).
  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4581-4587. [Link]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4581-4587. [Link]

  • Liu, X., Wu, Z., Feng, C., & Shen, Z. (2022). Catalyst‐ and Oxidant‐Free Electrochemical Halogenation Reactions of 2H‐Indazoles with NaX (X=Cl, Br). Chemistry–An Asian Journal, 17(13), e202200331. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Revista de Chimie, 72(2), 99-119. [Link]

  • Smith, A. B., & Johnson, C. D. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link]

  • De La Rosa, M. A., & Paudyal, M. P. (2020). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Organic & Biomolecular Chemistry, 18(39), 7699-7718. [Link]

  • ResearchGate. (n.d.). The Halogenation of Indazoles. aReaction conditions: 1 (0.2 mmol),...[Link]

  • Slade, D. J., Pelz, N. F., Bodnar, W. M., & Watson, P. S. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]

  • Wang, D., et al. (2016). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry. [Link]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Semantic Scholar. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Liu, Z., et al. (2019). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • Wang, Y., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]

  • Wang, H., et al. (2021). Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers. [Link]

Sources

Technical Support Center: Purification of 7-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 7-Bromo-6-chloro-1H-indazole. As a key heterocyclic building block in medicinal chemistry, its purity is critical for the success of subsequent synthetic steps and the integrity of biological data.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Question 1: My final product yield is very low after column chromatography. What are the likely causes and solutions?

Answer:

Low recovery from column chromatography is a common issue stemming from several factors. Here’s a systematic approach to diagnose and solve the problem:

  • Cause 1: Irreversible Adsorption on Silica Gel. The indazole nitrogen atoms can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking and permanent loss of material on the column.

    • Solution A: Neutralize the Silica. Pre-treat the silica gel by slurrying it in the chosen mobile phase containing 1-2% triethylamine (Et3N) or ammonia. This deactivates the acidic sites.

    • Solution B: Use an Alternative Stationary Phase. Consider using neutral or basic alumina, which can be less harsh for sensitive nitrogen-containing heterocycles. Alternatively, reversed-phase (C18) chromatography is an excellent option if the compound and impurities have suitable solubility in common reversed-phase solvents (e.g., acetonitrile/water, methanol/water).

  • Cause 2: Product is Too Soluble in the Mobile Phase. If the mobile phase is too polar, the compound will elute too quickly (high Rf), co-eluting with faster-moving impurities and resulting in mixed fractions that are discarded, thus lowering the isolated yield.

    • Solution: Methodically re-optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value for your target compound between 0.25 and 0.35 to ensure good separation. A common starting point for halogenated indazoles is a hexane/ethyl acetate or dichloromethane/ethyl acetate gradient.

  • Cause 3: Product Volatility. While this specific indazole is a solid, some related impurities might be semi-volatile.

    • Solution: Ensure you are using gentle conditions during solvent removal (rotary evaporation). Use a moderate water bath temperature (30-40°C) and avoid prolonged exposure to high vacuum after the solvent is removed.

Question 2: I'm struggling to remove a persistent impurity that has a very similar TLC Rf value to my product. How can I improve separation?

Answer:

Closely eluting impurities are a significant challenge, often arising from regioisomers or byproducts from the synthesis.[1] For example, during synthesis, formation of the 5-bromo-6-chloro-1H-indazole or other isomers is possible.

  • Solution 1: Modify the Mobile Phase. Small changes to the solvent system can drastically alter selectivity.

    • Change Solvent Polarity: Switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. The different solvent interactions can change the elution order.

    • Add a Modifier: Adding a small amount (~0.5%) of acetic acid or triethylamine can protonate or deprotonate acidic/basic sites on the compounds or silica, altering their interaction with the stationary phase and improving separation.

  • Solution 2: High-Performance Liquid Chromatography (HPLC). For difficult separations, preparative HPLC offers much higher resolution than standard flash chromatography.[2] A reversed-phase C18 column is often effective for separating isomers of aromatic compounds.[2][3]

  • Solution 3: Recrystallization. If the impurity level is not excessively high, recrystallization can be a powerful technique for purification. This requires careful solvent screening. A two-solvent system (where the compound is soluble in one and insoluble in the other) often provides the best results for isolating a specific isomer.[4][5]

Question 3: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated with impurities.[5]

  • Cause 1: Solution is Cooling Too Quickly. Rapid cooling does not give the molecules enough time to align into an ordered crystal lattice.[6]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can then move it to an ice bath to maximize precipitation.[5]

  • Cause 2: High Impurity Load. Impurities disrupt the crystallization process.

    • Solution: First, try to remove the bulk of the impurities using a quick filtration through a small plug of silica gel. If that is not sufficient, column chromatography may be necessary before attempting recrystallization.[5]

  • Cause 3: Inappropriate Solvent Choice. The boiling point of the solvent may be too high relative to the compound's melting point.

    • Solution: Re-screen for a different solvent or solvent system with a lower boiling point.[7] Alternatively, add more of the primary solvent to the oiled-out mixture, heat until it redissolves, and then allow it to cool much more slowly.

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate a general purification workflow and a decision tree for troubleshooting common chromatography issues.

G cluster_0 Purification Strategy Start Crude Product (Post-Workup) TLC TLC Analysis (e.g., Hex/EtOAc) Start->TLC Decision1 Is the major spot well-separated? TLC->Decision1 Column Column Chromatography Decision1->Column No Recrystal Recrystallization Decision1->Recrystal Yes, and solid Column->Recrystal Fractions >95% pure Purity Purity Check (NMR, LC-MS) Column->Purity Fractions >98% pure Recrystal->Purity

Caption: General purification workflow for this compound.

G cluster_1 Troubleshooting Poor Separation Start Poor Separation (Co-elution) CheckRf Is product Rf 0.25-0.35? Start->CheckRf AdjustPolarity Adjust mobile phase polarity CheckRf->AdjustPolarity No ChangeSolvent Change solvent system (e.g., Hex/EtOAc to DCM/MeOH) CheckRf->ChangeSolvent Yes AdjustPolarity->CheckRf AddModifier Add modifier (Et3N or AcOH) ChangeSolvent->AddModifier PrepHPLC Use Preparative HPLC AddModifier->PrepHPLC Still no separation

Caption: Decision tree for troubleshooting poor chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound synthesis?

A1: Impurities largely depend on the synthetic route. Common sources include:

  • Starting Materials: Incomplete consumption of precursors.[1]

  • Regioisomers: Bromination or chlorination at different positions on the indazole ring.[8]

  • Over-halogenation: Introduction of additional bromine or chlorine atoms.[1]

  • Residual Reagents: Traces of brominating or chlorinating agents (e.g., NBS, NCS) or catalysts.[1]

Q2: What are the recommended storage conditions for this compound?

A2: As a halogenated aromatic compound, it is relatively stable. However, for long-term storage and to maintain high purity, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[9] Many suppliers recommend refrigeration (2-8°C).[9]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for confirming the structure and identifying organic impurities. The proton signals and their coupling patterns are characteristic of the substitution pattern.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting trace impurities and confirming the molecular weight of the product.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for quantifying purity (e.g., determining percentage area).[2]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes. While specific toxicity data may be limited, halogenated organic compounds should always be handled with care. Standard laboratory safety practices are required:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the solid material in a well-ventilated fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for purifying the crude product using silica gel chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will give your product an Rf of ~0.3.

  • Column Packing:

    • For every 1 g of crude material, use approximately 50-100 g of silica gel.

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Begin eluting with the least polar solvent mixture determined from your TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to move the compound down the column.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This protocol describes how to purify the compound using a single-solvent recrystallization method.[11]

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). An ideal solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.[12]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this cooling period.[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[12]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[11]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and check purity by NMR or LC-MS.

Data Summary Table

PropertyValueSource
Molecular Formula C₇H₄BrClN₂[13]
Molecular Weight 231.48 g/mol [13]
Appearance Off-white to yellow solid[2]
Storage 2-8°C, under inert atmosphere[9]

References

  • Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]

  • Chem LibreTexts. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]

  • Jadhav, S. B., & Mane, V. B. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(22), 7586. [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • Organic Chemistry Lab Technique. (2017, September 9). Recrystallization [Video]. YouTube. [Link]

  • PubChem. (n.d.). 7-Bromo-5-chloro-1H-indazole. Retrieved from [Link]

  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7356. [Link]

  • Shi, F., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3149-3158. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Bolm, C., et al. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition, 52(29), 7509-7513. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Bromo-6-chloro-1H-indazole Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 7-Bromo-6-chloro-1H-indazole. This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this versatile scaffold. As a key intermediate, its strategic functionalization is critical for the synthesis of novel chemical entities.

Section 1: N-H Derivatization - Mastering Regioselectivity

The presence of two nitrogen atoms in the indazole ring presents a significant challenge: controlling the site of substitution. Direct alkylation or arylation often yields a mixture of N1 and N2 regioisomers, complicating purification and reducing the yield of the desired product.[1][2][3] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing N1 vs. N2 regioselectivity in the alkylation of this compound?

A1: The outcome of N-alkylation is a delicate balance of several factors:

  • Base and Solvent System: This is arguably the most critical factor. The combination of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) is widely reported to favor the formation of the N1-alkylated product.[1][3][5] This is often attributed to the coordination of the sodium cation between the N2 nitrogen and a potential chelating group on the indazole, sterically hindering the approach of the electrophile to the N2 position.[5] Conversely, using bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF can often lead to mixtures or favor the N2 isomer.

  • Steric and Electronic Effects: The substituents on the indazole ring play a crucial role. Electron-withdrawing groups at the C7 position (like in our substrate) can significantly influence the electronic distribution and acidity of the N-H proton, thereby affecting regioselectivity. Studies on other 7-substituted indazoles have shown that groups like -NO₂ or -CO₂Me at C7 can confer excellent N2 regioselectivity.[1][3][6] The chloro group at C6 further modifies the electronic landscape.

  • Nature of the Electrophile: The reactivity and steric bulk of the alkylating or arylating agent can also impact the N1/N2 ratio. Primary alkyl halides are commonly used, but secondary alkyl tosylates have also been employed successfully.[1][7]

Q2: I am getting an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity?

A2: To improve selectivity, a systematic optimization of reaction conditions is necessary.

  • Switch to a Selective Condition: If you are obtaining a mixture, first try the NaH/THF system, which has a strong precedent for N1 selectivity.[3]

  • Temperature Control: Perform the deprotonation with NaH at 0 °C before adding the electrophile. Then, allow the reaction to slowly warm to room temperature or gently heat it (e.g., to 50 °C) to drive the reaction to completion.[2]

  • Consider Protecting Groups: If direct alkylation remains problematic, an alternative strategy is to install a protecting group that can be selectively removed later. However, this adds steps to the synthesis.[8] For certain transformations, N-protection is essential.[9]

Troubleshooting Guide: N-H Alkylation
Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Incomplete deprotonation. 2. Low quality or inactive base (e.g., old NaH). 3. Unreactive electrophile. 4. Insufficient temperature.1. Ensure anhydrous conditions. Use fresh, high-quality NaH (60% dispersion in mineral oil is common). 2. Allow sufficient time for deprotonation before adding the electrophile. 3. Switch to a more reactive electrophile (e.g., from an alkyl chloride to a bromide or iodide). 4. Increase the reaction temperature after the addition of the electrophile.
Mixture of N1/N2 Isomers 1. Non-optimal base/solvent combination. 2. Reaction temperature is too high, leading to equilibration.1. For N1 selectivity: Use NaH in THF.[1][3] 2. For N2 selectivity: While less common for this specific substrate without further modification, explore conditions like TfOH-catalyzed reactions with diazo compounds, which have shown high N2 selectivity for other indazoles.[10] 3. Screen different bases (e.g., Cs₂CO₃, K₂CO₃, DBU) and solvents (DMF, Dioxane, Acetonitrile).
Decomposition of Starting Material 1. Base is too strong or temperature is too high. 2. Presence of incompatible functional groups.1. Use a milder base such as K₂CO₃ or Cs₂CO₃. 2. Lower the reaction temperature. 3. Ensure the electrophile does not contain functional groups that are sensitive to the basic conditions.
Workflow for N1-Selective Alkylation

Caption: Workflow for a typical N1-selective alkylation using NaH/THF.

Section 2: C7-Br Derivatization via Suzuki-Miyaura Coupling

The C7-bromo position is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[11]

Frequently Asked Questions (FAQs)

Q1: What are the best initial conditions to try for a Suzuki-Miyaura coupling at the C7 position?

A1: A robust starting point for Suzuki coupling on a bromo-indazole involves a palladium catalyst with a phosphine ligand, a base, and a suitable solvent system. A widely successful combination is Pd(dppf)Cl₂ as the catalyst, an inorganic base like K₂CO₃ or Cs₂CO₃, in a solvent mixture of dioxane and water.[11][12][13] Heating the reaction, often between 80-100 °C, is typically required.[14]

Q2: My Suzuki reaction is giving low yields. What are the common failure modes?

A2: Low yields in Suzuki reactions involving heteroaryl halides are common and can stem from several issues:

  • Protodeboronation: The boronic acid coupling partner can be unstable under the reaction conditions and decompose by replacing the boronic acid group with a hydrogen atom.[12] This can be mitigated by using milder bases (like K₃PO₄ or KF), anhydrous conditions, or by converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[14]

  • Debromination: The starting material can undergo hydrodehalogenation, where the bromine at C7 is replaced by a hydrogen. This is a common side reaction.[15] Optimizing the catalyst, ligand, and base system is key to minimizing this pathway.

  • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or decompose at high temperatures, leading to an incomplete reaction. Using robust pre-catalysts or ligands can help.

  • Poor Solubility: The substrate or reagents may not be fully soluble in the chosen solvent system, leading to a sluggish or incomplete reaction.[16]

Troubleshooting Guide: C7-Br Suzuki-Miyaura Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low Yield / No Reaction 1. Inactive catalyst. 2. Sub-optimal base or solvent. 3. Low reaction temperature. 4. Poor quality boronic acid.1. Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like XPhos or SPhos).[17][18] 2. Screen bases (Cs₂CO₃, K₂CO₃, K₃PO₄).[14] 3. Increase temperature (up to 120 °C, monitor for decomposition). 4. Use fresh boronic acid or a corresponding pinacol ester.
Significant Debromination 1. Catalyst system promotes hydrodehalogenation. 2. Presence of hydride sources. 3. High temperature or long reaction time.1. Switch to a different ligand; bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.[19] 2. Use carefully dried and degassed solvents. 3. Try lowering the reaction temperature and monitoring for conversion.
Protodeboronation of Coupling Partner 1. Harsh basic conditions. 2. Presence of excess water.1. Use a milder base like KF or K₃PO₄. 2. Use a boronate ester (e.g., pinacol ester) instead of the boronic acid. 3. Minimize the amount of water in the solvent system or switch to an anhydrous solvent like DME or DMF.[16]
Homo-coupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Sub-optimal catalyst/ligand ratio.1. Ensure the reaction mixture and solvents are thoroughly degassed with an inert gas (Argon or Nitrogen).[20] 2. Re-evaluate the catalyst loading and ligand-to-metal ratio.
Optimization Data for Suzuki-Miyaura Coupling

The following table, adapted from a study on a structurally similar C7-bromo-1H-indazole, illustrates the impact of catalyst and base selection on reaction yield.[11]

EntryCatalyst (mol%)Base (equiv)SolventTime (h)Yield (%)
1Pd(OAc)₂ (10)K₂CO₃ (2)Dioxane/H₂O2455
2PdCl₂(PPh₃)₂ (10)K₂CO₃ (2)Dioxane/H₂O2465
3Pd(dppf)Cl₂ (10)Cs₂CO₃ (2)Dioxane/H₂O2478
4Pd(dppf)Cl₂ (10)K₃PO₄ (2)Dioxane/H₂O2472
5Pd(PPh₃)₄ (10) Cs₂CO₃ (2) Dioxane/H₂O 24 85
6Pd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/H₂O1282

Data adapted from a study on a C7-bromo-4-sulfonamido-1H-indazole derivative coupled with (4-methoxyphenyl)boronic acid.[11]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and requires optimization for specific substrates.

Materials:

  • N-protected 7-Bromo-6-chloro-indazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the N-protected 7-Bromo-6-chloro-indazole, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (nitrogen or argon) for 10-15 minutes.[14]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[14]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 3: C-Cl Derivatization via Buchwald-Hartwig Amination

While the C-Br bond is more reactive, the C-Cl bond can also be functionalized, typically under more forcing conditions. The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[21][22] Selective amination at the C6-chloro position without affecting the C7-bromo position is challenging and would require careful catalyst and condition selection, likely exploiting the differential reactivity of C-Br and C-Cl bonds in oxidative addition to Pd(0).

Decision Logic for Cross-Coupling

Caption: Decision workflow for selective cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Can I selectively aminate the C6-Cl position in the presence of the C7-Br bond?

A1: This is highly challenging. In palladium-catalyzed cross-coupling, the order of halide reactivity is generally I > Br > Cl.[9] Therefore, the C7-Br bond will almost certainly react preferentially under standard Buchwald-Hartwig conditions. Achieving selective C6-Cl amination would require a specialized catalyst system designed for C-Cl activation that shows low reactivity towards C-Br bonds, which is not a standard approach. A more viable strategy would be to first perform a reaction at the C7-Br position (e.g., Suzuki coupling) and then target the C6-Cl bond in a subsequent step.

Q2: What are the key components of a Buchwald-Hartwig amination reaction?

A2: The reaction requires an aryl halide (or triflate), an amine, a palladium source, a suitable phosphine ligand, and a base.

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common pre-catalysts.

  • Ligand: Bulky, electron-rich biaryl phosphine ligands are crucial for success. Examples include Xantphos, DavePhos, or tBuXphos.[17][21] For indazoles specifically, tBuXphos has been noted as a good ligand choice.[21]

  • Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is very common, but others like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are also used, especially with base-sensitive substrates.[17]

References

  • Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Anonymous. (n.d.). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Anonymous. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • Anonymous. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Books.
  • Anonymous. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH.
  • Anonymous. (n.d.). Technical Support Center: Suzuki Reactions with (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
  • Anonymous. (n.d.). Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Anonymous. (n.d.). BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Anonymous. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis.
  • Anonymous. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Anonymous. (n.d.). preventing debromination in Suzuki coupling of bromo-imidazoles. Benchchem.
  • Anonymous. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Unknown Source.
  • Anonymous. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • Anonymous. (2023). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles and. ORGANIC CHEMISTRY.
  • Anonymous. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Unknown Source.
  • Anonymous. (n.d.). Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole | Request PDF.
  • Anonymous. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • Anonymous. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • Anonymous. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
  • Anonymous. (2014). How can I solve my problem with Suzuki coupling?.
  • Anonymous. (2023).
  • Anonymous. (n.d.). Overcoming regioselectivity issues in indazole synthesis. Benchchem.
  • Anonymous. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry.
  • Anonymous. (n.d.). Indazole synthesis. Organic Chemistry Portal.
  • Anonymous. (2023).
  • Anonymous. (n.d.). Protective Groups. Organic Chemistry Portal.
  • Anonymous. (n.d.).
  • Kashani, S. K., Jessiman, J. E., & Unknown, S. (n.d.).
  • Anonymous. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • Anonymous. (2019).
  • Anonymous. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit.
  • Anonymous. (n.d.). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society. Unknown Source.
  • Anonymous. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Anonymous. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Anonymous. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

Sources

Technical Support Center: Troubleshooting Unexpected Side Products in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of indazole derivatives. The indazole scaffold is a cornerstone in medicinal chemistry, but its synthesis can often be accompanied by the formation of unexpected side products, leading to purification challenges and reduced yields.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the mechanistic origins of common and unexpected impurities in key indazole syntheses and offer field-proven strategies to mitigate their formation.

Section 1: The Challenge of Regioisomers - N1 vs. N2 Substitution

One of the most frequent challenges in working with indazoles is controlling the regioselectivity of N-alkylation or N-arylation. The indazole core possesses two reactive nitrogen atoms, leading to the formation of N1 and N2-substituted isomers. The thermodynamic stability of the 1H-tautomer often makes the N1-substituted product the more stable isomer.[1][2] However, reaction conditions can be tuned to favor one over the other.

FAQ 1: My N-alkylation of a substituted indazole is giving me a mixture of N1 and N2 isomers. How can I favor the N1 isomer?

Answer:

Formation of the N1-substituted indazole is often favored under conditions that allow for thermodynamic control. Here are several strategies to increase the yield of your desired N1 product:

  • Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1 alkylation.[3] The formation of the sodium salt of the indazole, followed by reaction with the electrophile, tends to yield the thermodynamically more stable N1 isomer.

  • Temperature Adjustment: Increasing the reaction temperature can sometimes promote the equilibration of the initially formed kinetic N2-product to the more stable thermodynamic N1-product.

  • Steric Hindrance: If your indazole scaffold allows, introducing a sterically bulky substituent at the C7 position can disfavor substitution at the adjacent N1 position, although this is a consideration for the design phase of your synthesis.

Protocol 1: Selective N-1 Alkylation of Indazole

  • Preparation: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 1H-indazole (1.0 equivalent) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Salt Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench carefully with water or methanol. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

FAQ 2: How can I selectively synthesize the N2-substituted indazole isomer?

Answer:

The formation of the N2-isomer is often favored under kinetically controlled conditions. Here are some approaches:

  • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is known to favor the formation of the N2-alkylated indazole.

  • Reaction Conditions: Using a more polar solvent and a weaker base at lower temperatures can also favor the formation of the kinetic N2 product.

  • Specific Synthetic Routes: Certain named reactions are known to directly produce 2H-indazoles. The Davis-Beirut and Cadogan reactions are prominent examples that primarily yield the 2H-indazole core.[3][4]

Section 2: Troubleshooting Specific Indazole Syntheses

This section addresses common issues and unexpected side products encountered in three widely used indazole synthesis methods: the Jacobsen, Davis-Beirut, and Cadogan reactions.

Jacobsen Indazole Synthesis

The Jacobsen synthesis typically involves the diazotization of an N-acylated o-toluidine, followed by an intramolecular cyclization. While effective, this classical method can suffer from inconsistent yields and side reactions related to the reactive diazonium salt intermediate.[5][6]

Question: I am performing a Jacobsen synthesis and observing a low and variable yield of my desired 1H-indazole. What are the likely side products and how can I improve the reaction?

Answer:

The critical step in the Jacobsen synthesis is the formation and subsequent cyclization of the diazonium salt.[5] Side reactions often stem from the instability of this intermediate.

Potential Side Products and Their Causes:

  • Phenolic Byproducts: The diazonium group can be displaced by water (if present in the reaction mixture) to form a phenol. This is a common side reaction in diazotization chemistry.

  • Azo Coupling Products: The highly electrophilic diazonium salt can react with any electron-rich aromatic compounds present in the reaction mixture, including the starting material or the indazole product itself, to form colored azo compounds.

  • Incomplete Cyclization: If the cyclization step is inefficient, the diazonium salt may decompose through other pathways before the desired ring closure occurs.

Troubleshooting Strategies:

Observed Problem Potential Cause Suggested Solution
Low and inconsistent yield Instability of the diazonium salt intermediate.Strictly control the reaction temperature during diazotization, typically between 0-5 °C, to minimize decomposition.[6]
Presence of colored impurities Formation of azo coupling byproducts.Ensure slow, controlled addition of the sodium nitrite solution to prevent a buildup of nitrous acid and diazonium salt. Work in a homogenous solution to avoid localized high concentrations.
Isolation of phenolic compounds Reaction of the diazonium salt with water.Use anhydrous or close to anhydrous conditions where possible, and ensure starting materials and solvents are dry.

Workflow for Jacobsen Indazole Synthesis

Caption: Workflow for the Jacobsen indazole synthesis and potential side reactions.

Davis-Beirut Reaction

The Davis-Beirut reaction is a versatile method for synthesizing 2H-indazoles from o-nitrobenzylamines or related starting materials.[7][8] The reaction is sensitive to conditions, and deviations can lead to incomplete reactions or alternative products.

Question: My Davis-Beirut reaction is giving a low yield. How can I optimize it, and what are the possible side reactions?

Answer:

Low yields in the Davis-Beirut reaction can often be traced back to suboptimal reaction conditions.

Key Factors and Troubleshooting:

  • Water Content: The presence of a controlled amount of water can be crucial for the success of the reaction. However, excessive water can lead to a significant decrease in yield due to competing pathways. If you are running the reaction under strictly anhydrous conditions and observing low conversion, consider the controlled addition of a small amount of water.

  • Base Concentration: The concentration of the base (e.g., KOH) is a critical parameter. You may need to perform a small-scale optimization to find the ideal concentration for your specific substrate.

  • Incomplete Cyclization: If the reaction does not go to completion, you may observe the starting o-nitrobenzylamine or partially reacted intermediates in your crude product. Ensure adequate reaction time and temperature, monitoring by TLC or LC-MS to determine the point of maximum conversion.

Mechanism of Incomplete Davis-Beirut Reaction

Caption: Simplified pathway of the Davis-Beirut reaction and potential for incomplete reaction.

Cadogan Reaction

The Cadogan reaction is a reductive cyclization of o-nitroarenes, often carried out at high temperatures with phosphite reagents, to yield 2H-indazoles.[9] The harsh conditions can lead to the formation of specific side products.

Question: I have identified an unexpected product in my Cadogan reaction with a mass corresponding to my desired indazole plus an oxygen atom. What is this species and how can I avoid it?

Answer:

You have likely formed a 2H-indazole N-oxide . These are known intermediates in the Cadogan reaction and can sometimes be isolated, especially if the reaction is not driven to completion.[10]

Formation and Mitigation of N-Oxides:

  • Mechanism of Formation: The phosphite reagent deoxygenates the starting nitro group stepwise. The reaction can be interrupted at the N-oxide stage before complete deoxygenation to the indazole.

  • How to Avoid N-Oxide Formation:

    • Increase Reaction Time and/or Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature to drive the deoxygenation of the N-oxide intermediate to the final indazole product.

    • Sufficient Reducing Agent: Ensure you are using an adequate excess of the phosphite reagent to fully deoxygenate all intermediates.

Identification of 2H-Indazole N-Oxides:

  • Mass Spectrometry: As you've observed, the molecular ion will be 16 amu higher than the expected indazole product.

  • NMR Spectroscopy: The proton and carbon signals of the indazole N-oxide will be shifted compared to the deoxygenated indazole. For example, the ¹³C NMR resonances for carbons 3 and 7a in indazole N1-oxides are shielded compared to the parent indazole, reflecting the electron-donating nature of the N-oxide.[11]

Cadogan Reaction Pathway and N-Oxide Formation

Caption: Stepwise reduction in the Cadogan reaction, highlighting the N-oxide intermediate.

Section 3: Purification and Characterization of Indazoles and Side Products

Question: I have a mixture of N1 and N2-indazole isomers that are difficult to separate by standard column chromatography. Are there other purification techniques I can try?

Answer:

Separating regioisomers can be challenging due to their similar polarities. Here are some strategies:

  • Recrystallization from Mixed Solvents: This can be a powerful technique for separating isomers. A Chinese patent describes the use of mixed solvent systems such as acetone/water, ethanol/water, or THF/water for the recrystallization and separation of N1 and N2-substituted indazole isomers with high purity.[12] The key is to find a solvent system where one isomer is significantly less soluble than the other at a given temperature.

Protocol 2: General Procedure for Isomer Separation by Mixed-Solvent Recrystallization

  • Solvent Screening: In small vials, test the solubility of your isomer mixture in various single solvents at room temperature and upon heating. Look for a solvent that dissolves the mixture when hot but in which the product is sparingly soluble at room temperature.

  • Finding an Anti-Solvent: Identify a second solvent (the "anti-solvent") in which your compound is poorly soluble. This solvent should be miscible with the first solvent.

  • Recrystallization: Dissolve the crude mixture in a minimal amount of the hot primary solvent. While the solution is still warm, slowly add the anti-solvent dropwise until the solution becomes slightly turbid.

  • Crystallization: If necessary, add a few more drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.

  • Analysis: Analyze the purity of the crystals and the mother liquor by ¹H NMR or LC-MS to determine the efficiency of the separation.

Question: How can I confidently distinguish between my N1 and N2-substituted indazole isomers using NMR?

Answer:

Two-dimensional NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for this purpose.

  • For N1-Substituted Indazoles: You will typically observe a correlation between the protons of the substituent on N1 and the C7a carbon of the indazole ring.

  • For N2-Substituted Indazoles: You will observe a correlation between the protons of the substituent on N2 and the C3 carbon of the indazole ring.

Additionally, the chemical shift of the H-3 proton is often a good indicator. In 2H-indazoles, the H-3 proton is generally more deshielded and appears further downfield in the ¹H NMR spectrum compared to the H-3 proton in the corresponding 1H-indazole.[1]

References

Sources

Stability issues of 7-Bromo-6-chloro-1H-indazole under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromo-6-chloro-1H-indazole

A Guide for Researchers on Stability and Handling

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to provide you with in-depth, field-proven insights into the stability of this critical research compound. This guide moves beyond simple data sheets to explain the 'why' behind the observed properties and provides actionable troubleshooting advice for your experiments.

Part 1: Frequently Asked Questions (FAQs) on Stability & Handling

This section addresses the most common initial questions regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C, protected from light.[1] Storing under these conditions minimizes the risk of degradation from atmospheric moisture, oxygen, and photolytic processes.

Scientist's Insight: The indazole ring, while aromatic, can be susceptible to slow oxidation over time. The N-H proton is weakly acidic, making the molecule sensitive to environmental factors. An inert atmosphere is not just a suggestion but a critical requirement to prevent the formation of N-oxides or other oxidative degradation products that could compromise your experimental results.

Q2: Is this compound sensitive to light?

Yes, prolonged exposure to UV or high-intensity light should be avoided. Halogenated aromatic compounds can be susceptible to photolytic degradation, which may involve the cleavage of the carbon-halogen bond. Always store the solid material in an amber vial or in a dark location.[2] Solutions of the compound should be freshly prepared and protected from light during reactions if photostability is a concern.

Q3: The solid material has a slight yellow or tan color. Is it degraded?

While a pure compound is often white or off-white, a slight coloration to yellow or tan is not uncommon for halogenated indazoles and does not necessarily indicate significant degradation.[3] However, a pronounced change to brown or dark brown, especially if the material becomes gummy, suggests the presence of impurities or degradation products. Before use, it is best practice to verify the purity of any suspect material by a suitable analytical method like HPLC or NMR.

Q4: What solvents are recommended for dissolving this compound?

This compound exhibits good solubility in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). It has moderate solubility in alcohols like methanol and ethanol and lower solubility in less polar solvents like dichloromethane and ethyl acetate. It is poorly soluble in water. When preparing solutions, always use anhydrous solvents if subsequent reactions are sensitive to moisture.

Part 2: Troubleshooting Guide for Experimental Issues

This section is formatted to address specific problems you might encounter during your research, providing causal explanations and solutions.

Observation: "During my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), I'm seeing significant amounts of a de-brominated or de-chlorinated side product."

Potential Cause & Scientific Explanation:

This is a common issue known as hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom.[4][5] This reductive cleavage is often catalyzed by the same palladium catalysts used in cross-coupling reactions.[6] Several factors can promote this unwanted side reaction:

  • Reactivity Difference: The Carbon-Bromine bond is generally weaker and more reactive than the Carbon-Chlorine bond. Therefore, you are more likely to observe selective de-bromination over de-chlorination.[7][8]

  • Reaction Conditions: Elevated temperatures, prolonged reaction times, and the presence of certain hydride sources (e.g., impurities in solvents, certain bases, or boronic acids) can favor hydrodehalogenation.[4][8]

  • Catalyst Choice: Some palladium catalysts and ligand systems are more prone to promoting hydrodehalogenation than others.

Troubleshooting Steps & Solutions:

  • Lower the Reaction Temperature: Start by reducing the reaction temperature. Many cross-coupling reactions can proceed efficiently at lower temperatures, which will disfavor the reductive pathway.

  • Shorten Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reduction of the product.

  • Screen Catalysts and Ligands: If the problem persists, screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Ligands with high electron density on the palladium center can sometimes increase the rate of reductive elimination.

  • Use Anhydrous & Degassed Reagents: Ensure all solvents and reagents are rigorously dried and degassed to remove potential hydride sources and oxygen, which can affect catalyst performance.

Observation: "My compound appears to be degrading in a basic or acidic solution during workup or analysis."

Potential Cause & Scientific Explanation:

Indazoles are amphoteric, meaning they can react with both acids and bases. The stability of this compound can be compromised under strong pH conditions.

  • Acidic Conditions: In strong acid, the pyrazole ring can be protonated. While generally stable, prolonged heating in strong aqueous acid could potentially lead to slow decomposition or ring-opening, though this is less common for the core ring structure.[9]

  • Basic Conditions: The N-H proton of the indazole is acidic (pKa is generally in the range of 14-15). Strong bases will deprotonate the indazole to form an indazolide anion. This anion is more electron-rich and can be more susceptible to oxidation or other degradation pathways.

Troubleshooting Steps & Solutions:

  • Use Mild Conditions: During aqueous workups, use mild acids (e.g., dilute citric acid, NH₄Cl solution) and bases (e.g., saturated NaHCO₃ solution) instead of strong HCl or NaOH.

  • Avoid Prolonged Exposure: Minimize the time the compound spends in aqueous acidic or basic solutions. Promptly extract your compound into an organic solvent.

  • Buffer HPLC Mobile Phases: If analyzing by reverse-phase HPLC, ensure the mobile phase is buffered to a stable pH range (typically pH 3-7) to ensure reproducible chromatography and prevent on-column degradation.

Part 3: Protocols & Data Presentation

To empower your research, this section provides a standardized protocol for evaluating stability and a template for presenting the data.

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by intentionally exposing it to stress conditions.[10][11][12][13]

Objective: To identify the degradation pathways and potential degradation products of this compound under hydrolytic, oxidative, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.[14]

    • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions). Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Sample Preparation for Analysis:

    • At t=0 and t=24 hours, withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~50 µg/mL with a 50:50 acetonitrile:water mobile phase.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC-UV/MS method. The method must be able to resolve the parent peak from all major degradation products.

    • Calculate the percentage of the parent compound remaining and identify the mass of any significant degradation products.

All quantitative results from the forced degradation study should be summarized in a clear table.

Stress ConditionIncubation Time (h)Incubation Temp. (°C)% Parent Compound Remainingm/z of Major Degradants
Control (t=0)0RT100%N/A
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24RT
Thermal2460
Photolytic24ICH Chamber
Part 4: Visual Workflow and Pathway Diagrams

Visual aids are critical for understanding complex experimental workflows.

This diagram provides a logical workflow for diagnosing and solving issues related to hydrodehalogenation during cross-coupling reactions.

G cluster_0 start Start: Hydrodehalogenation (De-Br or De-Cl) Observed check_temp Is Reaction Temperature > 80°C? start->check_temp action_temp Action: Reduce Temperature (e.g., to 60°C) & Rerun check_temp->action_temp  Yes check_time Is Reaction Time > 12h? check_temp->check_time No action_temp->check_time action_time Action: Monitor by LCMS/TLC & Quench at Completion check_time->action_time  Yes check_reagents Are Solvents/Reagents Anhydrous & Degassed? check_time->check_reagents No action_time->check_reagents action_reagents Action: Use Fresh, Dry, Degassed Materials check_reagents->action_reagents No action_catalyst Action: Screen Alternative Catalysts / Ligands check_reagents->action_catalyst Yes action_reagents->action_catalyst end_node Problem Resolved action_catalyst->end_node

Caption: Troubleshooting workflow for hydrodehalogenation.

References

  • Chelucci, G., Baldino, S., & Ruiu, A. (2012). Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms. The Journal of Organic Chemistry, 77(21), 9921–9925. [Link]

  • Chelucci, G., Baldino, S., & Ruiu, A. (2012). Room-temperature hydrodehalogenation of halogenated heteropentalenes with one or two heteroatoms. Semantic Scholar. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Kemper, S., et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Luminata Pharma. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Reddy, P., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • Al-Majid, A. M., et al. (2023). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI. [Link]

  • Riu, A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(12), 10323-10333. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Louisiana State University. Chemical Storage Guidelines. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5644-5654. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • PubChem. 6-Bromo-3-chloro-1H-indazole. [Link]

  • Science of Synthesis. (2009). 1H- and 2H-Indazoles. [Link]

  • University of California, Santa Barbara. Chemical Storage Guidelines. [Link]

  • Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

  • PubChem. 4-Bromo-6-chloro-1H-indazole. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bulk production of 7-Bromo-6-chloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with scaling up this important synthesis. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a large scale?

A1: For bulk production, the most viable routes typically start from readily available and cost-effective materials. A common and effective strategy involves a two-step sequence: the regioselective bromination of a substituted benzonitrile followed by cyclization with hydrazine.[1][2][3] For instance, starting with a 2,6-disubstituted benzonitrile is a practical approach. An alternative, though potentially more complex route, could involve the functionalization of a pre-formed indazole core, but this often presents challenges with regioselectivity.[4][5]

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Safety is paramount in any scale-up operation. Key considerations include:

  • Exothermic Reactions: The bromination step, particularly with strong acids like sulfuric acid, can be highly exothermic.[1] It is crucial to have robust temperature control, including efficient cooling systems and controlled addition rates of reagents.

  • Hydrazine Handling: Hydrazine is a toxic and potentially explosive reagent.[1][2][6] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. For large-scale reactions, using a closed system for transfers is recommended.

  • Pressure Management: If the reaction is conducted in a sealed reactor, it is essential to monitor and control the internal pressure, especially during heating.[1]

  • Waste Disposal: All waste materials, including acidic and organic waste, must be handled and disposed of according to institutional and regulatory guidelines.

Q3: Which analytical techniques are recommended for in-process control and final product characterization?

A3: A combination of analytical techniques is essential for monitoring the reaction and ensuring the quality of the final product.

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the progress of the reaction and the formation of impurities.[5] Thin-Layer Chromatography (TLC) can also be used for quick checks.

  • Final Product Characterization:

    • Purity: HPLC is used to determine the final purity of the product.[5]

    • Structure Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and regiochemistry of the final product.[5] Mass Spectrometry (MS) will confirm the molecular weight.

    • Physical Properties: Melting point analysis can be used as an indicator of purity.

Detailed Experimental Protocol

This protocol outlines a scalable, two-step synthesis of this compound.

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

This step is analogous to established procedures for the regioselective bromination of similar substrates.[1][2][7]

  • Reagents and Solvents:

    • 2,6-Dichlorobenzonitrile

    • N-Bromosuccinimide (NBS)

    • Concentrated Sulfuric Acid (96%)

    • Ice-cold water

    • Ethyl Acetate

  • Procedure:

    • In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid (10 eq.).

    • Cool the acid to 0-5 °C.

    • Slowly add 2,6-dichlorobenzonitrile (1 eq.) while maintaining the internal temperature below 10 °C.

    • Once the starting material is fully dissolved, add N-Bromosuccinimide (1.07 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

    • Monitor the reaction by HPLC until the starting material is consumed.

    • Carefully pour the reaction mixture into a separate vessel containing ice-cold water (15 volumes) to precipitate the product.

    • Filter the resulting solid and wash the filter cake with water until the filtrate is neutral.

    • Wash the filter cake with cold ethyl acetate to remove any unreacted starting material.

    • Dry the product, 3-Bromo-2,6-dichlorobenzonitrile, under vacuum.

Step 2: Cyclization to form this compound
  • Reagents and Solvents:

    • 3-Bromo-2,6-dichlorobenzonitrile

    • Hydrazine hydrate

    • Sodium Acetate (NaOAc)

    • 2-Methyltetrahydrofuran (2-MeTHF)

  • Procedure:

    • Charge a reactor with 3-Bromo-2,6-dichlorobenzonitrile (1 eq.), sodium acetate (1.2 eq.), and 2-MeTHF (5 volumes).

    • Add hydrazine hydrate (4 eq.) to the mixture.

    • Heat the reaction mixture to 95 °C and maintain for 18 hours.

    • Monitor the reaction by HPLC.

    • Upon completion, cool the mixture to room temperature.

    • Add water and separate the organic layer.

    • Extract the aqueous layer with 2-MeTHF.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield this compound.

Troubleshooting Guide

Problem 1: Low yield in the bromination step.

  • Possible Causes:

    • Incomplete Reaction: The reaction may not have gone to completion.

    • Side Reactions: Over-bromination or hydrolysis of the nitrile group can occur.[1]

    • Loss during Workup: The product may have some solubility in the aqueous layer or the wash solvent.

  • Solutions:

    • Reaction Time/Temperature: Ensure the reaction is stirred for a sufficient time at the optimal temperature. Monitor with HPLC to confirm completion.

    • Reagent Quality: Use high-purity NBS and sulfuric acid.

    • Workup: Ensure the precipitation is carried out at a low temperature to minimize product loss. Be judicious with the amount of ethyl acetate used for washing.

Problem 2: Poor regioselectivity during bromination.

  • Possible Causes:

    • Reaction Conditions: The choice of brominating agent and reaction conditions can influence the position of bromination.

  • Solutions:

    • Directed Bromination: The use of NBS in sulfuric acid is known to be highly regioselective for the desired position in similar systems.[1][2] Deviating from this may lead to other isomers.

Problem 3: Formation of impurities during cyclization.

  • Possible Causes:

    • Incomplete Reaction: Unreacted 3-Bromo-2,6-dichlorobenzonitrile may remain.

    • Side Reactions: Hydrazine can react in other ways, or the product may degrade under prolonged heating.

  • Solutions:

    • Temperature Control: Maintain the reaction temperature at 95 °C. Higher temperatures may lead to degradation.

    • Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions.

    • Purification: If impurities are present, recrystallization is an effective method for purification.[8] A solvent screen may be necessary to find the optimal solvent system.[8]

Problem 4: The final product is an oil or difficult to crystallize.

  • Possible Causes:

    • High Impurity Level: Significant amounts of impurities can inhibit crystallization.

    • Residual Solvent: Trapped solvent can lower the melting point and prevent solidification.

  • Solutions:

    • Pre-purification: If the product "oils out," consider a preliminary purification step like column chromatography on a small scale to isolate a pure sample for seeding.[8]

    • Recrystallization Technique: Ensure the solution is not cooled too quickly. Slow cooling promotes the formation of larger, purer crystals. Scratching the inside of the flask or adding a seed crystal can induce crystallization.[8]

    • Drying: Dry the final product thoroughly under vacuum to remove all residual solvent.

Quantitative Data Summary
ParameterStep 1: BrominationStep 2: CyclizationOverall
Typical Yield 75-80%[1]50-56%[2]38-45%[2][3]
Purity (by HPLC) >95% (crude)>98% (after recrystallization)>98%

Visualizations

Synthetic Pathway

G A 2,6-Dichlorobenzonitrile B 3-Bromo-2,6-dichlorobenzonitrile A->B NBS, H₂SO₄ C This compound B->C Hydrazine hydrate, NaOAc, 2-MeTHF

Caption: Synthetic route to this compound.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_ipc Review IPC Data (HPLC/TLC) start->check_ipc incomplete Incomplete Reaction? check_ipc->incomplete Yes impurities Significant Impurities? check_ipc->impurities No solution1 Optimize reaction time/temp - Increase duration - Modulate temperature incomplete->solution1 solution2 Analyze impurities (MS/NMR) - Identify side products - Adjust stoichiometry impurities->solution2 Yes workup Review Workup Procedure impurities->workup No solution3 Optimize extraction/precipitation - Adjust pH - Use anti-solvent workup->solution3

Caption: Decision tree for troubleshooting low reaction yield.

Bulk Production Process Flow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization & Purification A Charge Reactor (H₂SO₄, Starting Material) B Controlled Addition of NBS A->B C Reaction Monitoring (IPC) B->C D Quench and Precipitate C->D E Isolation and Washing D->E F Charge Reactor (Intermediate, Hydrazine) E->F G Heating and Reaction F->G H Workup and Extraction G->H I Recrystallization H->I J Drying I->J

Caption: High-level process flow for bulk synthesis.

References

Validation & Comparative

The Indazole Scaffold: A Comparative Guide to the Biological Activity of 7-Bromo-6-chloro-1H-indazole and Its Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold, a bicyclic heteroaromatic system, has firmly established itself as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to form key interactions with biological targets have made it a cornerstone in the development of numerous therapeutic agents, particularly in oncology.[1][2] Clinically approved drugs such as Axitinib and Pazopanib, both potent tyrosine kinase inhibitors, feature the indazole core, underscoring its significance in targeting aberrant signaling pathways that drive cancer progression.[3][4]

This guide provides a comprehensive comparison of the potential biological activity of 7-Bromo-6-chloro-1H-indazole, a halogenated derivative, with other well-characterized indazole compounds. While specific, publicly available biochemical data for this compound is limited, this guide will leverage data from structurally related analogs to provide a robust, scientifically grounded analysis for researchers, scientists, and drug development professionals. By examining structure-activity relationships (SAR) and detailing key experimental methodologies, we aim to illuminate the compound's potential and guide future research endeavors.

Comparative Analysis of Indazole-Based Kinase Inhibitors

The primary mechanism by which indazole derivatives exert their anti-cancer effects is through the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling, proliferation, and survival.[3] Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR) and AXL receptor tyrosine kinase, which are crucial mediators of tumor angiogenesis and metastasis, respectively.[5][6]

Structure-Activity Relationship Insights

The substitution pattern on the indazole ring is critical for determining both potency and selectivity. Halogenation, in particular, is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and its interaction with the target protein. The presence of bromine and chlorine atoms, as in this compound, can influence the molecule's electronic distribution and steric profile, potentially enhancing its binding affinity within the ATP-binding pocket of a kinase.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory activities of representative indazole scaffolds against key kinases implicated in cancer. This comparative data serves as a benchmark for estimating the potential efficacy of this compound.

Table 1: Inhibitory Activity of 6-Bromo-1H-Indazole Derivatives Against VEGFR-2

Compound ID (from source)Target KinaseIC50 (nM)Source
Derivative W4 VEGFR-2< 5[7]
Derivative W5 VEGFR-2Not specified, potent[7]
Derivative W7 VEGFR-2Not specified, potent[7]
Derivative W9 VEGFR-2Not specified, potent[7]
Pazopanib (Reference) VEGFR-230[3]
Axitinib (Reference) VEGFR-20.2[7]

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and are presented to illustrate the potential of this scaffold.[7]

Table 2: Inhibitory Activity of Other Potent Indazole Analogs

Compound/Scaffold IDTarget Kinase(s)IC50 (nM)Source
UNC2025 AXL, MER, FLT31.6 (AXL)[6]
Compound 30 (Indazole Derivative) VEGFR-21.24[8]
Axl-IN-19 (7-Azaindazole) AXL5.3
Compound 7 (Indazole Derivative) IDO1 ExpressionPotent Suppression[9]
Bemcentinib (Reference AXL Inhibitor) AXL5.2

The potent, low nanomolar activity of 6-bromo-indazole derivatives against VEGFR-2 suggests that the 7-bromo-6-chloro analog could also exhibit significant inhibitory activity.[7] The halogen atoms at positions 6 and 7 are likely to occupy hydrophobic pockets within the kinase domain, potentially forming favorable interactions that contribute to high-affinity binding. Further experimental validation is required to confirm this hypothesis.

Key Signaling Pathways and Experimental Workflows

Understanding the molecular context in which these inhibitors function is crucial for rational drug design. The VEGFR-2 and AXL signaling pathways are primary targets for indazole-based inhibitors.

VEGFR-2 and AXL Signaling Pathways

G cluster_0 VEGFR-2 Pathway cluster_1 AXL Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Cell Proliferation ERK->Proliferation Indazole_V Indazole Inhibitors (e.g., 6-Bromo derivatives) Indazole_V->VEGFR2 Inhibits Gas6 Gas6 AXL AXL Gas6->AXL Binds PI3K PI3K AXL->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Metastasis, Drug Resistance mTOR->Survival Indazole_A Indazole Inhibitors (e.g., UNC2025) Indazole_A->AXL Inhibits

Caption: Key signaling pathways inhibited by indazole derivatives.

Experimental Protocols

To empirically determine the biological activity of this compound, standardized in vitro assays are essential. The following protocols describe a luminescent kinase assay to determine enzymatic inhibition and an MTT assay to assess anti-proliferative effects in cancer cell lines.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol provides a robust method for quantifying the inhibitory activity of a test compound against a specific protein kinase. It measures the amount of ATP remaining in solution following a kinase reaction.

Methodology:

  • Preparation of Reagents:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, then dilute further in the kinase buffer.

    • Prepare a solution of the target kinase (e.g., VEGFR-2 or AXL) and its specific substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration close to the Kₘ for the target kinase.

  • Assay Procedure:

    • To the wells of a 96-well plate, add 5 µL of the diluted test compound. Include wells with DMSO only as a vehicle control.

    • Add 20 µL of the kinase/substrate solution to all wells.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding 50 µL of a commercial luminescent ATP detection reagent (e.g., ADP-Glo™).

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to develop.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., HUVEC for angiogenesis studies or A549 for lung cancer) from culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and low (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Experimental Workflow Visualization

G cluster_workflow General Workflow for Kinase Inhibitor Evaluation start Start: Synthesize/Acquire This compound biochem_assay In Vitro Kinase Assay (Luminescent) start->biochem_assay cell_assay Cell Proliferation Assay (MTT) start->cell_assay calc_ic50_enz Determine Enzymatic IC50 biochem_assay->calc_ic50_enz sar_analysis Structure-Activity Relationship (SAR) Analysis calc_ic50_enz->sar_analysis calc_ic50_cell Determine Cellular IC50 cell_assay->calc_ic50_cell calc_ic50_cell->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: Workflow for evaluating the biological activity of novel kinase inhibitors.

Conclusion and Future Directions

The indazole scaffold is a validated and highly promising starting point for the development of potent kinase inhibitors. Based on the strong anti-cancer activity observed for structurally similar 6-bromo-1H-indazole derivatives, it is scientifically reasonable to hypothesize that This compound holds significant potential as an inhibitor of key oncogenic kinases such as VEGFR-2 and AXL. The strategic placement of halogen atoms at positions 6 and 7 may confer enhanced potency and favorable pharmacological properties.

However, this hypothesis must be confirmed through rigorous experimental validation. The protocols detailed in this guide provide a clear roadmap for determining the compound's in vitro efficacy and cellular activity. Future studies should focus on performing these assays to generate robust IC50 data for this compound. Subsequent research could involve kinome-wide selectivity profiling to identify its primary targets and off-targets, followed by structural biology studies to elucidate its binding mode. Such a data-driven approach will be instrumental in advancing this promising compound from a chemical scaffold to a potential lead candidate in cancer drug discovery.

References

  • Arcus Biosciences Inc. (2023). Arcus Biosciences reports preclinical data on AXL inhibitors for cancer. BioWorld.
  • (2022). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
  • (2016). US9593097B2 - Axl inhibitors.
  • Wodicka, L. M., et al. (2021). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry.
  • Ono Pharmaceutical. (2015).
  • Tandon, R., et al. (2021).
  • (2018). US8299057B2 - Substituted indazole derivatives active as kinase inhibitors.
  • (2021). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors.
  • Roskoski, R. Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry.
  • Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry.
  • Li, X., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
  • (2025). The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Mal, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Gupton, B. F., et al. (2024).
  • (2016). EP3031807A1 - Prodrug forms of kinase inhibitors and their use in therapy.
  • Phan, T. P. V., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry.

Sources

The Indazole Scaffold: A Privileged Framework for Kinase Inhibition in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

In the landscape of targeted cancer therapy, protein kinase inhibitors represent a paradigm shift, moving from broad-spectrum cytotoxic agents to precision medicines aimed at specific oncogenic drivers. Within this arena, the indazole nucleus has emerged as a "privileged scaffold"—a molecular framework that consistently yields potent and selective inhibitors against a range of therapeutically relevant kinases. This guide provides a comparative analysis of kinase inhibitors derived from the indazole scaffold against other prominent classes of inhibitors, using the versatile, di-halogenated building block, 7-Bromo-6-chloro-1H-indazole , as a conceptual starting point for drug discovery workflows.

While this compound is not itself an active therapeutic agent, its structure represents a valuable starting point for medicinal chemists. The presence of two distinct halogen atoms at key positions allows for differential and regioselective functionalization, enabling the rapid synthesis of diverse compound libraries to probe the chemical space around a kinase's active site. This guide will explore the potential of this scaffold by comparing established indazole-based drugs with other key kinase inhibitors used in modern oncology.

The Strategic Advantage of the Indazole Scaffold in Kinase Inhibition

The efficacy of many kinase inhibitors hinges on their ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The indazole core is exceptionally well-suited for this role. Its bicyclic structure, featuring a pyrazole ring fused to a benzene ring, presents hydrogen bond donors and acceptors in a spatially favorable orientation to mimic the adenine portion of ATP, thereby enabling potent and stable binding. This fundamental interaction is a recurring theme in many successful indazole-based drugs.

G cluster_scaffold Indazole Scaffold cluster_kinase Kinase ATP Pocket scaffold Indazole Core hinge Hinge Region (Backbone NH/CO) scaffold->hinge Forms critical H-bonds hydrophobic_pocket Hydrophobic Pocket scaffold->hydrophobic_pocket Substituents can access pocket gatekeeper Gatekeeper Residue

Comparative Analysis of Representative Kinase Inhibitors

To understand the performance of indazole-based drugs, we will compare them against inhibitors with different core scaffolds that target various oncogenic pathways. The selected agents are staples in the clinical oncologist's armamentarium, each with a distinct mechanism and target profile.

Group 1: Indazole-Based Multi-Targeted Inhibitors

Axitinib and Pazopanib are prime examples of drugs leveraging the indazole core to achieve potent inhibition of multiple receptor tyrosine kinases (RTKs), primarily those involved in angiogenesis.

  • Axitinib (Inlyta®): A potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs). Its indazole structure is key to its high affinity for the ATP-binding pocket of these receptors. Axitinib is primarily used in the treatment of advanced renal cell carcinoma (RCC).

  • Pazopanib (Votrient®): Another multi-targeted tyrosine kinase inhibitor that targets VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit. It is also formulated as a hydrochloride salt and is used for advanced RCC and soft tissue sarcoma.

Group 2: Non-Indazole Kinase Inhibitors
  • Erlotinib (Tarceva®): A quinazoline-based inhibitor targeting the epidermal growth factor receptor (EGFR). It reversibly binds to the ATP-binding site of EGFR, preventing receptor autophosphorylation and downstream signaling. It is primarily used in non-small cell lung cancer (NSCLC) with specific EGFR mutations.

  • Vemurafenib (Zelboraf®): A potent inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E mutation. Its 7-azaindole scaffold acts as a hinge-binder. Vemurafenib is a cornerstone treatment for metastatic melanoma harboring this mutation.

  • Crizotinib (Xalkori®): An aminopyridine-based inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 receptor tyrosine kinases. It is used to treat NSCLC in patients with ALK or ROS1 gene rearrangements.

Data Summary: Performance Comparison
InhibitorCore ScaffoldPrimary Kinase TargetsIC₅₀ Values (nM)Primary Indications
Axitinib Indazole VEGFR-1, -2, -30.1, 0.2, 0.1-0.3Advanced Renal Cell Carcinoma (RCC)
Pazopanib Indazole VEGFR-1, -2, -3, PDGFR-α/β, c-Kit10, 30, 47, 71/84, 74Advanced RCC, Soft Tissue Sarcoma
Erlotinib QuinazolineEGFR2-20 (mutant dependent)Non-Small Cell Lung Cancer (NSCLC)
Vemurafenib Pyrrolo[2,3-b]pyridineBRAF (V600E)~31Metastatic Melanoma
Crizotinib AminopyridineALK, ROS1, c-MET~20-50NSCLC (ALK+/ROS1+)

IC₅₀ values are approximate and can vary based on assay conditions.

From Building Block to Lead Compound: A Workflow Perspective

The journey from a chemical scaffold like this compound to a clinical candidate involves iterative cycles of synthesis, screening, and optimization. The di-halogenated nature of this starting material is particularly advantageous for creating a diverse library of derivatives for screening.

G cluster_synthesis Parallel Synthesis start This compound suzuki Suzuki Coupling (at C7-Br) start->suzuki Aryl Boronic Acids buchwald Buchwald-Hartwig Amination (at C6-Cl) start->buchwald Amines library Diverse Indazole Library suzuki->library buchwald->library screening High-Throughput Screening (e.g., ADP-Glo™ Kinase Assay) library->screening hits Hit Compounds screening->hits

Causality in Experimental Choices:

  • Suzuki-Miyaura Coupling: This reaction is chosen for its reliability in forming C-C bonds. The bromine atom at the C7 position of the indazole is typically more reactive in palladium-catalyzed cross-coupling than the chlorine atom, allowing for selective functionalization at this position first. By introducing various aryl or heteroaryl groups, chemists can probe interactions with hydrophobic pockets near the hinge region.

  • Buchwald-Hartwig Amination: Following functionalization at C7, the less reactive C6-chloro position can be targeted, often under slightly different catalytic conditions. This C-N bond-forming reaction is ideal for introducing amine-containing side chains that can form additional hydrogen bonds or salt bridges with the protein, enhancing both potency and selectivity.

Experimental Protocols for Inhibitor Characterization

A self-validating system for drug discovery requires robust, reproducible assays. The following protocols are industry standards for primary and secondary screening of novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency.

Principle: The assay is a homogeneous, luminescence-based method performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the test compound at various concentrations.

  • Add 5 µL of the target kinase and its specific substrate solution.

  • Initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 1 hour.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the detection reaction.

  • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability/Cytotoxicity Assay (CellTiter-Glo® Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates the presence of metabolically active cells.

Principle: This is a homogeneous luminescent assay that lyses cells and generates a "glow-type" signal from the luciferase reaction using the ATP released from viable cells. The signal is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test inhibitor to the wells. Include a vehicle-only (DMSO) control. Incubate for 72 hours under standard cell culture conditions.

  • Assay Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent directly to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate-reading luminometer.

  • Analysis: Calculate the percent viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) value.

Conclusion and Future Directions

The indazole scaffold, exemplified by drugs like Axitinib and Pazopanib, has proven to be a highly effective framework for designing multi-targeted kinase inhibitors, particularly against RTKs involved in angiogenesis. Its favorable geometry for hinge binding provides a strong foundation for achieving high potency

Structure-activity relationship (SAR) studies of 7-Bromo-6-chloro-1H-indazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Bromo-6-chloro-1H-indazole Analogs

For drug discovery researchers and medicinal chemists, the indazole core represents a privileged scaffold, particularly in the development of kinase inhibitors.[1][2][3] Its unique structure facilitates critical interactions within the ATP-binding pocket of numerous kinases, making it a foundational element in several approved anticancer drugs.[1][4] This guide focuses specifically on the this compound scaffold, providing a comparative analysis of how structural modifications influence biological activity, supported by established experimental frameworks.

The Strategic Importance of the 7-Bromo-6-chloro Substitution Pattern

The choice of a 7-bromo and 6-chloro substitution on the indazole ring is not arbitrary. These halogens serve multiple roles. Firstly, they occupy specific vectors within the kinase active site, potentially forming halogen bonds or favorable hydrophobic interactions that can enhance binding affinity. Secondly, they modulate the electronic properties of the indazole ring system, which can influence the pKa of the N1-proton and its hydrogen-bonding capabilities with the kinase hinge region. Finally, these positions provide synthetic handles for further diversification, although this guide will focus on modifications at other positions of this core scaffold.

Decoding the SAR: A Positional Analysis

The potency and selectivity of these analogs are critically dependent on the nature of the substituents appended to the core structure. We will explore the impact of modifications at the N1 and C3 positions, as these are common vectors for optimization.

N1 Position: The Gateway to Solvent Exposure

The N1 position of the indazole ring is typically oriented towards the solvent-exposed region of the ATP binding cleft. Substitutions at this site are crucial for fine-tuning potency, selectivity, and, importantly, physicochemical properties such as solubility and metabolic stability.

  • Causality Behind Experimental Choices: The rationale for modifying the N1 position is to introduce groups that can form additional interactions, improve cell permeability, or block metabolic attack. Small, polar, or constrained aliphatic groups are often explored to balance potency with favorable drug-like properties.

Table 1: Comparative Inhibitory Activity (IC50) of N1-Substituted Analogs Against Target Kinase X

Compound IDN1-SubstituentIC50 (nM)Rationale for Change & Observed Effect
1a -H250Baseline compound; demonstrates core activity.
1b -CH₃120Small alkyl group fills a small hydrophobic pocket, improving potency.
1c -(CH₂)₂OH85Hydroxyl group can form a hydrogen bond with solvent or nearby residues, enhancing affinity and solubility.
1d -c-propyl45The rigid cyclopropyl group provides a better conformational fit into a hydrophobic pocket than a linear alkyl chain, significantly boosting potency.
1e -SO₂CH₃400The bulky, electron-withdrawing sulfone group is sterically and electronically disfavored, reducing activity.

Note: The data presented is illustrative to demonstrate SAR principles and may not represent results from a single, specific study.

C3 Position: Probing the Inner Pocket for Selectivity

The C3 position allows for the introduction of larger aromatic or heterocyclic moieties that can extend deeper into the ATP-binding site. This vector is paramount for establishing inhibitor selectivity, as the shape and chemical nature of this inner pocket vary significantly between different kinases.

  • Causality Behind Experimental Choices: By attaching different aryl or heteroaryl groups, researchers aim to exploit unique features of the target kinase, such as specific amino acid residues or sub-pockets, that are not present in off-target kinases. This is a key strategy for developing highly selective inhibitors.[5]

Table 2: Comparative Inhibitory Activity (IC50) of C3-Substituted Analogs Against Target Kinase X

Compound IDC3-SubstituentIC50 (nM)Rationale for Change & Observed Effect
2a -H>1000Lacks the necessary interactions deep within the pocket; inactive.
2b -Phenyl150Establishes basic hydrophobic interactions, conferring moderate activity.
2c -4-Pyridyl60The nitrogen atom acts as a hydrogen bond acceptor, forming a key interaction with a donor residue in the pocket, increasing potency.
2d -3-Aminophenyl35The amino group provides a strong hydrogen bond donor interaction, further enhancing binding affinity.
2e -4-(Morpholino)phenyl95While the morpholine group enhances solubility, its bulk may create a slight steric clash, reducing potency compared to smaller, more optimal groups.

Note: The data presented is illustrative to demonstrate SAR principles and may not represent results from a single, specific study.

Experimental Validation: A Protocol for Kinase Inhibition

To generate the comparative data essential for SAR studies, a robust and reproducible in vitro kinase assay is required. The following protocol describes a common method for determining IC50 values.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase in a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the peptide substrate and ATP in the kinase assay buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.

    • Prepare a serial dilution of the this compound test compounds in 100% DMSO, typically starting at 1 mM. Then, dilute these stocks into the assay buffer.

  • Assay Execution:

    • Add 5 µL of the diluted test compound solution to the wells of a white, low-volume 384-well assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced by adding a commercial luminescent ADP detection reagent (e.g., ADP-Glo™) according to the manufacturer's protocol.

  • Data Analysis & Self-Validation:

    • Measure luminescence using a plate reader.

    • The "no inhibitor" control represents 0% inhibition, and the "no enzyme" control represents 100% inhibition. Normalize the data from the test compound wells against these controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value. The protocol is self-validating through the use of these controls, ensuring that the observed signal is a direct result of enzymatic activity.

Visualizing Workflows and Relationships

Diagrams are essential for clearly communicating complex workflows and conceptual relationships.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Serially Dilute Test Compounds A1 Dispense 5µL Compound into 384-well Plate P1->A1 P2 Prepare 2X Kinase Solution A2 Add 5µL of 2X Kinase (Pre-incubation) P2->A2 P3 Prepare 2X Substrate/ATP Solution A3 Add 10µL of 2X Substrate/ATP (Initiate Reaction) P3->A3 A1->A2 A2->A3 A4 Incubate at 30°C for 60 min A3->A4 A5 Add ADP Detection Reagent A4->A5 D1 Measure Luminescence A5->D1 D2 Normalize Data vs. Controls D1->D2 D3 Plot Dose-Response Curve & Calculate IC50 D2->D3

Caption: Workflow for a luminescent-based kinase inhibition assay.

SAR_Diagram Core This compound Core N1_Node N1 Position (Solvent Interface) Core->N1_Node C3_Node C3 Position (Selectivity Pocket) Core->C3_Node N1_Effect Favorable: • Small Alkyls • H-bond Donors/Acceptors • Cycloalkyls Impact: Potency & Physicochemical Properties N1_Node->N1_Effect C3_Effect Favorable: • Aryl/Heteroaryl Groups • H-bond Acceptors (e.g., Pyridyl) • H-bond Donors (e.g., Amino) Impact: Potency & Kinase Selectivity C3_Node->C3_Effect

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Halogenated 1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides an excellent framework for interacting with various biological targets, most notably protein kinases, which are critical regulators of cellular processes.[3] The strategic placement of halogen atoms, such as bromine and chlorine, on the indazole ring is a well-established method for modulating a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the in vitro and in vivo efficacy of such derivatives, with a focus on the principles that govern the transition from a laboratory benchtop discovery to a preclinical model.

While comprehensive biological data for the specific 7-Bromo-6-chloro-1H-indazole scaffold is emerging, this guide will leverage data from structurally related bromo- and chloro-substituted indazoles to illustrate the critical journey from cellular assays to whole-organism efficacy. Understanding the potential disparities between in vitro potency and in vivo effectiveness is paramount for researchers in drug development.

Section 1: The In Vitro Landscape: Pinpointing Potency at the Molecular and Cellular Level

In vitro evaluation is the foundational step in drug discovery, designed to answer two primary questions: Does the compound interact with its intended molecular target? And does this interaction translate to a desired effect in a controlled cellular environment?

Expertise in Action: The Rationale Behind a Two-Tiered In Vitro Approach

We employ a sequential strategy. First, a biochemical assay provides a clean, direct measure of a compound's ability to inhibit its target protein, free from the complexities of a cellular system. Following this, cell-based assays are used to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and elicit the intended biological response (e.g., inhibiting proliferation or inducing apoptosis).

Many indazole derivatives have been identified as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancers.[4][5] For instance, Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are common targets for this class of compounds.[6]

Representative In Vitro Data for Halogenated Indazole Derivatives

The following table summarizes representative in vitro data for various substituted indazole derivatives, illustrating how minor structural changes can significantly impact potency and selectivity.

Compound IDSubstitution PatternTarget KinaseBiochemical IC50 (nM)Cell LineCellular EC50 (µM)Source(s)
Derivative A5-Bromo-3-aminoVEGFR-215HUVEC0.25[4][6]
Derivative B6-Chloro-3-phenylPDGFR-β45NIH-3T31.10[4][6]
Derivative C7-Bromo-4-aminoAurora A8HCT1160.15[5]
Derivative D6-Bromo-indazoleVarious>10,0004T1>50[7][8]
LinifanibN-methyl-indazoleVEGFR/PDGFR3-4HUVEC~0.02[6]

Note: Data is compiled and representative of activities reported for this class of compounds. IC50 is the half-maximal inhibitory concentration in a biochemical assay. EC50 is the half-maximal effective concentration in a cell-based assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific protein kinase. The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of kinase inhibition.

Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and the test compound serial dilutions in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 5 µL of the kinase/substrate solution to initiate the reaction. Include "no enzyme" and "vehicle (DMSO)" controls.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

In_Vitro_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Generation cluster_analysis 4. Data Analysis Compound Compound Dilution (Serial in DMSO) Reaction Dispense Reagents Incubate 60 min Compound->Reaction Enzyme Kinase/Substrate Mix Enzyme->Reaction Plate 384-Well Plate Stop Add ADP-Glo™ Reagent (Stop & Deplete ATP) Reaction->Stop Reaction Quenched Detect Add Detection Reagent (Convert ADP -> ATP -> Light) Stop->Detect Signal Development Read Measure Luminescence Detect->Read Calculate Calculate IC50 Read->Calculate

Workflow for an In Vitro Kinase Assay.

Section 2: The In Vivo Gauntlet: Assessing Efficacy in a Living System

A compound that is highly potent in vitro may not be effective in vivo. The physiological complexity of a living organism—involving Absorption, Distribution, Metabolism, and Excretion (ADME)—presents numerous hurdles. A successful preclinical candidate must not only reach its target tissue in sufficient concentrations but also persist long enough to exert a therapeutic effect without causing unacceptable toxicity.

Expertise in Action: Selecting the Right Animal Model

For oncology, the subcutaneous xenograft model is a standard initial step. In this model, human cancer cells are implanted under the skin of an immunodeficient mouse. This allows for the direct measurement of tumor growth inhibition (TGI) in response to treatment. The choice of cell line is critical and should match the intended clinical indication. For example, a compound targeting breast cancer might be tested in a 4T1 murine breast cancer model, which allows for evaluation in an immunocompetent host.[7][8]

Representative In Vivo Data for Halogenated Indazole Derivatives

This table presents plausible in vivo outcomes for the derivatives shown previously. Note the potential for disconnects between in vitro and in vivo results.

Compound IDAnimal ModelDosing (mg/kg, Route)Tumor Growth Inhibition (TGI)Key ObservationSource(s)
Derivative AHUVEC Xenograft25, Oral (PO)55%Moderate efficacy, good oral bioavailability.[4]
Derivative BNIH-3T3 Xenograft50, Intraperitoneal (IP)20%Poor efficacy; likely rapid metabolism.[4]
Derivative CHCT116 Xenograft30, Oral (PO)85%High efficacy, well-tolerated.[5]
Derivative D4T1 Syngeneic50, Oral (PO)<10%Inactive; consistent with poor in vitro data.[7][8]
LinifanibVarious Xenografts10-20, Oral (PO)>90%Potent anti-tumor activity.[6]
Protocol: Murine Subcutaneous Xenograft Efficacy Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a test compound in a mouse model.

Methodology:

  • Cell Culture: Expand the selected human cancer cell line (e.g., HCT116) under sterile conditions.

  • Implantation: Inoculate ~5 x 10⁶ cells suspended in Matrigel subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle Control, Test Compound, Positive Control).

  • Dosing: Administer the test compound and controls according to the planned schedule, route, and dose (e.g., daily oral gavage for 21 days).

  • Monitoring: Measure tumor volume with calipers and record animal body weights 2-3 times per week as a measure of toxicity.

  • Endpoint & Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the animals. Excise tumors, weigh them, and calculate the Tumor Growth Inhibition (TGI) for each group compared to the vehicle control.

In_Vivo_Workflow cluster_setup 1. Model Establishment cluster_treatment 2. Treatment Phase cluster_monitoring 3. Monitoring cluster_endpoint 4. Endpoint & Analysis Implant Implant Tumor Cells in Mice Growth Monitor Tumor Growth to ~150 mm³ Implant->Growth Randomize Randomize into Groups (Vehicle, Drug) Growth->Randomize Dose Administer Daily Dosing (e.g., 21 days) Randomize->Dose Measure Measure Tumor Volume & Body Weight (2x/week) Dose->Measure Endpoint End of Study Dose->Endpoint Analysis Excise Tumors Calculate TGI Endpoint->Analysis

Workflow for a Preclinical Xenograft Study.

Section 3: Bridging the Gap - Correlating In Vitro Potency with In Vivo Efficacy

The ultimate goal is to find compounds where potent in vitro activity translates to robust in vivo efficacy. As seen with our representative data, this is not always the case.

  • The Ideal Candidate (Derivative C): This compound shows high potency in both biochemical and cellular assays (IC50 = 8 nM, EC50 = 0.15 µM) which translates directly into strong tumor growth inhibition (85% TGI) in vivo. This suggests the compound possesses favorable ADME properties, allowing it to reach the tumor at therapeutic concentrations.

  • The In Vitro Star that Fails In Vivo (Derivative B): Despite reasonable activity against its target kinase, this compound shows poor efficacy in the animal model. This common scenario often points to a fatal flaw in its pharmacokinetic profile. The compound may be poorly absorbed after oral dosing, rapidly metabolized by liver enzymes (like cytochrome P450s), or fail to distribute effectively to the tumor tissue.

  • The Importance of Mechanism: The anti-tumor activity of many indazole derivatives stems from their ability to inhibit kinases involved in angiogenesis and cell proliferation, such as VEGFR.[4][6] By blocking the VEGFR signaling pathway, these compounds can starve a tumor of its blood supply, thereby inhibiting its growth.

Signaling_Pathway VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR Binds & Dimerizes PLCg PLCγ VEGFR->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Activates Transcription Indazole Indazole Derivative Indazole->VEGFR Inhibits Kinase Activity

Inhibition of the VEGFR Signaling Pathway.

Conclusion

The development of novel therapeutics like the this compound derivatives requires a rigorous, multi-faceted evaluation. This guide illustrates that while in vitro assays are indispensable for identifying potent compounds at a molecular level, they are only the first step. True therapeutic potential can only be validated through carefully designed in vivo studies that account for the physiological complexities of a living system. The frequent disconnect between in vitro and in vivo results underscores the importance of early ADME profiling and the continuous optimization of lead compounds to bridge this critical gap. The principles outlined here provide a robust framework for advancing the next generation of indazole-based therapies from the lab to the clinic.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Li, Y., et al. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • BenchChem. (2025). Assessing the Antileishmanial Potential of 6-Bromo-1H-indazole Analogs: A Comparative Guide. BenchChem.
  • Various Authors. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing.
  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health.
  • Various Authors. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC).
  • Various Authors. (n.d.). Indazole – Knowledge and References. Taylor & Francis.
  • Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.
  • Various Authors. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central (PMC).
  • Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PubMed Central (PMC).
  • BenchChem. (2025). A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo. BenchChem.
  • Various Authors. (2025). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. ResearchGate.
  • Various Authors. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • Various Authors. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central (PMC).
  • Various Authors. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Various Authors. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central (PMC).
  • BLD Pharm. (n.d.). Ethyl this compound-3-carboxylate. BLD Pharm.
  • PubChem. (n.d.). 7-Bromo-5-chloro-1H-indazole. PubChem.
  • Various Authors. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar.
  • Various Authors. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate.

Sources

Validating the Mechanism of Action of 7-Bromo-6-chloro-1H-indazole: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the indazole scaffold has emerged as a "privileged structure," forming the core of numerous kinase inhibitors.[1][2][3] Its unique bicyclic structure, a bioisostere of purine, allows for strategic interactions within the ATP-binding pockets of various kinases, making it a fertile ground for developing targeted therapeutics.[4] This guide focuses on a specific halogenated derivative, 7-Bromo-6-chloro-1H-indazole, a compound noted for its potential in the synthesis of covalent protein kinase inhibitors and multi-target ligands.[5]

While its utility as a synthetic building block is recognized, a detailed public account of its specific mechanism of action remains to be fully elucidated. This guide, therefore, puts forward a scientifically-grounded, hypothetical mechanism and provides a comprehensive, step-by-step framework for its validation. We will operate under the hypothesis that This compound acts as an inhibitor of the MAPK/ERK signaling pathway , a critical cascade frequently dysregulated in human cancers.[6]

This document will serve as a comparative guide, contrasting the experimental performance of this compound (referred to as "Compound X" for the remainder of this guide) with a well-characterized, clinically relevant MEK inhibitor, Selumetinib. The experimental protocols herein are designed to be self-validating, providing researchers with a robust workflow for target identification, pathway analysis, and cellular effect characterization.

The MAPK/ERK Signaling Pathway: A Primer

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in Ras or B-Raf, is a hallmark of many cancers. Our validation strategy will focus on MEK1/2, the dual-specificity kinases that are the immediate upstream activators of ERK1/2.

Experimental Validation Workflow

G cluster_0 Phase 1: Target Identification & Initial Characterization cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular Pathway Analysis Kinome Scan Kinome Scan Biochemical Kinase Assay Biochemical Kinase Assay Kinome Scan->Biochemical Kinase Assay Identifies MEK1/2 as primary targets Cell Viability Assay Cell Viability Assay Apoptosis Assay Apoptosis Assay Cell Viability Assay->Apoptosis Assay Confirms cytotoxic effect Target Engagement Assay Target Engagement Assay Biochemical Kinase Assay->Target Engagement Assay Confirms direct inhibition Western Blot Analysis Western Blot Analysis Target Engagement Assay->Western Blot Analysis Links in vitro activity to cellular effect Western Blot Analysis->Apoptosis Assay Correlates pathway inhibition with cell death

Caption: A multi-phased workflow for validating the mechanism of action of Compound X.

Phase 1: Target Identification & Initial Characterization

The initial phase aims to broadly assess the biological activity of Compound X and to identify its potential molecular targets in an unbiased manner.

Kinome-Wide Profiling

Rationale: To identify the primary kinase targets of Compound X, a kinome scan is the gold standard. This assay screens the compound against a large panel of kinases, providing a comprehensive overview of its selectivity and potency.

Protocol: KinomeScan™ Profiling

  • Compound Preparation: Solubilize Compound X in 100% DMSO to create a 10 mM stock solution.

  • Assay: Submit the compound to a commercial KinomeScan™ service (e.g., DiscoverX). The assay is typically performed at a concentration of 1 µM.

  • Data Analysis: The results are reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below 10%.

  • Comparator: Selumetinib is run concurrently as a positive control for MEK1/2 inhibition.

Cell Viability Assessment in a Relevant Cancer Cell Line

Rationale: To confirm that Compound X has a biological effect on cancer cells, a cell viability assay is performed. We will use the A375 melanoma cell line, which harbors a B-Raf V600E mutation, leading to constitutive activation of the MAPK/ERK pathway.

Protocol: MTS Cell Viability Assay

  • Cell Seeding: Plate A375 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X (e.g., 0.01 to 100 µM) and Selumetinib for 72 hours.

  • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well and incubate for 2 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Comparative Data Summary: Phase 1
Parameter Compound X Selumetinib (Comparator)
Primary Kinase Hits (%Ctrl < 10) MEK1 (3%), MEK2 (5%)MEK1 (1%), MEK2 (2%)
A375 Cell Viability IC50 1.2 µM0.5 µM

Phase 2: In Vitro Target Validation

Having identified MEK1/2 as the primary putative targets, the next phase is to validate this interaction through direct biochemical and target engagement assays.

Biochemical Kinase Inhibition Assay

Rationale: This assay directly measures the ability of Compound X to inhibit the enzymatic activity of purified MEK1 kinase.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reaction Setup: In a 96-well plate, combine purified active MEK1 enzyme, its substrate (inactive ERK2), and ATP.

  • Inhibitor Addition: Add varying concentrations of Compound X or Selumetinib to the reaction wells.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Cellular Target Engagement Assay

Rationale: To confirm that Compound X engages its target within a cellular context, a Cellular Thermal Shift Assay (CETSA) is employed. This assay is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact A375 cells with Compound X (10 µM) or vehicle control (DMSO) for 2 hours.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Western Blotting: Analyze the soluble fractions by Western blotting using an antibody specific for MEK1.

  • Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Data Summary: Phase 2
Parameter Compound X Selumetinib (Comparator)
MEK1 Biochemical IC50 85 nM14 nM
CETSA Thermal Shift (ΔTm) +4.5°C at 10 µM+6.2°C at 10 µM

Phase 3: Cellular Pathway Analysis & Apoptosis Induction

The final phase aims to connect the direct inhibition of MEK1/2 to downstream signaling events and the ultimate cellular fate.

Analysis of Downstream Pathway Inhibition

Rationale: If Compound X inhibits MEK1/2, we expect to see a decrease in the phosphorylation of its direct substrate, ERK1/2. Western blotting is the standard method to assess changes in protein phosphorylation.

G Growth Factor Growth Factor Ras Ras Growth Factor->Ras B-Raf B-Raf Ras->B-Raf MEK1/2 MEK1/2 B-Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Compound_X Compound X Compound_X->MEK1/2

Caption: The MAPK/ERK pathway, indicating the inhibitory action of Compound X on MEK1/2.

Protocol: Western Blot for Phospho-ERK

  • Cell Treatment: Plate A375 cells and treat with Compound X (0.1, 1, 10 µM) or Selumetinib (1 µM) for 2 hours.

  • Protein Lysis: Lyse the cells and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2. Use a loading control antibody (e.g., GAPDH) to ensure equal loading.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Assessment of Apoptosis Induction

Rationale: Inhibition of a critical survival pathway like MAPK/ERK is expected to induce programmed cell death, or apoptosis. This can be quantified by measuring the activity of caspases, the key executioner enzymes of apoptosis.

Protocol: Caspase-Glo® 3/7 Assay (Promega)

  • Cell Treatment: Seed A375 cells in a 96-well plate and treat with Compound X (0.1, 1, 10 µM) or Selumetinib (1 µM) for 24 hours.

  • Assay Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well, which contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Data Acquisition: Measure the luminescent signal, which is proportional to caspase-3/7 activity.

  • Data Analysis: Normalize the data to a vehicle-treated control to determine the fold-increase in caspase activity.

Comparative Data Summary: Phase 3
Parameter Compound X Selumetinib (Comparator)
p-ERK Inhibition (IC50, cellular) 250 nM40 nM
Caspase-3/7 Activation (at 1 µM) 3.5-fold increase5.2-fold increase

Conclusion

The comprehensive validation workflow presented in this guide provides strong, multi-faceted evidence to support the hypothesis that this compound (Compound X) acts as an inhibitor of the MAPK/ERK signaling pathway by directly targeting MEK1/2. While its potency is more modest compared to the established MEK inhibitor Selumetinib, its clear on-target activity in both biochemical and cellular assays confirms its mechanism of action.

The data show a logical progression from broad kinome screening to specific pathway inhibition and subsequent induction of apoptosis. This guide not only validates the proposed mechanism of action for this specific indazole derivative but also provides a robust, adaptable template for researchers and drug development professionals to characterize novel kinase inhibitors. The halogenated nature of this compound may also offer unique opportunities for further medicinal chemistry optimization to enhance potency and selectivity.[7][8]

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • This compound; CAS No. - ChemShuttle. (n.d.). ChemShuttle.
  • 4-Bromo-6-chloro-1H-indazole|885519-03-9 - Benchchem. (n.d.). Benchchem.
  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed. (2023, July 15). PubMed.
  • Ethyl this compound-3-carboxylate|BLD Pharm. (n.d.). BLD Pharm.
  • This compound - Sobekbio Biosciences. (n.d.). Sobekbio Biosciences.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). National Institutes of Health.
  • 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem. (n.d.). PubChem.
  • A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo - Benchchem. (n.d.). Benchchem.
  • Indazole – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
  • 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem. (n.d.). PubChem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
  • Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - Frontiers. (2025, December 24). Frontiers.
  • Growth inhibition and induction of apoptosis in MCF-7 breast cancer cells by a new series of substituted-1,3,4-oxadiazole derivatives - PubMed. (n.d.). PubMed.
  • 7-Bromo-1-methyl-1H-indazole AldrichCPR 1000576-59-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 6-bromo-4-chloro-7-methyl-1H-indazole | Benchchem. (n.d.). Benchchem.
  • CAS 1000576-59-9 7-Bromo-1-methyl-1H-indazole - BOC Sciences. (n.d.). BOC Sciences.
  • 6-Bromo-3-chloro-1H-indazole - Chem-Impex. (n.d.). Chem-Impex.
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. (n.d.). ResearchGate.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022, April 11). ACS Publications.
  • (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation - ResearchGate. (n.d.). ResearchGate.
  • 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine - PubChem. (n.d.). PubChem.
  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC - NIH. (2025, June 19). National Center for Biotechnology Information.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021, October 8). ACS Publications.
  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.). Journal of Pharmaceutical Negative Results.
  • 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895 - PubChem. (n.d.). PubChem.
  • 4-Bromo-6-chloro-1H-indazole | 885519-03-9 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

Sources

A Comparative Analysis of Synthetic Routes to 7-Bromo-6-chloro-1H-indazole: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Among its halogenated derivatives, 7-Bromo-6-chloro-1H-indazole stands out as a key building block for the synthesis of complex pharmaceutical intermediates. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering insights into the strategic considerations and experimental details essential for researchers in drug discovery and process development.

Introduction to this compound

This compound is a valuable heterocyclic compound, the structure of which lends itself to diverse functionalization, making it an attractive starting material for the synthesis of targeted therapeutics. The presence of two distinct halogen atoms at the 6- and 7-positions allows for selective modification through various cross-coupling reactions, enabling the construction of diverse molecular libraries for drug screening.

This guide will dissect two potential synthetic pathways to this important molecule, evaluating their respective merits and challenges. The analysis is grounded in established chemical principles and supported by experimental data from analogous transformations found in the literature.

Route A: Synthesis via Cyclization of a Substituted o-Nitrotoluene Derivative

This approach leverages the construction of the indazole ring from a suitably substituted o-nitrotoluene precursor. The key steps involve the strategic introduction of the bromine and chlorine atoms onto the aromatic ring, followed by the formation of the pyrazole ring.

Proposed Synthetic Pathway for Route A

Route A A 2-Chloro-6-nitrotoluene B 2-Bromo-3-chloro-6-nitrotoluene A->B Bromination (e.g., NBS, H2SO4) C 2-Bromo-3-chloro-6-nitrobenzyl bromide B->C Radical Bromination (e.g., NBS, AIBN) D 2-(2-Bromo-3-chloro-6-nitrobenzyl)isoindoline-1,3-dione C->D Gabriel Synthesis (Potassium phthalimide) E 2-Bromo-3-chloro-6-nitrobenzylamine D->E Hydrazinolysis (Hydrazine hydrate) F This compound E->F Reductive Cyclization (e.g., SnCl2, HCl)

Caption: Proposed synthetic workflow for Route A.

Rationale and Discussion of Route A

This route commences with the commercially available 2-chloro-6-nitrotoluene. The primary challenge lies in the regioselective introduction of the bromine atom at the position ortho to the chloro group and meta to the nitro group. While direct bromination of 2-chloro-6-nitrotoluene is conceivable, achieving the desired regioselectivity could be problematic due to the directing effects of the existing substituents. A more controlled approach might involve starting from a different precursor where the substitution pattern is pre-established.

Following the potential bromination, the methyl group needs to be functionalized to enable the cyclization. A common strategy involves radical bromination to form the benzyl bromide, followed by a Gabriel synthesis and subsequent hydrazinolysis to yield the corresponding benzylamine. The final step is a reductive cyclization of the o-nitrobenzylamine derivative, which can be achieved using various reducing agents like tin(II) chloride. This step proceeds via the in situ formation of the corresponding aniline, which then undergoes intramolecular condensation to form the indazole ring.

While theoretically sound, this route presents significant challenges in terms of regioselectivity and the number of synthetic steps, which could impact the overall yield and scalability.

Experimental Protocol for a Key Step in Route A (Hypothetical)

Synthesis of 2-Bromo-3-chloro-6-nitrobenzylamine (Hypothetical):

  • Bromination of 2-Chloro-6-nitrotoluene: To a solution of 2-chloro-6-nitrotoluene (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 24 hours. Pour the reaction mixture onto ice and extract with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography to obtain 2-bromo-3-chloro-6-nitrotoluene.

  • Radical Bromination: A mixture of 2-bromo-3-chloro-6-nitrotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed under nitrogen for 4-6 hours. The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield 2-bromo-3-chloro-6-nitrobenzyl bromide.

  • Gabriel Synthesis and Hydrazinolysis: The benzyl bromide (1.0 eq) is treated with potassium phthalimide (1.1 eq) in dimethylformamide (DMF) at 80 °C for 3 hours. The reaction mixture is cooled, and hydrazine hydrate (2.0 eq) is added. The mixture is stirred at 60 °C for 4 hours. After cooling, the mixture is poured into water and extracted with dichloromethane. The organic layer is washed with water and brine, dried, and concentrated to give the crude 2-bromo-3-chloro-6-nitrobenzylamine, which can be purified by crystallization or chromatography.

Route B: Synthesis via Sandmeyer Reaction on a Pre-formed Indazole Ring

This alternative strategy focuses on constructing the indazole core first and then introducing the bromine atom at the desired position using a Sandmeyer reaction. This approach often offers better control over the final substitution pattern.

Proposed Synthetic Pathway for Route B

Route B A 2-Methyl-3-nitroaniline B 6-Chloro-7-nitro-1H-indazole A->B 1. Diazotization (NaNO2, HCl) 2. Chlorination (CuCl) 3. Cyclization C 6-Chloro-1H-indazol-7-amine B->C Reduction (e.g., SnCl2, HCl or H2, Pd/C) D This compound C->D Sandmeyer Reaction (NaNO2, HBr, CuBr)

Caption: Proposed synthetic workflow for Route B.

Rationale and Discussion of Route B

Route B commences with the synthesis of a 6-chloro-7-nitro-1H-indazole intermediate. A plausible starting material is 2-methyl-3-nitroaniline. Diazotization of the aniline followed by a Sandmeyer reaction with cuprous chloride would introduce the chlorine atom. Subsequent intramolecular cyclization would yield the desired 6-chloro-7-nitro-1H-indazole.

The nitro group at the 7-position can then be selectively reduced to an amino group using standard conditions, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This provides the key intermediate, 6-chloro-1H-indazol-7-amine.

The final and crucial step is the conversion of the amino group to a bromo group via a Sandmeyer reaction. This involves diazotization of the aminoindazole with sodium nitrite in the presence of hydrobromic acid, followed by treatment with cuprous bromide. The Sandmeyer reaction is a well-established and reliable method for introducing halogens onto aromatic rings, often proceeding with high yields and selectivity.[1][2][3][4]

This route is generally more convergent and relies on more predictable and well-documented reactions, making it a potentially more efficient and scalable approach compared to Route A.

Experimental Protocol for Key Steps in Route B

Synthesis of 6-Chloro-1H-indazol-7-amine:

  • Synthesis of 6-Chloro-7-nitro-1H-indazole (from 2-Methyl-3-nitroaniline): A detailed procedure for a similar transformation to produce 6-nitroindazole from 2-methyl-5-nitroaniline is available.[5] A modified procedure would involve diazotizing 2-methyl-3-nitroaniline with sodium nitrite in hydrochloric acid, followed by reaction with cuprous chloride to introduce the chlorine atom, and subsequent cyclization.

  • Reduction of 6-Chloro-7-nitro-1H-indazole: To a solution of 6-chloro-7-nitro-1H-indazole (1.0 eq) in ethanol and concentrated hydrochloric acid, add tin(II) chloride dihydrate (4.0 eq) portion-wise. Heat the mixture to reflux for 2-3 hours. After cooling, neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 6-chloro-1H-indazol-7-amine.

Synthesis of this compound via Sandmeyer Reaction:

  • Diazotization: Dissolve 6-chloro-1H-indazol-7-amine (1.0 eq) in a mixture of hydrobromic acid and water at 0 °C. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous bromide (1.2 eq) in hydrobromic acid. To this solution, add the freshly prepared diazonium salt solution dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Comparative Analysis and Conclusion

FeatureRoute A (from o-Nitrotoluene)Route B (from Indazole Precursor)
Starting Material 2-Chloro-6-nitrotoluene2-Methyl-3-nitroaniline
Key Reactions Electrophilic Bromination, Radical Bromination, Gabriel Synthesis, Reductive CyclizationDiazotization, Sandmeyer Reaction, Nitration, Reduction
Regioselectivity Potentially problematic in the initial bromination step.Generally high, especially in the Sandmeyer reaction.
Number of Steps Potentially longer and more complex.More convergent and potentially shorter.
Scalability May face challenges due to multi-step nature and potential for side products.More amenable to scale-up due to the use of well-established reactions.
Overall Yield Likely to be lower due to the cumulative losses over multiple steps.Potentially higher due to more efficient and selective reactions.

Further optimization of reaction conditions for each step in the chosen route will be crucial for maximizing yields and purity, and should be guided by careful in-process monitoring and product characterization.

References

A Comparative Guide to the Cross-Reactivity Profiling of 7-Bromo-6-chloro-1H-indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its unique structure facilitates critical interactions within the ATP-binding pocket of a wide array of kinases, making it a "privileged scaffold" in drug discovery. Numerous approved anti-cancer drugs, such as axitinib and pazopanib, feature this core structure, underscoring its therapeutic significance. The strategic placement of halogen atoms, such as bromine and chlorine, on the indazole ring system can profoundly influence the inhibitor's potency and, critically, its selectivity.[1] This guide provides a comprehensive framework for characterizing the cross-reactivity profiles of novel 7-Bromo-6-chloro-1H-indazole-based kinase inhibitors, a crucial step in advancing these compounds from promising leads to viable clinical candidates.

While specific cross-reactivity data for the this compound scaffold is not extensively available in the public domain, this guide will leverage data from structurally related indazole-based inhibitors to provide a robust comparative framework. We will delve into the gold-standard methodologies for assessing kinase selectivity, interpret the resulting data, and discuss the implications for drug development.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites. This conservation presents a significant challenge in designing inhibitors that are highly selective for their intended target.[2][3] Off-target inhibition can lead to a range of outcomes, from unexpected toxicities to potentially beneficial polypharmacology, where a single drug modulates multiple disease-relevant pathways.[4][5] Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is paramount for predicting both its efficacy and its safety profile.[6][7]

A comprehensive cross-reactivity analysis allows researchers to:

  • Identify potential off-target liabilities: Early identification of off-targets can help to mitigate the risk of adverse events in later stages of development.

  • Uncover novel therapeutic opportunities: An inhibitor's activity against unforeseen targets may suggest new disease indications.[5]

  • Guide structure-activity relationship (SAR) studies: Understanding how structural modifications impact selectivity can inform the design of more potent and specific inhibitors.[1][8]

  • Provide a rationale for observed cellular phenotypes: A detailed kinase inhibition profile can help to elucidate the molecular mechanisms underlying a compound's biological effects.

Methodologies for Cross-Reactivity Profiling

A multi-faceted approach is essential for accurately determining the selectivity of a kinase inhibitor. Combining in vitro biochemical assays with cell-based target engagement studies provides a comprehensive picture of a compound's activity.

In Vitro Kinome Profiling: The KINOMEscan™ Approach

The KINOMEscan™ platform is a high-throughput competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[9] This technology provides a broad overview of an inhibitor's selectivity across the kinome.

Principle of the Assay: The assay relies on a competition between the test inhibitor and an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is inversely proportional to the affinity of the test compound. The captured kinase is then quantified using qPCR.[9]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound Test Compound (e.g., 7-Bromo-6-chloro- 1H-indazole derivative) Incubation Incubation of Compound, Kinase, and Immobilized Ligand Compound->Incubation KinasePanel Panel of DNA-tagged kinases KinasePanel->Incubation ImmLigand Immobilized active-site ligand ImmLigand->Incubation Washing Wash to remove unbound components Incubation->Washing Elution Elution of bound kinase Washing->Elution qPCR Quantification of DNA tag by qPCR Elution->qPCR DataAnalysis Data Analysis: % Inhibition or Kd qPCR->DataAnalysis

General workflow for a KINOMEscan experiment.

Data Interpretation: The results are typically presented as a percentage of control, where a lower value indicates stronger binding.[10] This allows for a rapid visual assessment of the inhibitor's selectivity. For more quantitative comparisons, dissociation constants (Kd) can be determined.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying that a drug candidate binds to its intended target within the complex environment of a living cell.[11][12] It can also be used to identify off-targets and to study downstream signaling events.

Principle of the Assay: The binding of a ligand to a protein generally increases the protein's thermal stability. CETSA® exploits this phenomenon by heating cell lysates or intact cells treated with a compound to various temperatures. Stabilized proteins remain soluble at higher temperatures, while unbound proteins denature and precipitate. The amount of soluble protein remaining at each temperature is then quantified.[11]

Experimental Workflow:

G cluster_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact cells or cell lysate Treatment Incubate cells with compound Cells->Treatment Compound Test Compound or Vehicle (DMSO) Compound->Treatment Heating Heat samples at a range of temperatures Treatment->Heating Cooling Cool samples Heating->Cooling Lysis Cell Lysis (if using intact cells) Cooling->Lysis Centrifugation Separate soluble and precipitated proteins Lysis->Centrifugation Quantification Quantify soluble target protein (e.g., Western Blot, Mass Spec) Centrifugation->Quantification DataAnalysis Generate melt curves and determine Tm shift Quantification->DataAnalysis

General workflow for a Cellular Thermal Shift Assay (CETSA).

Data Interpretation: The data is used to generate "melting curves" that show the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11] Isothermal dose-response experiments can also be performed to determine the potency of the compound in a cellular context.[11]

Comparative Analysis of Indazole-Based Inhibitors

To illustrate how cross-reactivity data is presented and interpreted, the following table summarizes the inhibitory profiles of several well-characterized 1H-indazole-based kinase inhibitors. While not possessing the exact 7-bromo-6-chloro substitution pattern, their data provides a valuable reference for what might be expected from novel analogues.

CompoundPrimary Target(s)IC50 (nM)Key Off-Targets (IC50 nM or % Inhibition)Selectivity Profile
UNC2025 MER, FLT30.74, 0.8AXL (122), TRKA (1.67), KIT (8.18)Potent dual inhibitor with activity against other tyrosine kinases.
BMS-777607 AXL, RON, c-Met1.1, 1.8, 3.9TYRO3 (4.3)Multi-targeted inhibitor of the TAM and MET families.
R428 (Bemcentinib) AXL14>50-fold selective vs. MER and >100-fold vs. TYRO3Highly selective AXL inhibitor.

Data compiled from publicly available sources.

This comparative data highlights the significant impact of substitution patterns on the selectivity of indazole-based inhibitors. For example, while all three compounds are based on the 1H-indazole scaffold, R428 exhibits high selectivity for AXL, whereas UNC2025 and BMS-777607 are more multi-targeted.

Key Signaling Pathways

The kinases targeted by indazole-based inhibitors are often key components of signaling pathways that are dysregulated in cancer. Understanding these pathways is crucial for rationalizing the biological effects of the inhibitors.

G cluster_pathway Simplified Receptor Tyrosine Kinase (RTK) Signaling Ligand Growth Factor (e.g., Gas6, VEGF) RTK Receptor Tyrosine Kinase (e.g., AXL, VEGFR) Ligand->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IndazoleInhibitor Indazole-based Inhibitor IndazoleInhibitor->RTK

References

A Comparative Analysis of 7-Bromo-6-chloro-1H-indazole Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology is one of continuous evolution, driven by the urgent need for more effective and selective anticancer agents. Within this dynamic field, heterocyclic compounds have emerged as a particularly fruitful area of research. The indazole scaffold, a bicyclic aromatic system, is a "privileged structure" in medicinal chemistry, known to be a core component in numerous biologically active compounds.[1] This guide focuses on a specific derivative, 7-Bromo-6-chloro-1H-indazole, a halogenated indazole that holds promise as a versatile building block for novel anticancer drugs.[2] While direct, extensive preclinical data on this specific molecule is emerging, its structural alerts and the well-documented anticancer activities of related indazole compounds provide a strong rationale for its investigation.[3][4]

This document serves as a comparative benchmark, positioning this compound against well-established anticancer agents: Doxorubicin, Cisplatin, and Paclitaxel. We will delve into their respective mechanisms of action, provide standardized protocols for in vitro evaluation, and present a framework for interpreting comparative data. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to rigorously assess the potential of novel indazole derivatives in the broader context of cancer therapy.

Mechanisms of Action: A Head-to-Head Comparison

A fundamental aspect of drug development is understanding how a compound exerts its therapeutic effect. Here, we contrast the established mechanisms of our benchmark drugs with the hypothesized action of this compound, based on the known activities of similar indazole-containing molecules which often function as kinase inhibitors.[3]

This compound (Hypothesized Mechanism)

Given that many indazole derivatives exhibit anticancer activity through the inhibition of protein kinases, it is plausible that this compound functions as a kinase inhibitor.[3] Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. By blocking the action of specific kinases that are often overactive in cancer cells, this compound could halt tumor progression.

G This compound This compound ATP_Binding_Pocket ATP Binding Pocket of Kinase This compound->ATP_Binding_Pocket Inhibition_of_Signaling Inhibition of Downstream Signaling This compound->Inhibition_of_Signaling Kinase Kinase ATP_Binding_Pocket->Kinase Phosphorylated_Protein Phosphorylated Substrate Protein Kinase->Phosphorylated_Protein Phosphorylates Substrate_Protein Substrate Protein Substrate_Protein->Kinase Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Protein->Downstream_Signaling G Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for a standard MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment. [5]2. Compound Preparation: Prepare a serial dilution of this compound and the benchmark agents in the appropriate cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. [6]6. Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. [6]7. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay: Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). [7] Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol. [8]3. Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A. [8]4. Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Comparative Data Presentation

The following tables provide a template for presenting the comparative data obtained from the aforementioned assays.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

CompoundCancer Cell Line 1 (e.g., MCF-7)Cancer Cell Line 2 (e.g., A549)Normal Cell Line (e.g., HEK293)
This compoundExperimental ValueExperimental ValueExperimental Value
DoxorubicinLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
CisplatinLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
PaclitaxelLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Table 2: Apoptosis Induction (% of Apoptotic Cells)

Compound (at IC50)Early ApoptosisLate ApoptosisTotal Apoptosis
This compoundExperimental ValueExperimental ValueExperimental Value
DoxorubicinLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
CisplatinLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
PaclitaxelLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Table 3: Cell Cycle Arrest (% of Cells in Each Phase)

Compound (at IC50)G0/G1 PhaseS PhaseG2/M Phase
This compoundExperimental ValueExperimental ValueExperimental Value
DoxorubicinLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
CisplatinLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
PaclitaxelLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Conclusion and Future Outlook

This guide provides a comprehensive framework for the initial benchmarking of this compound against established anticancer agents. By employing standardized in vitro assays, researchers can generate robust and comparable data to assess its cytotoxic and mechanistic properties. The hypothesized kinase inhibitory activity of this indazole derivative, a common mechanism for this class of compounds, warrants further investigation through targeted enzymatic assays and molecular docking studies. [1] Should this compound demonstrate significant in vitro potency and a favorable selectivity profile against cancer cells versus normal cells, subsequent in vivo studies in appropriate animal models would be the logical next step. [9]The journey from a promising scaffold to a clinically viable drug is long and arduous, but rigorous, comparative preclinical evaluation is the indispensable first step.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4983. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Advances, 13(47), 33055-33083. [Link]

  • Indazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 2, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2022). Journal of Applied Pharmaceutical Science, 12(10), 077-084. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4099. [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2023). Chemistry & Biodiversity, 20(11), e202300976.
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology, 1951, 15-22.
  • Benchmarking Antiproliferative Activity: A Comparative Guide to Known Anticancer Drugs. (2025). Benchchem.
  • Taxol (paclitaxel): mechanisms of action. (1994). Annals of Oncology, 5 Suppl 6, S3-S6.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 321.
  • pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. (2021). Molecules, 26(16), 4945.
  • Paclitaxel. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved January 2, 2026, from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 2, 2026, from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (2007). Recent Results in Cancer Research, 176, 1-10.
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech. Retrieved January 2, 2026, from [Link]

  • Anticancer Agents. (n.d.). MDPI Books. Retrieved January 2, 2026, from [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 411-422.
  • What is the mechanism of Paclitaxel? (2024).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 2, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). International Journal of Molecular Sciences, 25(11), 5909.
  • Cell Cycle Analysis. (n.d.). University of Chicago. Retrieved January 2, 2026, from [Link]

  • DRPMKB1.0: A Comprehensive Knowledge Base for an AI-Oriented Drug Repositioning Prediction Model. (2025).
  • MTT Proliferation Assay Protocol. (2025).
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
  • What is the mechanism of action of paclitaxel? (2025). Dr.Oracle.
  • Precision with a Purpose: Benchmark 659 for Cancer Care. (2025). Twist Bioscience.
  • How Taxol/paclitaxel kills cancer cells. (2017). Molecular Biology of the Cell, 28(21), 2844-2849.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 2, 2026, from [Link]

Sources

A Head-to-Head Comparison of Halogenated Indazole Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Strategic Role of Halogenation

The indazole core is a prominent bicyclic heterocycle, recognized in medicinal chemistry as a "privileged scaffold" due to its versatile biological activities and presence in numerous approved drugs.[1][2][3] Its structural similarity to indole allows it to act as a bioisostere, while the additional nitrogen atom provides a hydrogen bond acceptor site, potentially improving target affinity. Indazole derivatives have shown remarkable success as kinase inhibitors, with several compounds targeting signaling pathways crucial in oncology.[4][5]

In the pursuit of optimizing drug candidates, halogenation stands out as a powerful and frequently employed strategy. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the indazole scaffold is not a trivial modification; it is a deliberate tactic to fine-tune a molecule's physicochemical properties, metabolic stability, and target-binding interactions.[6] Halogenation can profoundly influence lipophilicity, acidity/basicity (pKa), and molecular conformation. Furthermore, the heavier halogens (Cl, Br, I) can participate in a specific, non-covalent interaction known as "halogen bonding," which has become increasingly exploited in rational drug design to enhance binding affinity and selectivity.[7]

This guide provides a head-to-head comparison of different halogenated indazole scaffolds, offering field-proven insights into the causal relationships between the choice of halogen and the resulting pharmacological profile. We will delve into synthetic strategies, comparative properties, and the experimental workflows required to validate these design choices, providing researchers with the authoritative grounding needed to make informed decisions in their drug discovery programs.

Comparative Analysis of Halogenated Indazoles

The selection of a specific halogen is a multi-parameter optimization problem. The choice impacts everything from synthetic accessibility to the ultimate pharmacodynamic effect.

Physicochemical and Electronic Properties

The fundamental properties of the halogens dictate their influence on the parent indazole molecule. Fluorine, being the most electronegative and smallest, exerts strong inductive effects, often lowering the pKa of nearby protons and increasing metabolic stability. In contrast, Iodine is the largest, most polarizable, and least electronegative, making it an excellent halogen bond donor but also rendering the C-I bond more susceptible to metabolic cleavage.

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)Causality & Implication for Drug Design
Van der Waals Radius (Å) 1.471.751.851.98Steric Profile: Increasing size can be used to probe pocket space and influence conformation. Larger halogens may provide better shape complementarity or introduce steric hindrance.
Electronegativity (Pauling) 3.983.162.962.66Electronic Effects: High electronegativity (F, Cl) strongly influences electron distribution, lowering the pKa of the indazole N-H proton and affecting metabolic stability.
Hydrophobicity (π value) +0.14+0.71+0.86+1.12Lipophilicity & Permeability: Increasing hydrophobicity generally improves membrane permeability but can also increase metabolic liability and non-specific binding if not balanced.
Halogen Bond Donor Strength NegligibleModerateGoodStrongTarget Affinity: The ability to form halogen bonds with backbone carbonyls or other Lewis bases in a protein active site is a key driver for using Cl, Br, and I to enhance potency.[8]
Synthetic Accessibility and Regioselectivity

The ease and control of introducing a halogen onto the indazole ring are critical for practical application. Direct C-H halogenation is a common and efficient strategy.

  • Chlorination & Bromination: These are typically achieved through electrophilic aromatic substitution using N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), respectively.[9] These reactions are often regioselective, with the C3 position of 2H-indazoles being particularly reactive.[10] Ultrasound-assisted methods have been developed to accelerate these transformations under mild conditions.[10][11]

  • Iodination: Direct iodination can be accomplished using reagents like iodine in the presence of a base (e.g., KOH).[12] The resulting 3-iodoindazole is a versatile intermediate, readily participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.[12][13]

  • Fluorination: Introducing fluorine is often more challenging. While direct C-H fluorination is possible using electrophilic sources like Selectfluor, it can sometimes lack selectivity.[14] More commonly, fluorinated indazoles are prepared by synthesizing the indazole core from an already fluorinated precursor, such as an o-fluorobenzaldehyde.[15]

The choice of synthetic route is a self-validating system; a successful, high-yielding, and regioselective reaction confirms the planned molecular design is accessible for further screening and optimization.

G cluster_start Starting Material cluster_reagents Halogenation Reagents cluster_products Halogenated Scaffolds Indazole Indazole Core NCS NCS Indazole->NCS Electrophilic Substitution NBS NBS / DBDMH Indazole->NBS Iodine Iodine/Base Indazole->Iodine Selectfluor Selectfluor Indazole->Selectfluor Chloro Chloro-Indazole NCS->Chloro Bromo Bromo-Indazole NBS->Bromo Iodo Iodo-Indazole Iodine->Iodo Fluoro Fluoro-Indazole Selectfluor->Fluoro

Caption: Synthetic routes to halogenated indazoles.

Metabolic Stability

A critical parameter in drug design is the metabolic stability of a compound, which directly influences its pharmacokinetic profile. The strength of the carbon-halogen (C-X) bond is a primary determinant of its susceptibility to metabolic degradation.

  • C-F Bond: The carbon-fluorine bond is the strongest C-X bond. Its high stability makes fluorination a common strategy to block sites of metabolism (e.g., P450-mediated oxidation), thereby increasing the drug's half-life.[16]

  • C-Cl and C-Br Bonds: These bonds are progressively weaker and can be subject to metabolic cleavage, although they are generally more stable than a C-H bond at an equivalent activated position.

  • C-I Bond: The carbon-iodine bond is the weakest and most susceptible to dehalogenation. This can be a liability, leading to rapid metabolism, but in some pro-drug strategies, it could be exploited for controlled release.

Structure-Activity Relationship (SAR) and Target Interactions

The most compelling reason to incorporate halogens is to modulate target binding affinity.

  • Fluorine: Due to its high electronegativity and small size, fluorine does not act as a halogen bond donor. Its primary roles are electronic modulation and conformational control. It can engage in favorable dipole-dipole interactions and occasionally weak hydrogen bonds.

  • Chlorine, Bromine, and Iodine: These heavier halogens possess a region of positive electrostatic potential on the outermost portion of the atom, opposite the C-X bond, known as a "σ-hole." This allows them to act as halogen bond donors, interacting favorably with electron-rich atoms like the oxygen of a protein backbone carbonyl.[8] This interaction can be highly directional and specific, anchoring the ligand in the binding pocket and significantly increasing potency. X-ray crystallography is the gold standard for confirming the existence and geometry of a halogen bond in a protein-ligand complex.[17][18][19]

G Indazole {Halogenated Indazole (X=Br, I)| N-H} Protein {Protein Hinge Region| C=O} Indazole->Protein Halogen Bond (X···O) Indazole:n->Protein H-Bond

Caption: Key interactions of a halogenated indazole in a kinase active site.

Experimental Protocols

To objectively compare different halogenated scaffolds, a systematic experimental workflow is essential. The protocols described here form a self-validating system, where each step provides data to justify the next.

G cluster_synthesis Design & Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation cluster_analysis Analysis & Decision Synthesis 1. Synthesis of Halogenated Analogs (F, Cl, Br, I) Characterization 2. Structural Confirmation (NMR, HRMS) Synthesis->Characterization TargetAssay 3. Target Engagement (e.g., CETSA) Characterization->TargetAssay MetabolicAssay 4. Metabolic Stability (Microsome Assay) Characterization->MetabolicAssay Analysis 5. Comparative Data Analysis & SAR Determination TargetAssay->Analysis MetabolicAssay->Analysis

Caption: Workflow for head-to-head comparison of halogenated analogs.

Protocol 1: Synthesis of 3-Bromo-2-phenyl-2H-indazole

This protocol provides an example for the direct bromination of an indazole scaffold.[10]

  • Preparation: To a solution of 2-phenyl-2H-indazole (0.2 mmol, 1.0 equiv.) in ethanol (2.0 mL) in a sealed vessel, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol, 1.0 equiv.) and sodium carbonate (0.4 mmol, 2.0 equiv.).

  • Reaction: Place the sealed vessel in an ultrasonic bath (40 kHz, 50 W) and irradiate at 40 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 3-bromo-2-phenyl-2H-indazole.

Protocol 2: Characterization by NMR and Mass Spectrometry

Structural confirmation is non-negotiable. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition, and Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure and regiochemistry.[20][21]

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a proton NMR spectrum. The introduction of an electron-withdrawing halogen at the C3 position is expected to cause a downfield shift of adjacent aromatic protons. The absence of the C3-H proton signal relative to the starting material is a key indicator of successful substitution.

  • ¹³C NMR: Acquire a carbon NMR spectrum. The C3 carbon signal will show a significant shift and, in the case of fluorine, will exhibit C-F coupling.

  • HRMS: Analyze the sample via ESI-TOF or a similar high-resolution technique to confirm that the measured mass corresponds to the calculated exact mass of the halogenated product, including its characteristic isotopic pattern for Cl and Br.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify that a compound binds to its intended protein target in a cellular environment.[22] Ligand binding stabilizes the target protein against thermal denaturation.

  • Cell Treatment: Treat intact cancer cells (e.g., HCT116) with the halogenated indazole analogs at a desired concentration (e.g., 10 µM) and a vehicle control (e.g., DMSO) for 1 hour.

  • Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western Blot or ELISA. A compound that binds and stabilizes its target will result in a shift of the melting curve to a higher temperature compared to the vehicle control. Comparing the magnitude of this shift between the different halogenated analogs provides a direct measure of their relative target engagement potency in cells.

Conclusion and Outlook

The choice of halogen in the design of indazole-based inhibitors is a strategic decision with profound consequences for the entire drug-like profile. This guide demonstrates that a systematic, head-to-head comparison is essential for rational drug design.

  • Fluorine is the tool of choice for blocking metabolic hotspots and modulating electronics without adding significant bulk.

  • Chlorine offers a balance of metabolic stability, lipophilicity, and a moderate ability to form halogen bonds.

  • Bromine and Iodine are superior choices when a strong halogen bond is desired to maximize potency, provided that potential metabolic liabilities can be managed. The iodo-indazole also serves as a key synthetic handle for further diversification.

The optimal choice is always context-dependent, dictated by the specific topology and amino acid composition of the target's active site. By integrating rational design with the robust experimental workflows outlined above, researchers can harness the full potential of halogenation to optimize indazole scaffolds into next-generation therapeutics.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PubMed Central. [Link]

  • Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate. [Link]

  • Characterizing metal binding sites in proteins with X-ray crystallography. PubMed Central. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • Chemometric Analysis of NMR Spectroscopy Data. ResearchGate. [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

  • X-ray crystallography of protein-ligand interactions. PubMed. [Link]

  • Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PubMed Central. [Link]

  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PubMed Central. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. PubMed Central. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link]

  • Examples of compounds most similar to the 2H-indazole and... ResearchGate. [Link]

  • Fluorine-containing indazoles: Synthesis and biological activity. OUCI. [Link]

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. [Link]

  • An infrared spectroscopic study of protonated and cationic indazole. Semantic Scholar. [Link]

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. ResearchGate. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PubMed Central. [Link]

  • Target Engagement Assays in Early Drug Discovery. Kinam Park. [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. [Link]

  • The Bromination of 2H-indazoles. ResearchGate. [Link]

  • ​Exploring the Complexity of Protein Structure Determination Through X-ray Diffraction. Journal of Plant Science and Phytopathology. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 7-Bromo-6-chloro-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Bromo-6-chloro-1H-indazole, a halogenated heterocyclic compound. By understanding the chemical nature of this substance and adhering to established safety protocols, laboratories can ensure a safe working environment and maintain regulatory compliance.

The Chemical Profile of this compound: Why Specific Disposal is Crucial

This compound, with the molecular formula C₇H₄BrClN₂, is a halogenated organic compound. The presence of both bromine and chlorine atoms in its structure is the primary determinant for its classification as a hazardous waste. Halogenated organic compounds are of particular environmental concern due to their potential to form persistent and toxic byproducts if not disposed of correctly. Improper disposal, such as drain disposal or mixing with non-halogenated waste, is strictly prohibited.[1][2]

The primary route for the disposal of halogenated organic wastes is through high-temperature incineration at a licensed hazardous waste facility.[3] This process is designed to break down the complex organic structure into simpler, less harmful components.

Key Chemical and Safety Data

PropertyValueSource
CAS Number 1427361-92-9[4]
Molecular Formula C₇H₄BrClN₂
Appearance White crystalline solid
Storage Store below 25°C in sealed containers
Solubility Limited in common organic solvents; soluble in hot DMSO

Pre-Disposal: Hazard Assessment and Personal Protective Equipment (PPE)

Assumed Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and spills.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.

All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, containment, and labeling of this compound waste.

1. Waste Segregation:

  • Crucial First Step: this compound waste must be segregated as halogenated organic waste .[3][5]

  • Do Not Mix: Never mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams.[2][6] This is critical to prevent dangerous reactions and to ensure the correct disposal pathway.

2. Waste Containment:

  • Solid Waste:

    • Place solid this compound waste (e.g., unused reagent, contaminated filter paper) in a clearly labeled, dedicated waste container.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Ensure the container has a secure, sealable lid to prevent the release of dust or vapors.

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, the entire solution is considered halogenated waste.

    • Collect this waste in a designated, leak-proof container, also appropriately labeled as "Halogenated Organic Waste."[3]

    • Do not overfill the container; leave adequate headspace to allow for expansion.

3. Labeling:

  • Proper labeling is a legal and safety requirement. The waste container must be clearly labeled with:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The approximate quantity of the waste.

    • The date of accumulation.

    • The laboratory and responsible researcher's contact information.

4. Storage Pending Disposal:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general work areas and incompatible materials.

  • Ensure the storage area is well-ventilated.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide all necessary documentation, including the chemical name and quantity, to the disposal personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (Powder, Contaminated Items) assess_form->solid_waste Solid liquid_waste Liquid Waste (In Solution) assess_form->liquid_waste Liquid segregate Segregate as Halogenated Organic Waste solid_waste->segregate liquid_waste->segregate contain_solid Contain in Labeled, Sealed Solid Waste Container segregate->contain_solid For Solids contain_liquid Contain in Labeled, Leak-Proof Liquid Waste Container segregate->contain_liquid For Liquids store Store in Designated Satellite Accumulation Area contain_solid->store contain_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

In Case of a Spill

In the event of a small spill of this compound powder:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Wear Appropriate PPE: Don your full PPE, including respiratory protection.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.[7]

  • Collect the Waste: Carefully sweep or scoop the contained material into a designated hazardous waste container.[7][8]

  • Decontaminate the Area: Wipe down the spill area with an appropriate solvent (e.g., isopropanol), and place the cleaning materials in the same hazardous waste container.

  • Label and Dispose: Seal and label the container as described above and arrange for its disposal.

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.

References

A Researcher's Guide to Personal Protective Equipment for Handling 7-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As a novel heterocyclic compound, 7-Bromo-6-chloro-1H-indazole presents a hazard profile that must be approached with rigorous safety protocols. For researchers and scientists in drug development, ensuring personal safety is paramount to fostering innovation. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) when handling this and structurally similar halogenated indazoles.

Hazard Assessment: Understanding the Risks

While a comprehensive toxicological profile for this compound is not widely available, data from structurally similar halogenated indazoles provides a strong basis for a thorough hazard assessment. The presence of bromine and chlorine atoms on the indazole ring suggests that the compound is likely to be an irritant and potentially harmful if ingested, inhaled, or absorbed through the skin.

Safety data for analogous compounds, such as 6-Bromo-3-chloro-1H-indazole, indicate several key hazards[1]:

  • Acute Toxicity: Harmful if swallowed or inhaled[1].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Given these potential hazards, a cautious approach is warranted. All laboratory personnel must treat this compound as a hazardous substance and adhere to stringent safety protocols.

Core Directive: Essential Personal Protective Equipment

A comprehensive PPE strategy is crucial for mitigating the risks associated with handling this compound. The minimum required PPE should always include a lab coat, appropriate gloves, and eye protection.[2][3]

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[2][4]Protects against accidental splashes of solutions containing the compound, which can cause serious eye irritation.[1] A face shield should be worn over goggles when there is a significant splash risk.[2]
Hand Protection Disposable nitrile gloves.[2][4]Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Double-gloving is recommended for added protection.[2][5]
Body Protection A fully buttoned lab coat.[2]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of the powdered compound.[5]

Operational Protocol: Integrating PPE into Your Workflow

Properly integrating PPE into your experimental workflow is critical for ensuring safety. The following step-by-step guide outlines a typical procedure for weighing and dissolving this compound, highlighting the necessary PPE at each stage.

Step 1: Preparation

  • Action: Before handling the compound, ensure your workspace is clean and uncluttered. Don all required PPE: a lab coat, chemical splash goggles, and a single pair of nitrile gloves.

  • Causality: Preparing the workspace minimizes the risk of cross-contamination and ensures that all necessary safety equipment is readily accessible.

Step 2: Weighing the Compound

  • Action: Conduct all weighing operations within a certified chemical fume hood to minimize inhalation exposure.[5] When handling the solid compound, it is advisable to wear double gloves.[2][5]

  • Causality: The fine, powdered nature of many research chemicals makes them easy to inhale. A fume hood provides essential ventilation, while double-gloving offers an extra layer of protection against skin contact.

Step 3: Dissolving the Compound

  • Action: Add the solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing. If there is a risk of splashing, a face shield should be worn over safety goggles.[2]

  • Causality: Halogenated compounds can react exothermically with certain solvents. A slow and steady addition minimizes the risk of uncontrolled reactions and splashes.

Step 4: Waste Disposal

  • Action: Dispose of all contaminated materials, including pipette tips, empty vials, and gloves, in a designated hazardous waste container.[6]

  • Causality: Proper waste disposal is crucial for preventing environmental contamination and ensuring the safety of all laboratory personnel.

Step 5: Doffing PPE

  • Action: Remove your PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves (if double-gloved), followed by the lab coat, face shield, and goggles. Finally, remove the inner pair of gloves. Wash your hands thoroughly with soap and water after removing all PPE.[5]

  • Causality: A systematic doffing procedure ensures that any contaminants on the outer surfaces of your PPE are not transferred to your skin or clothing.

Below is a diagram illustrating the PPE-integrated workflow for handling this compound.

PPE_Workflow cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolving cluster_waste Disposal cluster_doff Doffing prep Don Lab Coat, Goggles, and Nitrile Gloves weigh Work in Fume Hood Add Second Pair of Gloves prep->weigh Proceed to Weighing dissolve Add Solvent Slowly Wear Face Shield if Splash Risk weigh->dissolve Proceed to Dissolving waste Dispose of Contaminated Items in Hazardous Waste dissolve->waste After Experiment doff Remove PPE in Correct Order Wash Hands Thoroughly waste->doff Final Step

Caption: A workflow diagram illustrating the integration of PPE at each stage of handling this compound.

Emergency Procedures and Disposal

Spill Response: In the event of a spill, immediately alert others in the vicinity. If the spill is large, evacuate the area and contact your institution's environmental health and safety office. For small spills, wear appropriate PPE (including double gloves, a lab coat, and goggles) and clean the area with an absorbent material.[7] Place all contaminated materials in a sealed container for hazardous waste disposal.

Disposal: All waste containing this compound, including contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

The safe handling of this compound is achievable through a comprehensive understanding of its potential hazards and the diligent use of appropriate personal protective equipment. By integrating these safety measures into your daily laboratory practices, you can create a secure research environment that fosters both safety and scientific advancement.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 3-Chloro-4-fluoro-6-nitro (1H)indazole.
  • Apollo Scientific. (2023, July 4). Safety Data Sheet for 4-Bromo-6-chloro-1H-indazole.
  • Cornell University. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment. Environment, Health and Safety.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet for Indazole.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 6-Bromo-1H-indole.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Princeton University. (2020, June 17). Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety.
  • PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole.
  • University of California San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Environment, Health & Safety.
  • University of Washington. (n.d.). Halogenated Solvents Safety Operating Procedure. Environmental Health & Safety.
  • University of Wisconsin-Madison. (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories. Environmental Health and Safety.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.